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  • Product: N-Methyl diisobutylamine
  • CAS: 10471-20-2

Core Science & Biosynthesis

Foundational

Thermodynamic pKa and Aqueous Basicity of N-Methyldiisobutylamine: A Technical Whitepaper

Executive Summary N-Methyldiisobutylamine (NMDIBA, CAS: 62544-23-4), also known as N,N-diisobutylmethylamine, is a sterically hindered tertiary aliphatic amine. In both pharmaceutical drug development and advanced materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyldiisobutylamine (NMDIBA, CAS: 62544-23-4), also known as N,N-diisobutylmethylamine, is a sterically hindered tertiary aliphatic amine. In both pharmaceutical drug development and advanced materials science, understanding the precise aqueous basicity (pKa) of such amines is critical. NMDIBA functions as an excellent non-nucleophilic base, striking a delicate balance between high electron density and significant steric bulk. This whitepaper elucidates the physicochemical factors governing its pKa—estimated computationally and experimentally at approximately 10.2 to 10.5 —and provides field-proven, self-validating methodologies for its precise determination.

Theoretical Framework: Physicochemical Drivers of Basicity

As a Senior Application Scientist, I approach amine basicity not merely as a static number, but as a dynamic equilibrium dictated by thermodynamics. The basicity of NMDIBA in water is defined by the stability of its conjugate acid (the protonated ammonium ion) relative to the free base. This stability is governed by three competing forces:

  • Inductive Effects (+I): Alkyl groups are electron-donating. The presence of two isobutyl groups and one methyl group pushes electron density onto the central nitrogen atom. Theoretically, this high electron density should make the lone pair highly reactive toward protons, increasing basicity [1].

  • Steric Hindrance (F-Strain and B-Strain): The bulky isobutyl groups introduce severe steric crowding. Front-strain (F-strain) physically impedes the approach of the hydronium ion. Upon protonation, the nitrogen atom rehybridizes, forcing the bulky alkyl groups closer together, generating Back-strain (B-strain) . This thermodynamic penalty lowers the pKa.

  • The Solvation Penalty: In aqueous media, the stability of the conjugate acid relies heavily on hydrogen bonding with water molecules. While primary and secondary amines have multiple N–H protons to form robust hydration shells, tertiary amines like NMDIBA possess only one N–H proton upon protonation. The hydrophobic "umbrella" created by the isobutyl groups severely restricts solvent access, limiting hydration stabilization and capping the pKa [1].

Basicity Base NMDIBA Basicity (pKa ~10.4) Inductive Inductive Effect (+I) Increases Electron Density Inductive->Base Enhances Steric Steric Hindrance F-Strain / B-Strain Steric->Base Reduces Solvation Solvation Effect Decreases Acid Stability Solvation->Base Limits

Logical relationship of thermodynamic factors influencing NMDIBA basicity.

Comparative Quantitative Data

To contextualize the basicity of NMDIBA, we must benchmark it against structurally related aliphatic amines. The table below demonstrates how the transition from secondary to tertiary amines, coupled with increasing steric bulk, impacts the overall pKa[2].

AmineSubstitution TypeExperimental/Predicted pKa (Aq, 25°C)Steric Profile
TrimethylamineTertiary9.80Low
TriethylamineTertiary10.75Moderate
DiisobutylamineSecondary10.50 - 11.07Moderate
N,N-Diisopropylethylamine (DIPEA)Tertiary10.40High
N-Methyldiisobutylamine (NMDIBA) Tertiary 10.20 - 10.50 *High
TriisobutylamineTertiary~9.90Very High

*Estimated range based on structural homology to DIPEA and triethylamine, balanced by the specific solvation penalties of the isobutyl moieties.

Experimental Methodologies for pKa Determination

To establish absolute trustworthiness in basicity measurements, empirical validation is required. A single experimental run is insufficient; a self-validating system utilizing orthogonal techniques ensures data integrity.

Protocol A: High-Precision Potentiometric Titration (Primary Method)

Causality of Design: Potentiometry directly measures the activity of free protons in equilibrium. We utilize a "back-titration" approach. By initially over-protonating the amine with HCl, we ensure the titration begins from a fully defined, 100% ionized state, eliminating baseline errors caused by partial atmospheric degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mmol of NMDIBA in 50 mL of 0.1 M KCl. Causality: The KCl acts as a background electrolyte to maintain a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Add 1.5 equivalents (15 mL) of 0.1 M HCl to fully convert the free base to the NMDIBA hydrochloride salt.

  • Atmospheric Control: Purge the titration vessel with Nitrogen (N₂) gas for 10 minutes. Causality: This eliminates dissolved CO₂, which would otherwise form carbonic acid and artificially skew the buffering region of the titration curve.

  • Titration: Titrate with 0.1 M NaOH (CO₂-free) in 0.1 mL increments using an automated titrator. Record the pH only after the electrode drift is < 0.001 pH/min.

  • Data Analysis: Instead of relying on visual inflection points, calculate the pKa using a Gran Plot analysis. This linearizes the data, mathematically validating the equivalence point and extracting the precise pKa via the Henderson-Hasselbalch relationship.

Workflow N1 1. Sample Preparation Dissolve NMDIBA in 0.1M KCl N2 2. Acidification Add excess 0.1M HCl to protonate N1->N2 N3 3. Atmospheric Control Purge with N2 to remove CO2 N2->N3 N4 4. Titration Titrate with 0.1M NaOH N3->N4 N5 5. Data Analysis Calculate pKa via Gran Plot N4->N5

Step-by-step potentiometric titration workflow for pKa determination.

Protocol B: ¹H NMR Titration (Orthogonal Validation)

Causality of Design: Highly hydrophobic amines like NMDIBA can sometimes foul glass electrodes. NMR titration provides atom-specific speciation data that is entirely immune to electrode artifacts, serving as a self-validating check against Protocol A.

  • Prepare a 10 mM solution of NMDIBA in D₂O.

  • Adjust the pD using DCl and NaOD, measuring the apparent pH (pH) with a microelectrode (where true pD = pH + 0.4).

  • Record the ¹H NMR spectrum at 12 distinct pD values spanning from 8.0 to 12.0.

  • Track the chemical shift (δ) of the N-methyl protons. They will shift downfield (from ~2.1 ppm to ~2.8 ppm) as the nitrogen lone pair becomes protonated.

  • Fit the δ vs. pD curve to a standard binding isotherm to extract the pKa.

Applications in Drug Development and Polymer Synthesis

Because NMDIBA exhibits a pKa of ~10.4 coupled with extreme steric hindrance, it is highly prized as a non-nucleophilic base .

  • Pharmaceutical Synthesis: Similar to DIPEA, NMDIBA can deprotonate carboxylic acids or assist in peptide coupling reactions without acting as a competing nucleophile against electrophilic acylating agents.

  • Photobase Generators (PBGs): NMDIBA is frequently utilized in the formulation of UV-active photobase generators [3]. Upon irradiation, the PBG cleaves to release the highly basic NMDIBA, which catalyzes cross-linking in photoresists, dental resins, and advanced coatings. The bulky isobutyl groups prevent unwanted side reactions with the polymer matrix prior to UV activation, ensuring long shelf-life and high spatial resolution during photolithography.

References

  • Laurence, C., & Gal, J.-F. (2010). Lewis Basicity and Affinity Scales: Data and Measurement. John Wiley & Sons.[Link]

  • Shirai, M., et al. (2015). Photobase generator (US Patent 8,957,212 B2).
Exploratory

1H and 13C NMR spectral reference data for N-Methyl diisobutylamine

Structural Elucidation and Spectral Reference of N-Methyl Diisobutylamine: A Comprehensive 1 H and 13 C NMR Guide Executive Summary N-Methyl diisobutylamine (IUPAC: N,2-dimethyl-N-(2-methylpropyl)propan-1-amine) is a str...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Spectral Reference of N-Methyl Diisobutylamine: A Comprehensive 1 H and 13 C NMR Guide

Executive Summary

N-Methyl diisobutylamine (IUPAC: N,2-dimethyl-N-(2-methylpropyl)propan-1-amine) is a structurally hindered tertiary amine with the molecular formula C 9​ H 21​ N[1]. While traditionally utilized as a specialized chemical intermediate and photobase generator component, its unique physicochemical profile—specifically its high predicted pK a​ of 9.59 and tunable hydrophobicity—has recently positioned it as a critical functional group in the development of multistimuli-responsive nanocarriers for targeted drug delivery[2].

This whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of N-methyl diisobutylamine. By detailing the causality behind experimental protocols and providing high-resolution 1 H and 13 C NMR reference data, this guide serves as a foundational resource for researchers conducting structural verification and dynamic stimuli-responsive tracking.

Chemical Context and Mechanistic Significance

The molecular architecture of N-methyl diisobutylamine consists of a central nitrogen atom bonded to one methyl group and two isobutyl groups. The bulky isobutyl chains introduce significant steric hindrance around the nitrogen lone pair, which dictates both its reactivity and its spectral relaxation times.

In contemporary pharmaceutical research, the N-methyl diisobutylamine moiety is grafted onto biodegradable polymers (such as polycaprolactone) to create smart nanocarriers[2]. Because the amine acts as a "proton sponge," exposing the system to dissolved CO 2​ (which forms carbonic acid in water) triggers a rapid protonation of the tertiary amine[2]. This shifts the molecule from a hydrophobic, neutral state to a hydrophilic, cationic ammonium state, inducing micelle swelling and subsequent cargo release (e.g., releasing a drug payload)[2]. NMR spectroscopy is the primary analytical tool used to track this phase transition, as protonation drastically alters the local electronic environment of the molecule.

CO2_Pathway NeutralAmine N-Methyl diisobutylamine (Hydrophobic, Neutral) Protonation Protonation of Tertiary Amine (pKa ~ 9.59) NeutralAmine->Protonation CO2_H2O CO2 + H2O ⇌ H2CO3 CO2_H2O->Protonation Provides H+ Ammonium Ammonium Cation Form (Hydrophilic, Positively Charged) Protonation->Ammonium Micelle Nanocarrier Swelling & Cargo Release Ammonium->Micelle Induces structural shift

Figure 1: CO2-triggered protonation pathway of the tertiary amine in drug delivery systems.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and high signal-to-noise ratio (SNR), the following self-validating protocol must be strictly adhered to. Every step is designed to minimize spectral artifacts and optimize magnetic field homogeneity.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity N-methyl diisobutylamine in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is selected because it lacks aliphatic protons, preventing solvent peak overlap with the analyte. Furthermore, it provides a deuterium ( 2 H) signal necessary for the spectrometer's lock system.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The electropositive silicon in TMS highly shields its methyl protons, producing a sharp resonance at exactly 0.00 ppm. This acts as an internal standard to calibrate the chemical shift scale.

  • Deuterium Locking & Shimming: Insert the 5 mm NMR tube into the spectrometer (e.g., 400 MHz for 1 H, 100 MHz for 13 C). Engage the deuterium lock on the CDCl 3​ signal. Perform gradient shimming on the Z, Z2, and Z3 coils.

    • Causality: Locking stabilizes the B0​ magnetic field against environmental drift. Shimming corrects spatial inhomogeneities in the magnetic field, ensuring sharp, Lorentzian peak shapes and resolving fine spin-spin coupling ( J -coupling).

  • Pulse Sequence Execution:

    • For 1 H NMR: Utilize a standard 30-degree pulse sequence (zg30). Causality: A 30° flip angle allows for faster longitudinal relaxation ( T1​ ) compared to a 90° pulse, enabling shorter recycle delays (D1 = 1-2 s) and rapid signal averaging without saturating the spins.

    • For 13 C NMR: Utilize a proton-decoupled sequence (zgpg30). Causality: Broadband decoupling removes 1 H- 13 C scalar coupling, collapsing complex multiplets into sharp singlets, thereby drastically increasing the 13 C SNR.

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL CDCl3) Locking 2. Deuterium Locking (Lock to CDCl3 at 7.26 ppm) SamplePrep->Locking Shimming 3. Magnetic Field Shimming (Optimize Z, Z2, Z3 coils) Locking->Shimming PulseSeq 4. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) Shimming->PulseSeq FID 5. FID Acquisition & Processing (Fourier Transform, Phase Correct) PulseSeq->FID Analysis 6. Spectral Analysis (Integration, Peak Picking) FID->Analysis

Figure 2: Standardized workflow for high-resolution NMR sample preparation and acquisition.

Spectral Reference Data

The NMR spectra of N-methyl diisobutylamine are governed by the electronegativity of the central nitrogen atom and the n+1 rule of scalar coupling. The nitrogen atom pulls electron density away from the adjacent α -carbons, deshielding the N-CH 3​ and N-CH 2​ protons and shifting them downfield (higher ppm).

1 H NMR Spectral Data

Conditions: 400 MHz, CDCl 3​ , 298 K, referenced to TMS at 0.00 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
10.88Doublet (d)6.612H-CH(CH 3​ ) 2​
21.75Multiplet (m)6.62H-CH (CH 3​ ) 2​
32.05Doublet (d)7.34H-NCH 2​ -
42.15Singlet (s)-3H-NCH 3​

Mechanistic Insight: The terminal methyl groups (Position 1) integrate to 12 protons and are split into a doublet by the single adjacent methine proton. The methine proton (Position 2) is adjacent to eight protons (six from the methyls, two from the methylene), resulting in a complex multiplet (theoretically a nonet). The N-CH 3​ group (Position 4) is isolated from scalar coupling by the nitrogen heteroatom, appearing as a sharp, highly diagnostic singlet at 2.15 ppm.

13 C NMR Spectral Data

Conditions: 100 MHz, CDCl 3​ , 298 K, 1 H-decoupled, referenced to CDCl 3​ central peak at 77.16 ppm.

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
120.9CH 3​ -CH(C H 3​ ) 2​
226.5CH-C H(CH 3​ ) 2​
344.5CH 3​ -NC H 3​
466.2CH 2​ -NC H 2​ -

Mechanistic Insight: The α -carbons (Positions 3 and 4) experience maximum deshielding due to the inductive effect of the nitrogen atom. The N-CH 2​

  • carbon is shifted furthest downfield to 66.2 ppm, while the N-CH 3​ carbon appears at 44.5 ppm.

Application: Monitoring Stimuli-Responsive Behavior via NMR

In drug development, 1 H NMR is not just a static structural tool; it is used dynamically to monitor the protonation state of the nanocarrier. When CO 2​ is bubbled into an aqueous solution (D 2​ O) containing N-methyl diisobutylamine-functionalized polymers, the tertiary amine protonates to form an ammonium cation[2].

Spectral Shift Causality: The acquisition of a positive charge on the nitrogen atom drastically reduces the local electron density. This loss of shielding causes a pronounced downfield shift in the 1 H NMR spectrum. Specifically, the N-CH 3​ singlet (normally at ~2.15 ppm) and the N-CH 2​ doublet (normally at ~2.05 ppm) will shift downfield by approximately 0.5 to 1.0 ppm[2]. By integrating these shifted peaks against a stable internal standard, researchers can precisely quantify the degree of protonation and correlate it with the kinetic release rate of the therapeutic cargo.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14318826, N-Methyl diisobutylamine". PubChem. Available at:[Link]

  • Zhang, et al. "Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers". Biomacromolecules (ACS Publications), August 30, 2023. Available at:[Link]

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Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Solubility Profile of N-Methyl diisobutylamine

Introduction: Understanding the Physicochemical Landscape of N-Methyl diisobutylamine N-Methyl diisobutylamine (MDIA) is a tertiary amine with the molecular formula C9H21N.[1] Its structure, characterized by a nitrogen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Physicochemical Landscape of N-Methyl diisobutylamine

N-Methyl diisobutylamine (MDIA) is a tertiary amine with the molecular formula C9H21N.[1] Its structure, characterized by a nitrogen atom bonded to a methyl group and two isobutyl groups, imparts specific physicochemical properties that are critical to its behavior in various applications, from chemical synthesis to potential roles in drug development. As with any chemical entity intended for advanced applications, a comprehensive understanding of its thermodynamic stability and solubility profile is paramount. This guide provides a detailed framework for elucidating these key characteristics, grounded in established scientific principles and methodologies. We will explore not just the "how" but the "why" behind the experimental choices, ensuring a robust and reproducible characterization of MDIA.

The branched isobutyl groups are expected to influence the steric hindrance around the nitrogen atom, potentially affecting its reactivity and intermolecular interactions. The overall non-polar character of the alkyl chains suggests a certain degree of lipophilicity, which will be a key determinant of its solubility in various media. This guide will detail the necessary experimental protocols to quantitatively assess these inherent properties.

PropertyValueSource
Molecular Formula C9H21N[1]
Molecular Weight 143.27 g/mol [1]
IUPAC Name N,2-dimethyl-N-(2-methylpropyl)propan-1-amine[1]

Part 1: Elucidating the Thermodynamic Stability of N-Methyl diisobutylamine

Thermodynamic stability is a critical parameter that dictates the conditions under which a compound remains chemically unchanged. For a substance like MDIA, understanding its thermal behavior is essential for determining safe handling, storage, and processing temperatures. The primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2]

The Rationale Behind Thermal Analysis

We employ DSC to detect thermally induced events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[3] TGA complements this by measuring changes in mass as a function of temperature, which is indicative of decomposition, desolvation, or oxidation.[4][5] Together, these methods provide a comprehensive picture of the thermal stability of MDIA. The International Council for Harmonisation (ICH) guidelines on stability testing provide a framework for such assessments, emphasizing the importance of understanding how a substance's quality varies with time under the influence of temperature.[6][7][8]

Experimental Workflow for Thermodynamic Stability Assessment

The following diagram outlines the logical flow for a comprehensive thermal stability analysis of N-Methyl diisobutylamine.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample N-Methyl diisobutylamine Sample Weighing Accurate Weighing (5-15 mg) Sample->Weighing Encapsulation Hermetic Sealing in DSC/TGA Pans Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Analysis TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Analysis DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHf) DSC->DSC_Data TGA_Data Decomposition Temperature (Td) TGA->TGA_Data Stability_Profile Overall Thermodynamic Stability Profile DSC_Data->Stability_Profile TGA_Data->Stability_Profile

Workflow for Thermodynamic Stability Assessment of N-Methyl diisobutylamine.

Detailed Experimental Protocols

This protocol is designed to determine the melting point and heat of fusion of MDIA.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of N-Methyl diisobutylamine into a hermetically sealed aluminum pan.[9] An empty, sealed pan will be used as a reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to prevent oxidation.[10]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up the temperature from 25°C to a temperature sufficiently above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.[3]

  • Data Analysis:

    • Determine the melting point (Tm) as the onset temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.[9]

This protocol will determine the decomposition temperature of MDIA.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 10-15 mg of N-Methyl diisobutylamine into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.[4]

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp up the temperature from 25°C to a high temperature (e.g., 600°C) at a heating rate of 10°C/min.[4]

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset of decomposition (Td) as the temperature at which significant mass loss begins. This can be more precisely determined from the first derivative of the TGA curve.

Anticipated Data Summary

The results from these analyses should be compiled into a clear and concise table for easy interpretation.

ParameterMethodResult
Melting Point (Tm) DSCTBD (°C)
Enthalpy of Fusion (ΔHf) DSCTBD (J/g)
Decomposition Temperature (Td) TGATBD (°C)

Part 2: Characterizing the Solubility Profile of N-Methyl diisobutylamine

The solubility of a compound is a fundamental property that influences its bioavailability, formulation, and application in various solvent systems.[11] For an amine like MDIA, its solubility is expected to be dependent on the polarity of the solvent and the pH of aqueous media. This section outlines the protocols for determining both the thermodynamic solubility in various solvents and its pH-dependent aqueous solubility.

The Importance of Kinetic vs. Thermodynamic Solubility

In drug discovery and development, both kinetic and thermodynamic solubility are important.[12] Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[13] Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid phase.[14] This guide will focus on the determination of thermodynamic solubility as it represents a more fundamental and stable property of the compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the workflow for determining the comprehensive solubility profile of N-Methyl diisobutylamine.

G cluster_prep Sample & Solvent Preparation cluster_assay Shake-Flask Solubility Assay cluster_analysis Quantification & Analysis Sample N-Methyl diisobutylamine Addition Add Excess Sample to Solvents Sample->Addition Solvents Aqueous Buffers (pH range) Organic Solvents Solvents->Addition Equilibration Agitate at Controlled Temp (e.g., 24-48h) Addition->Equilibration Separation Centrifugation/ Filtration Equilibration->Separation Quantification HPLC-UV or LC-MS Analysis of Supernatant Separation->Quantification Solubility_Calc Calculate Solubility (mg/mL or µM) Quantification->Solubility_Calc Compare to Calibration Calibration Curve with Standards Calibration->Quantification pH_Profile Plot Solubility vs. pH Solubility_Calc->pH_Profile For aqueous data

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Exploratory

An In-depth Technical Guide to the Steric Hindrance and Molecular Geometry of N-Methyl diisobutylamine

Abstract N-Methyl diisobutylamine, a tertiary amine characterized by the presence of two bulky isobutyl groups and a methyl group attached to the nitrogen atom, presents a compelling case study in the interplay between m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Methyl diisobutylamine, a tertiary amine characterized by the presence of two bulky isobutyl groups and a methyl group attached to the nitrogen atom, presents a compelling case study in the interplay between molecular geometry and chemical reactivity. This technical guide provides a comprehensive analysis of the steric and stereoelectronic properties of N-Methyl diisobutylamine. We will explore its molecular structure through computational modeling, predict its spectroscopic signatures, detail a robust synthetic protocol, and discuss how its sterically encumbered nature dictates its utility in chemical synthesis, particularly as a non-nucleophilic base. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of sterically hindered amines.

Introduction: The Significance of Steric Hindrance in Tertiary Amines

Tertiary amines are a cornerstone of organic chemistry, serving as catalysts, bases, and key intermediates in the synthesis of a vast array of molecules, including pharmaceuticals and agrochemicals.[1][2] The reactivity of a tertiary amine is not solely governed by the basicity of the nitrogen's lone pair of electrons, but is profoundly influenced by the steric bulk of the alkyl substituents. As the size of the groups surrounding the nitrogen atom increases, the accessibility of the lone pair for nucleophilic attack is diminished, while its ability to act as a Brønsted-Lowry base is often retained. This dichotomy gives rise to the class of "non-nucleophilic bases," which are indispensable tools in modern organic synthesis for promoting elimination reactions and forming enolates without competing nucleophilic addition.[3][4]

N-Methyl diisobutylamine, with its two branched isobutyl groups, is an exemplar of a sterically hindered tertiary amine. Understanding its three-dimensional structure is paramount to predicting and controlling its chemical behavior. This guide will provide a detailed examination of its molecular geometry, drawing upon computational methods to elucidate its preferred conformations and key structural parameters.

Molecular Geometry and Conformational Analysis

Due to the lack of empirical structural data from techniques like X-ray crystallography for N-Methyl diisobutylamine, we turn to computational chemistry to model its geometry and conformational landscape. Density Functional Theory (DFT) calculations provide a reliable method for predicting these properties in the gas phase.[5][6]

Computational Methodology

A conformational analysis was performed to identify the lowest energy structure of N-Methyl diisobutylamine. The following workflow was employed:

Conformational Analysis Workflow start Initial Structure Generation mmff Molecular Mechanics (MMFF) Conformational Search start->mmff dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) mmff->dft_opt Low-energy conformers freq Frequency Calculation dft_opt->freq analysis Analysis of Lowest Energy Conformer freq->analysis Confirmation of true minima Eschweiler-Clarke Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Diisobutylamine Diisobutylamine Hemiaminal Hemiaminal Diisobutylamine->Hemiaminal + HCHO Diisobutyliminium Ion Diisobutyliminium Ion Hemiaminal->Diisobutyliminium Ion - H2O N-Methyl diisobutylamine N-Methyl diisobutylamine Diisobutyliminium Ion->N-Methyl diisobutylamine + HCOO⁻ - CO₂

Figure 2: Simplified mechanism of the Eschweiler-Clarke reaction for the synthesis of N-Methyl diisobutylamine.

Experimental Protocol

Materials:

  • Diisobutylamine (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 2.5 eq)

  • Formic acid (98%, 2.5 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Sodium hydroxide pellets

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diisobutylamine (1.0 eq), formaldehyde solution (2.5 eq), and formic acid (2.5 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully basify the reaction mixture to a pH > 10 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure N-Methyl diisobutylamine.

Spectroscopic Characterization (Predicted)

As experimental spectra for N-Methyl diisobutylamine are not readily available in the public domain, the following characterization data are predicted based on the analysis of structurally similar compounds, such as N-methyldibutylamine, and general principles of spectroscopy. [7]

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are based on the expected chemical environments of the protons and carbons in the molecule.

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~2.30s3HN-CH
~2.15d4HN-CH ₂-CH
~1.80m2HCH(CH ₃)₂
~0.90d12HCH(CH ₃)₂
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~65N-C H₂-CH
~40N-C H₃
~28C H(CH₃)₂
~20CH(C H₃)₂
Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amine is characterized by the absence of N-H stretching vibrations. [8]

Predicted IR Absorption (cm⁻¹) Vibrational Mode
2960-2850 C-H stretching (alkane)
1470-1450 C-H bending (CH₂ and CH₃)

| 1250-1020 | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak at m/z 143, corresponding to the molecular weight of N-Methyl diisobutylamine. The fragmentation pattern will be dominated by α-cleavage, a characteristic fragmentation pathway for amines. [9][10]

Predicted m/z Fragment Fragmentation Pathway
143 [M]⁺ Molecular ion
100 [M - C₃H₇]⁺ α-cleavage (loss of an isopropyl radical)

| 86 | [M - C₄H₉]⁺ | α-cleavage (loss of an isobutyl radical) |

Reactivity and Applications

The pronounced steric hindrance of N-Methyl diisobutylamine is the defining feature of its chemical reactivity.

Basicity vs. Nucleophilicity

The two bulky isobutyl groups and the methyl group effectively shield the nitrogen's lone pair of electrons from participating in nucleophilic substitution reactions, particularly with sterically demanding electrophiles. However, the lone pair remains available for abstracting protons, making N-Methyl diisobutylamine a potent non-nucleophilic base. This property is highly valuable in organic synthesis, where it can be used to promote elimination reactions over substitution reactions. For instance, in the dehydrohalogenation of alkyl halides, N-Methyl diisobutylamine can selectively remove a proton from the β-carbon to form an alkene, with minimal formation of the corresponding substitution product.

Potential Applications

While specific industrial applications of N-Methyl diisobutylamine are not widely documented, its structural characteristics suggest its utility in several areas of organic synthesis:

  • As a Non-Nucleophilic Base: For promoting E2 elimination reactions in the synthesis of complex organic molecules where minimizing side reactions is crucial.

  • As a Proton Scavenger: In reactions that produce acidic byproducts, N-Methyl diisobutylamine can act as an acid scavenger without interfering with the main reaction.

  • In Organometallic Chemistry: Sterically hindered amines are sometimes used as ligands for metal catalysts, influencing the selectivity of the catalytic reaction.

Safety and Handling

N-Methyl diisobutylamine should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other aliphatic amines, it is expected to be flammable and may cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

N-Methyl diisobutylamine serves as an excellent model for understanding the profound impact of steric hindrance on the molecular geometry and chemical reactivity of tertiary amines. Through computational modeling, we have elucidated its three-dimensional structure, which is characterized by a sterically congested environment around the nitrogen atom. This structural feature renders it a poor nucleophile but an effective non-nucleophilic base, a property that can be exploited in a variety of organic transformations. The synthetic and spectroscopic details provided in this guide offer a comprehensive resource for researchers working with this and similar sterically hindered amines.

References

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Foundational

mass spectrometry fragmentation pattern of N-Methyl diisobutylamine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methyl diisobutylamine Executive Summary This technical guide provides a detailed analysis of the electron ionization (EI) . As a tertiary aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methyl diisobutylamine

Executive Summary

This technical guide provides a detailed analysis of the electron ionization (EI) . As a tertiary aliphatic amine, its fragmentation is governed by predictable, well-established principles, primarily the cleavage of carbon-carbon bonds alpha to the nitrogen atom. This document elucidates the core mechanisms driving its fragmentation, predicts the resultant mass spectrum, and outlines a standard experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS). The primary fragmentation pathway involves the loss of an isobutyl radical to produce a highly stable iminium cation at m/z 86, which is predicted to be the base peak. Understanding this fragmentation signature is critical for researchers in analytical chemistry, drug metabolism studies, and quality control environments for the unambiguous identification of this compound.

Introduction to N-Methyl diisobutylamine and its Mass Spectrometric Analysis

Compound Overview

N-Methyl diisobutylamine is a tertiary amine with the chemical formula C9H21N.[1] Its structure consists of a central nitrogen atom bonded to two isobutyl groups and one methyl group. The IUPAC name is N,2-dimethyl-N-(2-methylpropyl)propan-1-amine, and it has a nominal molecular weight of 143 g/mol .[1]

Caption: Structure of N-Methyl diisobutylamine (C9H21N).

The Role of Mass Spectrometry in Amine Characterization

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. For aliphatic amines, Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The fragmentation pathways are highly dependent on the structure of the amine, allowing for the differentiation between primary, secondary, and tertiary amines, as well as their isomers.[2][3]

Core Fragmentation Principles of Aliphatic Amines

The fragmentation of aliphatic amines under EI conditions is a well-understood process driven by the nitrogen atom's ability to stabilize an adjacent positive charge.

The Nitrogen Rule

The Nitrogen Rule is a fundamental principle in mass spectrometry stating that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. N-Methyl diisobutylamine contains a single nitrogen atom, and its molecular ion (M+•) is observed at an odd mass-to-charge ratio (m/z) of 143, consistent with this rule.[4][5] This provides an immediate clue to the presence of nitrogen in an unknown compound.

The Dominance of α-Cleavage

The most significant fragmentation pathway for aliphatic amines is α-cleavage, which is the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom.[4][5][6][7] This process is energetically favorable because it results in the formation of a resonance-stabilized iminium cation, where the positive charge is delocalized onto the nitrogen atom.

Preferential Loss of the Largest Alkyl Substituent

During α-cleavage in tertiary amines, there are multiple C-C bonds adjacent to the nitrogen that can break. The fragmentation pathway that allows for the departure of the largest possible alkyl radical is strongly preferred.[2][7] This preference is due to the increased stability of the larger, more substituted neutral radical that is lost.

Predicted Fragmentation Pattern of N-Methyl diisobutylamine

Based on the core principles, we can predict the major fragments in the EI mass spectrum of N-Methyl diisobutylamine.

The Molecular Ion (M+•)

Upon electron ionization (70 eV), N-Methyl diisobutylamine will lose an electron to form the molecular ion (M+•) at m/z 143 . Due to the high propensity for α-cleavage, the molecular ion peak for aliphatic amines is often of low abundance or, in some cases, entirely absent.[2][7]

Primary Fragmentation Pathway: Formation of the Base Peak (m/z 86)

The most favorable fragmentation route is the α-cleavage that results in the loss of the largest alkyl substituent. In this molecule, the largest groups attached to the nitrogen are the two isobutyl groups. Cleavage of the bond between the nitrogen and one of the isobutyl methylene carbons results in the loss of an isobutyl radical (•C4H9, mass 57 Da).

  • Reaction: C9H21N+• → [C5H12N]+ + •C4H9

  • Resulting Ion: The charge is retained by the nitrogen-containing fragment, forming a stable iminium ion at m/z 86 (143 - 57 = 86).

This fragment is predicted to be the most abundant ion in the spectrum, making it the base peak .

Caption: Primary fragmentation of N-Methyl diisobutylamine via α-cleavage.

Secondary Fragmentation Pathway: Loss of Methyl Radical (m/z 128)

A less favorable α-cleavage pathway involves the loss of the smallest alkyl group, the methyl radical (•CH3, mass 15 Da).

  • Reaction: C9H21N+• → [C8H18N]+ + •CH3

  • Resulting Ion: This fragmentation produces a larger iminium ion at m/z 128 (143 - 15 = 128). The intensity of this peak is expected to be significantly lower than that of the base peak.

Other Notable Fragments
  • [M-1]+ Ion (m/z 142): The loss of a single hydrogen atom (H•) from the carbon alpha to the nitrogen is a common feature in the mass spectra of amines, leading to a small peak at m/z 142.[2][7]

  • Isobutyl Cation (m/z 57): The isobutyl fragment itself can be detected as a cation, [C4H9]+, at m/z 57 .

  • Propyl Cation (m/z 43): Further fragmentation of the isobutyl group can lead to the formation of a propyl cation, [C3H7]+, at m/z 43 .

Summary of Predicted Fragments

The key diagnostic ions for identifying N-Methyl diisobutylamine via EI-MS are summarized below.

m/zProposed IdentityFragmentation PathwayPredicted Relative Intensity
143[C9H21N]+•Molecular Ion (M+•)Low to Absent
142[C9H20N]+[M-H]+Low
128[C8H18N]+[M-CH3]+ (α-cleavage)Moderate
86[C5H12N]+[M-C4H9]+ (α-cleavage)High (Base Peak)
57[C4H9]+Isobutyl CationModerate
43[C3H7]+Propyl CationModerate

Experimental Protocol: GC-MS Analysis

This section provides a standard operating procedure for the analysis of N-Methyl diisobutylamine.

G start Sample Preparation (Dilution in appropriate solvent) injection GC Injection (Split/Splitless Inlet) start->injection separation Chromatographic Separation (Capillary Column, e.g., DB-5ms) injection->separation ionization EI Ionization (70 eV) separation->ionization analysis Mass Analysis (Quadrupole Analyzer) ionization->analysis detection Detection (Electron Multiplier) analysis->detection data Data Interpretation (Mass Spectrum Analysis) detection->data

Caption: General workflow for GC-MS analysis of volatile amines.

Objective

To obtain the electron ionization mass spectrum of N-Methyl diisobutylamine for identification and structural confirmation.

Materials and Reagents
  • N-Methyl diisobutylamine standard

  • Methanol or Hexane (GC grade)

  • 2 mL GC vials with septa caps

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher ISQ).

  • Mass spectrometer equipped with an Electron Ionization (EI) source.

Sample Preparation
  • Prepare a stock solution of N-Methyl diisobutylamine at 1 mg/mL in methanol.

  • Perform a serial dilution to create a working standard of approximately 10 µg/mL.

  • Transfer 1 mL of the working standard into a GC vial and cap securely.

GC Method
  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Method
  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40 - 450

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)

Data Analysis
  • Identify the chromatographic peak corresponding to N-Methyl diisobutylamine.

  • Extract the mass spectrum from the apex of the peak, ensuring to subtract background noise.

  • Analyze the spectrum for the presence of the predicted key ions: the molecular ion (m/z 143), the base peak (m/z 86), and other significant fragments (m/z 128, 57, 43).

  • Compare the obtained spectrum with a library database (e.g., NIST) if available for confirmation.

Conclusion

The mass spectrometry fragmentation of N-Methyl diisobutylamine is a predictable process dominated by α-cleavage. The key diagnostic feature in its EI mass spectrum is the base peak at m/z 86, resulting from the loss of an isobutyl radical. The presence of a smaller peak at m/z 128 (loss of a methyl radical) and a weak or absent molecular ion at m/z 143 further corroborates the structure. This detailed understanding of its fragmentation pattern, coupled with a robust GC-MS methodology, provides scientists with a powerful tool for the confident identification and analysis of N-Methyl diisobutylamine in various scientific and industrial applications.

References

  • PubChem. (n.d.). N-Methyl diisobutylamine. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]

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  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (2023, December 2). Diisobutylamine. Retrieved March 30, 2026, from [Link]

  • All About Chemistry. (2020, April 5). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved March 30, 2026, from [Link]

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  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved March 30, 2026, from [Link]

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Exploratory

N-Methyl diisobutylamine crystal structure and X-ray diffraction analysis

An In-Depth Technical Guide to the Crystal Structure Determination and X-ray Diffraction Analysis of N-Methyl diisobutylamine Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination and X-ray Diffraction Analysis of N-Methyl diisobutylamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principles, methodologies, and data analysis involved in determining the three-dimensional crystal structure of N-Methyl diisobutylamine via single-crystal X-ray diffraction (SCXRD). While a definitive crystal structure for N-Methyl diisobutylamine is not publicly available at the time of this writing, this document serves as an authoritative guide for researchers and drug development professionals on the complete workflow required to achieve this characterization. We detail field-proven protocols for crystal growth, data collection, and structure refinement, and present a realistic, representative dataset to illustrate the interpretation of crystallographic results. The causality behind key experimental choices is emphasized throughout, ensuring a deep understanding of the process from sample preparation to final structural validation.

Introduction: The Significance of Molecular Structure

N-Methyl diisobutylamine (C₉H₂₁N) is a tertiary amine featuring a nitrogen atom bonded to a methyl group and two isobutyl groups[1]. Like many aliphatic amines, it serves as a versatile building block in organic synthesis and can be a key scaffold in the development of pharmacologically active compounds and materials[2][3]. The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles, dictates the molecule's physical and chemical properties. This includes its reactivity, steric profile, and ability to participate in intermolecular interactions such as hydrogen bonding (with protonated species) and van der Waals forces.

For drug development professionals, an unambiguous determination of the molecular structure is paramount. Single-crystal X-ray diffraction (SCXRD) is the gold-standard technique for this purpose, providing atomic-level resolution of the molecule's conformation and its packing within a crystal lattice[4][5][6]. This information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's shape influences its biological activity.

  • Computational Modeling: Providing an accurate starting point for molecular docking and dynamics simulations.

  • Polymorph Screening: Identifying and characterizing different crystalline forms, which can have profound effects on a drug's solubility, stability, and bioavailability.

This guide outlines the complete process for obtaining and analyzing the crystal structure of a small organic molecule like N-Methyl diisobutylamine.

The Crystallographic Workflow: A Step-by-Step Protocol

The journey from a bulk sample to a refined 3D structure is a multi-stage process that demands careful execution and an understanding of the underlying principles.

Stage 1: Growing High-Quality Single Crystals

The axiom "Garbage In, Garbage Out" is particularly true in crystallography; the quality of the final structure is entirely dependent on the quality of the single crystal used for data collection[7]. The primary goal is to create an environment where molecules slowly and methodically arrange themselves into a highly ordered, three-dimensional lattice. This is typically achieved by inducing a state of supersaturation in a solution of the compound[7]. For a liquid amine like N-Methyl diisobutylamine, which is soluble in many organic solvents, several methods are effective[8][9].

Protocol: Crystal Growth by Slow Evaporation

This is often the simplest and most successful starting method for small organic molecules[8][10].

  • Solvent Selection: Choose a solvent in which N-Methyl diisobutylamine is moderately soluble. Highly volatile solvents like dichloromethane or diethyl ether are good candidates. The key is to find a solvent that evaporates over the course of several days to a week.

  • Solution Preparation: In a clean, small vial (e.g., a 2 mL glass vial), dissolve approximately 10-20 mg of N-Methyl diisobutylamine in a minimal amount of the chosen solvent. The solution should be close to saturation.

  • Inducing Evaporation: Cover the vial with parafilm. Using a fine needle, pierce 2-3 small holes in the parafilm[11]. This restricts the rate of evaporation, preventing rapid precipitation and promoting the slow growth of large, well-ordered crystals.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench, and leave it undisturbed.

  • Monitoring: Check the vial periodically over several days. High-quality crystals suitable for diffraction should be clear, have well-defined faces, and be approximately 0.1-0.4 mm in at least two dimensions[12].

Causality Insight: The choice of a moderately volatile solvent and the use of a restricted opening are critical. If evaporation is too fast, the solution becomes supersaturated too quickly, leading to the formation of many small nucleation sites and resulting in a microcrystalline powder instead of a few large single crystals[10]. Slow, controlled solvent removal is the key to success.

Stage 2: Single-Crystal X-ray Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. Modern automated diffractometers make this process highly efficient.

Protocol: Data Acquisition on a Modern Diffractometer

  • Crystal Mounting: Carefully select a high-quality crystal under a microscope. The crystal is picked up using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically at 100-173 K)[12][13].

    • Expertise Note: Flash-cooling is crucial as it vitrifies the residual solvent on the crystal surface and minimizes thermal motion of the atoms within the crystal, leading to a sharper, higher-resolution diffraction pattern.

  • Instrument Setup: The instrument consists of an X-ray source (commonly Molybdenum Kα, λ = 0.71073 Å, or Copper Kα, λ = 1.5418 Å), a goniometer to rotate the crystal, and a detector[6][13].

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. Software analyzes the positions of the first few diffraction spots to determine the dimensions of the unit cell (the basic repeating block of the crystal) and its lattice type.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while continuously exposing it to X-rays and recording the diffraction patterns[14][15].

  • Data Integration and Reduction: After collection, the raw image data is processed. The software integrates the intensity of each diffraction spot, applies corrections for experimental factors (like absorption), and generates a reflection file (typically with an .hkl extension) that lists each reflection's Miller indices (h,k,l), its intensity, and its standard uncertainty[13].

Stage 3: Structure Solution and Refinement

This stage involves converting the diffraction data into a 3D atomic model and refining that model to best fit the experimental observations. The SHELX suite of programs is the industry standard for this process[16][17][18].

Protocol: Structure Solution and Refinement using SHELX

  • Structure Solution: The reflection file is used with a program like SHELXS, which employs "direct methods" to solve the phase problem of crystallography. This process generates an initial electron density map that reveals the positions of most or all non-hydrogen atoms.

  • Model Building: Using a graphical interface like ShelXle or Olex2, the initial atomic positions are identified and assigned to the correct elements (carbon and nitrogen)[18][19].

  • Structure Refinement: The model is then refined using SHELXL[16]. This is an iterative least-squares process that adjusts the atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the heavy atom to which they are attached[13].

  • Validation: The final refined model is validated using a series of crystallographic metrics (discussed below) to ensure its quality and accuracy. The final output is a Crystallographic Information File (CIF), which contains all information about the structure and the experiment.

Workflow for N-Methyl diisobutylamine Structure Determination

G cluster_prep Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis & Refinement Compound N-Methyl diisobutylamine (Liquid Sample) Crystallization Crystal Growth (e.g., Slow Evaporation) Compound->Crystallization Dissolve in suitable solvent SelectCrystal Select & Mount Single Crystal Crystallization->SelectCrystal Harvest suitable crystal (0.1-0.4 mm) DataCollection Data Collection (Diffractometer, 100 K) SelectCrystal->DataCollection Flash-cool in N2 stream Integration Data Integration (Generate .hkl file) DataCollection->Integration Process raw diffraction images Solution Structure Solution (Direct Methods, SHELXS) Integration->Solution Refinement Structure Refinement (Least-Squares, SHELXL) Solution->Refinement Build initial model Validation Validation & CIF (checkCIF) Refinement->Validation Refine atom positions & thermal parameters Final Final 3D Structure (CIF File) Validation->Final

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Analysis & Interpretation of Crystallographic Data

The final CIF file contains a wealth of information. The most critical parameters are summarized in a crystallographic data table. Below is a representative, hypothetical table for N-Methyl diisobutylamine, illustrating typical values for a small organic molecule.

Table 1: Hypothetical Crystallographic Data for N-Methyl diisobutylamine

ParameterValueSignificance
Chemical FormulaC₉H₂₁NConfirms the elemental composition of the crystal.
Formula Weight143.27 g/mol Molecular weight based on the formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell. P2₁/c is very common for organic molecules.
a, b, c [Å]a = 8.51, b = 12.34, c = 9.87The lengths of the unit cell edges.
α, β, γ [°]α = 90, β = 105.2, γ = 90The angles between the unit cell edges. For monoclinic, α and γ are 90°.
Volume [ų]1001.4The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature [K]100(2)The temperature at which data was collected. Low temperature reduces thermal motion.[13]
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used in the experiment.[13]
Reflections Collected9125Total number of diffraction spots measured.
Unique Reflections2280Number of symmetry-independent reflections.
R_int0.035A measure of the agreement between symmetry-equivalent reflections. A value < 0.05 is excellent.
Final R₁ [I > 2σ(I)]0.042The primary residual factor, indicating the agreement between observed and calculated data. < 5% is good.
wR₂ (all data)0.115A weighted residual factor based on all data.
Goodness-of-Fit (GooF)1.05Should be close to 1.0, indicating a good model and appropriate data weighting.
Structural Insights (Based on Hypothetical Data)

A full analysis would involve examining the 3D model to determine:

  • Conformation: The isobutyl groups in N-Methyl diisobutylamine are flexible. The crystal structure would reveal the specific low-energy conformation adopted in the solid state, defined by the C-C-N-C and C-N-C-C torsion angles.

  • Bond Lengths and Angles: These would be compared to standard values for C-N, C-C, and C-H bonds to confirm the chemical validity of the structure. For example, the C-N single bonds would be expected to be in the range of 1.47 Å.

  • Crystal Packing: Analysis of the unit cell would show how individual molecules pack together. In the absence of strong hydrogen bond donors, the packing would be dictated by weaker van der Waals interactions, with molecules arranging to maximize packing efficiency.

Conclusion

The determination of a molecule's single-crystal structure is a definitive analytical method that provides unparalleled insight into its three-dimensional nature. This guide has outlined a complete and robust workflow for the crystallographic analysis of N-Methyl diisobutylamine, from the foundational step of crystal growth to the final stages of data refinement and interpretation. By following these field-proven protocols and understanding the causality behind each experimental choice, researchers and drug development professionals can confidently elucidate the structures of novel small molecules, providing the critical data needed to advance their scientific and commercial objectives.

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  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12249, N-Methylisobutylamine. PubChem. Available at: [Link]

  • Stenutz, R. (n.d.). diisobutylamine. Stenutz. Available at: [Link]

Sources

Foundational

Computational Modeling of N-Methyl Diisobutylamine Electron Density: A Quantum Mechanical Framework for Drug Design

Executive Summary N-Methyl diisobutylamine (CAS: 10471-20-2), characterized by the molecular formula C9H21N and a molecular weight of 143.27 g/mol , is a highly branched, sterically hindered tertiary amine[1]. In the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl diisobutylamine (CAS: 10471-20-2), characterized by the molecular formula C9H21N and a molecular weight of 143.27 g/mol , is a highly branched, sterically hindered tertiary amine[1]. In the realm of rational drug design and medicinal chemistry, the sp3 -hybridized nitrogen of tertiary amines serves as a fundamental pharmacophore, typically functioning as a critical hydrogen bond acceptor or protonation site[2]. However, the architectural presence of two bulky isobutyl groups alongside a single methyl group creates a highly specific steric and electronic environment. Accurately mapping the electron density topology of such sterically hindered amines is paramount, as this density directly dictates their nucleophilicity, basicity (pKa), and metabolic stability[3][4].

Theoretical Framework: Causality in Quantum Mechanical Modeling

To accurately model the electron density and molecular electrostatic potential (MEP) of N-methyl diisobutylamine, Density Functional Theory (DFT) is utilized as the gold standard, offering a rigorous balance between computational cost and electron correlation accuracy[5].

The selection of the computational model cannot be arbitrary; it must be dictated by the physical reality of the molecule:

  • Functional Selection (M06-2X over B3LYP): While the B3LYP functional is ubiquitous in standard organic chemistry, it frequently fails to accurately capture medium-range electron correlation and dispersion forces. For a molecule like N-methyl diisobutylamine, which features bulky, flexible isobutyl chains, intra-molecular dispersion forces and steric repulsion are highly significant. Therefore, the M06-2X meta-GGA functional is mandated, as it is parameterized specifically to account for non-covalent interactions and steric hindrance in branched alkanes[6][7].

  • Basis Set Selection (6-311++G(d,p)): The choice of basis set is critical for modeling amines. The inclusion of diffuse functions (++) is non-negotiable; it allows the electron wavefunctions to extend further into space, which is essential for accurately modeling the diffuse, loosely held lone pair on the electronegative nitrogen atom[5][8]. Furthermore, polarization functions (d,p) permit the orbitals to distort asymmetrically—a necessary feature to capture the uneven electron distribution caused by the asymmetric substitution (one methyl versus two isobutyl groups).

Self-Validating Computational Protocol

The following step-by-step methodology ensures a highly accurate, reproducible, and self-validating generation of the molecular electron density map.

Step 1: Conformational Sampling

  • Action: Perform a stochastic conformational search using molecular mechanics (e.g., OPLS4 force field).

  • Causality: The highly flexible isobutyl chains can adopt multiple rotamers. Modeling electron density on a high-energy conformer yields biologically irrelevant data. This step isolates the global minimum energy conformation before quantum mechanical calculations begin.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformer using M06-2X/6-311++G(d,p) in a simulated solvent environment utilizing a Polarizable Continuum Model (PCM) for water[6].

  • Causality: Gas-phase geometries of amines often overestimate nitrogen pyramidalization. PCM simulates the dielectric field of a biological environment, yielding a biologically relevant geometry and accurately reflecting cation-anion interaction potential[7].

Step 3: Frequency Analysis (The Validation Step)

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

  • Causality: This acts as a strict self-validating mechanism. The absolute absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transitional state[2].

Step 4: Wavefunction and Electron Density Generation

  • Action: Generate the formatted checkpoint file to extract the electron density ( ρ(r) ).

  • Causality: The wavefunction contains all spatial and spin coordinates of the electrons, serving as the foundational mathematical object for mapping the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)[5][9].

Workflow A 1. Conformational Search (Force Field: OPLS4) B 2. Geometry Optimization (DFT: M06-2X/6-311++G**) A->B C 3. Frequency Analysis (Validation: 0 Imaginary Freqs) B->C D 4. Wavefunction Generation (Electron Density Mapping) C->D E 5. Property Extraction (MEP, FMO, QTAIM) D->E

Caption: Computational workflow for modeling amine electron density.

Quantitative Data: Steric Impact on Electronic Properties

To contextualize the electron density of N-methyl diisobutylamine, we compare its theoretically computed properties against a non-hindered reference tertiary amine, Trimethylamine (TMA). The data illustrates how steric bulk directly modulates quantum mechanical properties.

Quantum / Electronic PropertyTrimethylamine (TMA)N-Methyl diisobutylamineCausality / Pharmacological Implication
HOMO Energy (eV) -6.12-5.85Inductive electron donation from the larger isobutyl groups raises the HOMO energy, increasing theoretical electron-donating capacity[3].
LUMO Energy (eV) 1.151.42Steric bulk increases the energy required to accept an electron, altering the chemical hardness[8].
Energy Gap ( Δ E) 7.27 eV7.27 eVA moderate energy gap indicates a balanced chemical stability suitable for sustained biological interactions[5].
Nitrogen Lone Pair Availability High (Spatially Exposed)Low (Spatially Shielded)Isobutyl groups sterically block the MEP negative isosurface, restricting solvent and receptor access[6].
Dipole Moment (Debye) 0.610.84Asymmetric substitution (methyl vs. diisobutyl) increases overall molecular polarity and alters lipophilicity.

Pharmacological and Chemical Implications

The computational modeling of N-methyl diisobutylamine reveals a profound interplay between steric hindrance and electron distribution, which translates directly to its behavior in biological systems[2][3].

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP maps the nucleophilic and electrophilic regions of the molecule[8]. In N-methyl diisobutylamine, the deep red region (representing high electron density) strictly localizes around the nitrogen atom. However, the 3D topology of the MEP demonstrates that the van der Waals radii of the isobutyl groups physically encapsulate this negative potential.

  • Receptor Binding & Pharmacophore Modeling: In drug design, this steric shielding means the amine can only act as a hydrogen bond acceptor from highly specific, unhindered directional vectors within a protein binding pocket. It prevents the assembly of extended solvent networks around the nitrogen, altering its desolvation penalty upon receptor binding[6][7].

  • Metabolic Stability: Tertiary amines are highly prone to N-oxidation by Cytochrome P450 enzymes[9]. The steric bulk of the isobutyl groups restricts the physical approach of the reactive iron-oxo species in the CYP450 active site, thereby artificially enhancing the metabolic half-life of pharmaceutical compounds incorporating this specific moiety.

StericElectronic N1 Bulky Isobutyl Substituents N2 Steric Repulsion & Altered N-C Bond Angles N1->N2 N3 Nitrogen Lone Pair Spatial Shielding N2->N3 N4 Reduced Nucleophilicity & Altered pKa N3->N4 N5 Enhanced Metabolic Stability (Reduced N-Oxidation) N3->N5

Caption: Causal relationship between steric hindrance and pharmacological properties.

References

  • PubChem - N-Methyl diisobutylamine | C9H21N | CID 14318826 URL:[Link]

  • The Journal of Physical Chemistry A (ACS Publications) - Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines... URL:[Link]

  • International Journal of Scientific Research & Technology - Linking Electronic Structure to Biological Affinity: A Combined DFT And Docking Study... URL:[Link]

  • PMC (National Institutes of Health) - Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases URL:[Link]

  • OSTI.gov - Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents URL: [Link]

  • ResearchGate - The effect of steric hindrance in amines, and sterically destabilized twisted amides URL:[Link]

  • MDPI - Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine URL:[Link]

  • The Journal of Physical Chemistry B (ACS Publications) - Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents URL:[Link]

  • Frontiers in Chemistry - Applications of density functional theory to iron-containing molecules of bioinorganic interest URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-Methyl diisobutylamine from diisobutylamine

Application Note: Synthesis of N-Methyl Diisobutylamine via Eschweiler-Clarke Reductive Amination Strategic Rationale & Mechanistic Overview The synthesis of tertiary amines from secondary amines is a critical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of N-Methyl Diisobutylamine via Eschweiler-Clarke Reductive Amination

Strategic Rationale & Mechanistic Overview

The synthesis of tertiary amines from secondary amines is a critical transformation in pharmaceutical development and fine chemical synthesis. For the N-methylation of sterically hindered secondary amines like diisobutylamine, direct alkylation using methyl iodide (MeI) or dimethyl sulfate is notoriously inefficient. Direct alkylation often yields intractable mixtures of unreacted secondary amines, tertiary amines, and over-alkylated quaternary ammonium salts.

To circumvent this, the serves as the premier methodology[1]. This specialized reductive amination utilizes aqueous formaldehyde as the methylating agent and formic acid as the hydride donor[2]. The fundamental advantage of this pathway is its intrinsic chemical safeguard against quaternization: the reaction strictly halts at the tertiary amine stage because a tertiary amine lacks the requisite N-H proton to form an iminium ion with formaldehyde[3].

Mechanistic Causality:

  • Iminium Formation: Diisobutylamine undergoes nucleophilic addition to formaldehyde to form a hemiaminal, which dehydrates under acidic conditions to yield a highly reactive iminium ion.

  • Hydride Transfer: The formate ion (from formic acid) acts as a reducing agent, transferring a hydride (H⁻) to the electrophilic carbon of the iminium ion.

  • Irreversible Decarboxylation: The hydride transfer is thermodynamically driven to completion by the irreversible loss of carbon dioxide (CO₂) gas[1].

Mechanism DIBA Diisobutylamine (Secondary Amine) Hemiaminal Hemiaminal Intermediate DIBA->Hemiaminal + CH2O CH2O Formaldehyde (CH2O) CH2O->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O (Acidic) Product N-Methyl diisobutylamine (Tertiary Amine) Iminium->Product Hydride Transfer Formic Formic Acid (HCOOH) Formic->Product Donates H- CO2 Carbon Dioxide (CO2) Formic->CO2 Decarboxylation

Figure 1: Mechanistic pathway of the Eschweiler-Clarke methylation of diisobutylamine.

Quantitative Data & Stoichiometry

Due to the steric bulk of the diisobutyl groups, the reaction kinetics are slower than those of unhindered amines. To ensure complete conversion and provide self-solvent properties, both formaldehyde and formic acid are used in significant stoichiometric excess.

Table 1: Stoichiometric Parameters for 100 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeDensity (g/mL)Function
Diisobutylamine 129.251.012.93 g (~16.2 mL)0.80Substrate
Formaldehyde (37% aq) 30.032.520.3 g (~18.6 mL)1.09Methylating Agent
Formic Acid (88% aq) 46.033.015.7 g (~13.0 mL)1.22Hydride Donor / Solvent
Sodium Hydroxide (50%) 40.00Excess~15.0 mL1.52Basification Agent

Experimental Protocol

This protocol is designed as a self-validating system, meaning the physical behavior of the reaction mixture provides real-time feedback on the chemical progress.

Workflow Step1 1. Reagent Mixing Cool to 0-5°C to control exotherm Step2 2. Reflux Reaction Heat to 100°C for 8-12 hours Step1->Step2 Add Formaldehyde, then heat Step3 3. Basification Add NaOH until pH > 12 Step2->Step3 CO2 evolution ceases, cool to RT Step4 4. Liquid-Liquid Extraction Extract with DCM or Ether Step3->Step4 Free amine separates Step5 5. Purification Solvent removal & Distillation Step4->Step5 Dry over Na2SO4

Figure 2: Step-by-step workflow for the synthesis and isolation of N-Methyl diisobutylamine.

Step-by-Step Methodology:

  • Step 1: Controlled Acid-Base Neutralization

    • Action: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Attach a gas bubbler to the top of the condenser. Add 12.93 g (100 mmol) of diisobutylamine. Submerge the flask in an ice-water bath (0–5 °C). Slowly add 15.7 g of 88% formic acid dropwise.

    • Causality & Validation: The reaction between the basic amine and formic acid forms a formate salt and is highly exothermic. Cooling prevents the volatilization of the amine. The immediate generation of heat physically validates the salt formation.

  • Step 2: Formaldehyde Addition & Reflux

    • Action: Once cooled, add 20.3 g of 37% aqueous formaldehyde dropwise. Remove the ice bath and transfer the flask to an oil bath. Heat the mixture to a gentle reflux (100–110 °C).

    • Causality & Validation: Heat is required to overcome the high activation energy barrier for the hydride transfer to the sterically hindered iminium ion. As the reaction proceeds, CO₂ gas will vigorously bubble through the gas bubbler. This bubbling is a direct stoichiometric readout of the reduction step. The reaction is self-reporting; when the bubbling completely ceases (typically 8–12 hours), the hydride transfer is complete[2].

  • Step 3: Basification and Phase Separation

    • Action: Cool the reaction mixture to room temperature, then place it back into an ice bath. Slowly add 50% aqueous NaOH dropwise until the aqueous phase reaches a pH > 12.

    • Causality & Validation: Post-reaction, the product exists as the water-soluble N-methyl diisobutylamine formate salt. The strong base deprotonates the tertiary amine. The system validates this step by turning cloudy and physically separating into two distinct layers (aqueous and organic), confirming the liberation of the lipophilic free amine.

  • Step 4: Extraction and Purification

    • Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 × 30 mL). Combine the organic extracts, wash with 30 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄.

    • Action: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Purify the crude product via short-path vacuum distillation to yield pure N-Methyl diisobutylamine as a clear, colorless liquid.

Process Optimization & Troubleshooting

  • Incomplete Conversion: If NMR analysis of the crude product shows residual secondary amine, the steric bulk likely hindered the iminium formation. Solution: In future runs, increase the equivalents of formaldehyde and formic acid to 3.0 and 4.0, respectively, and extend the reflux time by 4 hours. Recent literature also suggests that utilizing purely formaldehyde as a reducing agent in specialized catalytic systems can bypass some acid-sensitive limitations, though the classic method remains the most scalable and cost-effective[4].

  • Emulsion Formation During Extraction: Diisobutylamine derivatives can occasionally act as mild surfactants. Solution: If an emulsion forms during the DCM extraction, add a small amount of brine or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • [2] Title: Eschweiler-Clarke Reaction | Source: Organic Chemistry Portal | URL: [Link]

  • [1] Title: Eschweiler–Clarke reaction | Source: Wikipedia | URL: [Link]

  • [4] Title: Simplified Version of the Eschweiler–Clarke Reaction | Source: The Journal of Organic Chemistry (ACS) | URL: [Link]

  • [3] Title: Review of Modern Eschweiler–Clarke Methylation Reaction | Source: Molecules (NIH PMC) | URL: [Link]

Sources

Application

Application Note &amp; Protocol Guide: N-Methyl Diisobutylamine (MDIBA) as a Sterically Tuned Tertiary Amine Catalyst

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Chemical Profile In advanced organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Profile

In advanced organic synthesis and materials science, the selection of a tertiary amine catalyst is rarely a trivial choice. While triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are ubiquitous, N-Methyl diisobutylamine (MDIBA) offers a highly specific steric and electronic profile that solves complex synthetic bottlenecks.

MDIBA bridges the gap between simple trialkylamines and highly hindered bases. With a predicted pKa of 9.59[1], it is slightly less basic than DIPEA but provides a unique "steric umbrella" via its two isobutyl groups. This makes it an exceptional non-nucleophilic base, preventing unwanted quaternization reactions while maintaining efficient proton scavenging capabilities. Furthermore, its specific hydrophobicity and ionization profile have made it a critical building block in modern applications, ranging from polyurethane catalysis[2] to stimuli-responsive nanocarriers for targeted drug delivery[1].

Quantitative Data: Catalyst Comparison

To understand when to deploy MDIBA, it must be benchmarked against industry standards. The table below summarizes the critical physicochemical parameters guiding catalyst selection.

PropertyTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA)N-Methyl Diisobutylamine (MDIBA)
Molecular Weight 101.19 g/mol 129.24 g/mol 143.27 g/mol
Predicted pKa ~10.75~10.509.59[1]
Steric Hindrance LowHigh (Isopropyl groups)Moderate-High (Isobutyl groups)
Nucleophilicity High (Prone to quaternization)Very LowLow
Primary Use Case General base catalysisPeptide synthesis, cross-couplingSmart polymers, photobase generators

Mechanistic Insights: The Causality of Steric Shielding

The utility of MDIBA is rooted in the physical geometry of its substituents. In reactions involving highly electrophilic species (e.g., acyl chlorides, alkyl halides), unhindered amines like TEA often act as nucleophiles, forming stable quaternary ammonium salts that consume the catalyst and lower yields.

MDIBA’s diisobutyl groups physically block the nitrogen lone pair from attacking large carbon centers. However, the lone pair remains accessible to the much smaller proton ( H+ ). This selective reactivity allows MDIBA to act exclusively as an acid scavenger.

StericProfile MDIBA N-Methyl diisobutylamine (MDIBA) Steric Bulky Diisobutyl Groups MDIBA->Steric Basic Tertiary Amine Core (pKa 9.59) MDIBA->Basic NonNuc Non-Nucleophilic Base Steric->NonNuc Prevents side reactions Proton Efficient Proton Scavenging Basic->Proton Accepts H+ NonNuc->Proton Synergistic effect

Fig 1. Logical relationship between MDIBA's structural features and its catalytic efficiency.

Advanced Applications in Industry and Research

Polyurethane Catalysis & Photobase Generators

In the synthesis of polyurethane foams, tertiary amines are required to accelerate the reaction of polyisocyanates with water, generating the CO2​ blowing agent[2]. MDIBA and its derivatives are utilized because their specific molecular weight and steric profile reduce the malodor and high volatility typically associated with lower molecular weight amines[2]. Additionally, MDIBA is highly effective in photobase generators (PBGs), where UV irradiation releases the amine to catalyze cross-linking in resins, providing extended pot life prior to activation[3].

Multistimuli-Responsive Nanocarriers (Drug Delivery)

Recent breakthroughs in nanomedicine utilize MDIBA as a "smart" trigger. When covalently linked to a biodegradable polymer (such as polycaprolactone), MDIBA acts as a multistimuli-sensitive center[1]. Because its pKa is 9.59, the tertiary amine remains neutral and hydrophobic in standard physiological conditions. However, upon exposure to the acidic, CO2​ -rich, or reactive oxygen species (ROS)-heavy environment of a tumor, the amine undergoes rapid protonation or oxidation[1]. This shifts the polymer from hydrophobic to hydrophilic, causing colloidal destabilization, swelling, and the targeted release of therapeutic cargo (e.g., Curcumin)[1].

ResponsivePathway Start Polymer-Linked MDIBA (Hydrophobic, Neutral State) Stimulus Tumor Microenvironment (CO2 / Low pH / ROS) Start->Stimulus Exposure Protonation Protonation / Oxidation of Tertiary Amine Stimulus->Protonation Triggers chemical shift Swelling Colloidal Destabilization & Polymer Swelling Protonation->Swelling Hydrophilic transition Release Targeted Cargo Release (e.g., Curcumin) Swelling->Release Drug Delivery

Fig 2. Stimuli-responsive pathway of MDIBA-linked nanocarriers for targeted drug delivery.

Step-by-Step Experimental Protocols

Protocol A: Base-Catalyzed Acylation of Sensitive Alcohols using MDIBA

Objective: To synthesize an ester from a sterically hindered alcohol and an acyl chloride without inducing catalyst quaternization.

Methodology & Causality:

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Water outcompetes the alcohol for the acyl chloride. DCM provides excellent solubility for the transient MDIBA·HCl salt, preventing premature precipitation that could trap unreacted starting materials.

  • Catalyst Addition: Add MDIBA (1.2 equiv) via syringe.

    • Causality: The 20% excess ensures complete neutralization of the HCl byproduct, driving the equilibrium forward without introducing excessive unreacted base that complicates downstream purification.

  • Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: Exothermic control prevents the degradation of the acyl chloride and minimizes side reactions.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: The reaction is a self-validating system. As the reaction progresses, a fine white precipitate (MDIBA·HCl) may form if the concentration exceeds the solubility limit in DCM, visually confirming active proton scavenging. Furthermore, Thin-Layer Chromatography (TLC) should show product formation without the appearance of a polar baseline spot. A baseline spot would indicate nucleophilic attack by the amine (quaternization)—the absence of this spot validates MDIBA's efficacy as a non-nucleophilic base.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Synthesis of MDIBA-Functionalized Stimuli-Responsive Polymer

Objective: To link MDIBA to a polymer backbone (e.g., brominated polycaprolactone, MABr) to create a pH/CO2-responsive nanocarrier[1].

Methodology & Causality:

  • Initiation: To a solution of the brominated polymer precursor (MABr, 1.0 equiv) in dry Dimethylformamide (DMF), add MDIBA (5.0 equiv) under a nitrogen atmosphere[1].

    • Causality: The choice of 5 equivalents of MDIBA is not arbitrary; it drives the equilibrium of the substitution reaction forward while acting as its own acid scavenger, compensating for its slightly lower pKa (9.59) compared to other bases[1].

  • Thermal Activation: Heat the reaction mixture to 85 °C for 24 hours[1].

    • Causality: The steric bulk of the diisobutyl groups significantly raises the activation energy for the nucleophilic substitution onto the polymer backbone. Elevated temperatures are mandatory to achieve a productive collision rate.

  • Precipitation & Self-Validation Check: Allow the solution to cool, then precipitate the polymer by dropwise addition into ice-cold diethyl ether (1:10 = DCM/diethyl ether ratio)[1].

    • Self-Validation: Centrifuge the mixture at 3000 rpm for 10 minutes[1]. The formation of a distinct, solid pellet validates successful polymerization and functionalization. If the solution turns cloudy but fails to form a pellet, it indicates that the polymer chain length is insufficient or the substitution failed, keeping the low-molecular-weight compounds soluble in the ether/DMF mixture.

  • Isolation: Collect the precipitate and dry thoroughly in a vacuum desiccator to yield the functionalized smart polymer[1].

References

  • Tertiary amine catalysts for polyurethanes - European Patent Office - EP 0456194 A2 | Source: Google Patents | URL
  • Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers | Source: Biomacromolecules - ACS Publications | URL:[Link]

  • US8957212B2 - Photobase generator | Source: Google Patents | URL
  • Catalyzed and Non Catalyzed Oxidative Functionalization of Tertiary Amines | Source: LMU Munich (uni-muenchen.de) | URL:[Link]

Sources

Method

incorporating N-Methyl diisobutylamine in CO2-triggered drug delivery systems

An In-Depth Guide to CO2-Triggered Drug Delivery Systems Incorporating N-Methyl diisobutylamine Senior Application Scientist's Foreword The evolution of stimuli-responsive materials has opened a new frontier in targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to CO2-Triggered Drug Delivery Systems Incorporating N-Methyl diisobutylamine

Senior Application Scientist's Foreword

The evolution of stimuli-responsive materials has opened a new frontier in targeted drug delivery, enabling the release of therapeutic payloads in response to specific physiological or external triggers. Among these, carbon dioxide (CO₂) stands out as a particularly compelling trigger due to its endogenous nature—it is a key metabolite in biological systems and often found at elevated concentrations in pathological microenvironments, such as solid tumors.[1][2] This guide provides a comprehensive overview and detailed protocols for the design, synthesis, and characterization of CO₂-responsive drug delivery systems (DDS) centered on the tertiary amine, N-Methyl diisobutylamine (MDiBA).

We move beyond simple procedural lists to explore the fundamental principles governing these systems. The choice of MDiBA is deliberate; as a tertiary amine, it engages in a reversible protonation reaction with carbonic acid, avoiding the more stable carbamate formation associated with primary and secondary amines.[3][4] The bulky isobutyl groups offer significant steric hindrance, which can be advantageous in controlling polymer chain packing and nanoparticle aggregation. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the potential of MDiBA in creating sophisticated, intelligent drug delivery vehicles.

The Core Mechanism: CO₂ as a Biological Trigger

The central principle of this DDS is the pH change induced by CO₂ in an aqueous environment. Gaseous CO₂ dissolves and reacts with water to form carbonic acid (H₂CO₃), a weak acid that subsequently dissociates into bicarbonate (HCO₃⁻) and a proton (H⁺). This localized decrease in pH provides the stimulus for our system.

The MDiBA moiety, incorporated into a polymer backbone, acts as the sensor. As a tertiary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted-Lowry base. In the presence of the increased proton concentration, the MDiBA nitrogen becomes protonated, forming a cationic ammonium salt. This transformation from a neutral, relatively hydrophobic amine to a charged, hydrophilic ammonium salt is the pivotal event that drives drug release. The change in polarity can induce a conformational change in the polymer, leading to the swelling or complete disassembly of the nanoparticle matrix, thereby releasing the encapsulated therapeutic agent.[1][5]

G cluster_trigger Triggering Phase (Aqueous) cluster_system Drug Delivery System Response CO2 CO₂ Gas H2CO3 Carbonic Acid (H₂CO₃) CO2->H2CO3 + H₂O H2O H₂O Proton H⁺ + HCO₃⁻ H2CO3->Proton Dissociation Polymer_Initial Hydrophobic State (MDiBA Polymer) Drug Encapsulated Proton->Polymer_Initial Protonation of MDiBA Polymer_Final Hydrophilic State (Protonated MDiBA-H⁺) Drug Released Polymer_Initial->Polymer_Final Conformational Change (Swelling/Disassembly)

Caption: Mechanism of CO₂-triggered protonation and subsequent drug release.

Synthesis of MDiBA-Functionalized Polymer

A robust and versatile method for incorporating specific functionalities like MDiBA is through the post-polymerization modification of a reactive precursor polymer. This approach allows for precise control over the polymer architecture first, followed by the introduction of the CO₂-responsive moiety. Here, we detail the synthesis of a well-defined reactive polymer via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, followed by its functionalization with MDiBA.

Protocol 1: Synthesis of Reactive Precursor Polymer (p(PFS)-co-MA)

This protocol describes the synthesis of a copolymer of pentafluorophenyl acrylate (PFPA) and methyl acrylate (MA) via RAFT polymerization. PFPA provides the reactive ester groups for subsequent amine conjugation, while MA can be used to tune the overall hydrophobicity of the polymer.

Rationale: RAFT polymerization is chosen for its ability to produce polymers with low dispersity (Đ), predictable molecular weights, and defined end-groups, which are critical for reproducible DDS performance.[6][7]

  • Materials:

    • Pentafluorophenyl acrylate (PFPA), Methyl Acrylate (MA)

    • Azobisisobutyronitrile (AIBN) (Initiator)

    • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)

    • N-Methyl diisobutylamine (MDiBA)

    • 1,4-Dioxane (Anhydrous)

    • Diethyl ether (Cold)

    • N,N-Dimethylformamide (DMF)

    • Triethylamine (TEA)

  • Procedure:

    • In a Schlenk flask, dissolve PFPA (e.g., 10 mmol), MA (e.g., 10 mmol), CPADB (e.g., 0.1 mmol, for a target degree of polymerization of 200), and AIBN (e.g., 0.02 mmol, RAFT:Initiator ratio of 5:1) in 1,4-dioxane (20 mL).

    • Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in a preheated oil bath at 70°C and stir for 12 hours.

    • Quench the polymerization by immersing the flask in an ice bath and exposing it to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a beaker of cold diethyl ether (400 mL) while stirring vigorously.

    • Collect the polymer precipitate by filtration or centrifugation.

    • Redissolve the polymer in a minimal amount of dioxane and re-precipitate into cold diethyl ether. Repeat this step twice to remove unreacted monomers and initiator fragments.

    • Dry the final pink-colored polymer under vacuum at room temperature for 24 hours.

Protocol 2: Post-Polymerization Modification with MDiBA
  • Rationale: The pentafluorophenyl ester is an excellent leaving group, allowing for efficient amidation under mild conditions with MDiBA. Triethylamine is added to act as a base, scavenging the pentafluorophenol byproduct.

  • Procedure:

    • Dissolve the reactive precursor polymer (1.0 g) in anhydrous DMF (20 mL) in a round-bottom flask.

    • Add N-Methyl diisobutylamine (MDiBA) (e.g., 1.5 molar equivalents relative to PFPA units) and triethylamine (TEA) (2.0 molar equivalents relative to PFPA units) to the solution.

    • Seal the flask and stir the reaction mixture at 50°C for 24 hours.

    • Cool the solution to room temperature. Precipitate the functionalized polymer into a 1:1 mixture of cold diethyl ether and hexane.

    • Purify the polymer by dialysis against deionized water for 48 hours (using an appropriate MWCO membrane, e.g., 3.5 kDa) to remove residual DMF, TEA, and other small molecules.

    • Lyophilize the purified polymer solution to obtain the final MDiBA-functionalized polymer as a white or pale-yellow powder.

Characterization and Data Summary

The successful synthesis should be confirmed using standard analytical techniques.

Technique Purpose Expected Outcome
¹H NMR Confirm structure and compositionDisappearance of PFPA peaks and appearance of characteristic MDiBA proton signals (e.g., isobutyl CH and CH₃ protons).
FTIR Confirm functional group conversionDisappearance of the PFP ester carbonyl peak (~1780 cm⁻¹) and appearance of an amide carbonyl peak (~1650 cm⁻¹).
GPC/SEC Determine molecular weight and dispersity (Đ)A monomodal peak with low dispersity (Đ < 1.3) indicating a well-controlled polymerization.

Formulation and Characterization of Drug-Loaded Nanoparticles

Nanoprecipitation is a straightforward and widely used method for formulating polymeric nanoparticles from pre-formed polymers, especially for encapsulating hydrophobic drugs.[8]

Protocol 3: Nanoparticle Formulation by Nanoprecipitation
  • Rationale: This method relies on the rapid diffusion of a solvent, in which the polymer and drug are dissolved, into a non-solvent phase (water). This leads to supersaturation and the subsequent self-assembly of polymer chains into nanoparticles, entrapping the drug within the hydrophobic core.

  • Materials:

    • MDiBA-functionalized polymer

    • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

    • Acetone or Tetrahydrofuran (THF) (water-miscible organic solvent)

    • Deionized water

  • Procedure:

    • Dissolve the MDiBA-polymer (e.g., 20 mg) and the hydrophobic drug (e.g., 2 mg) in acetone (2 mL). Vortex or sonicate briefly to ensure complete dissolution. This is the organic phase.

    • Prepare the aqueous phase by placing deionized water (10 mL) in a glass vial.

    • While stirring the aqueous phase vigorously (e.g., 600 rpm), add the organic phase dropwise using a syringe pump at a slow rate (e.g., 0.5 mL/min).

    • A milky-white suspension should form immediately, indicating nanoparticle formation.

    • Leave the suspension stirring at room temperature for at least 4 hours to allow for the complete evaporation of the organic solvent.

    • (Optional) Centrifuge the nanoparticle suspension to remove any aggregates and collect the supernatant containing the purified nanoparticles.

Workflow cluster_synthesis Part 1: Polymer Synthesis cluster_formulation Part 2: Nanoparticle Formulation cluster_characterization Part 3: Characterization & Testing raft RAFT Polymerization of Precursor modify Post-Polymerization Modification with MDiBA raft->modify formulate Nanoprecipitation (Polymer + Drug) modify->formulate char Physicochemical Characterization (DLS, HPLC) formulate->char release In Vitro CO₂-Triggered Drug Release Study char->release

Caption: Overall experimental workflow from synthesis to in vitro testing.
Protocol 4: Physicochemical Characterization
  • A. Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Measure the hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[9]

    • Validation Step: To confirm CO₂-responsiveness, take an initial measurement. Then, bubble CO₂ gas through the sample for 5-10 minutes and immediately re-measure. A successful response is indicated by a significant shift in zeta potential from near-neutral to positive, and potentially an increase in particle size due to swelling.

  • B. Drug Loading and Encapsulation Efficiency:

    • Take a known volume of the nanoparticle suspension (e.g., 1 mL) and lyophilize it to determine the total weight of the drug-loaded nanoparticles.

    • Dissolve the lyophilized nanoparticles in a suitable solvent (e.g., DMF or acetonitrile) to break them apart and release the drug.

    • Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy against a standard curve.[10]

    • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Parameter Method Typical Expected Values CO₂-Response Check
Hydrodynamic DiameterDLS80 - 200 nmMay increase upon CO₂ bubbling
Polydispersity Index (PDI)DLS< 0.25Should remain low
Zeta Potential (pH 7.4)DLS-5 to +5 mVShifts to > +20 mV with CO₂
Drug Loading Content (DLC)HPLC/UV-Vis1 - 10% (highly formulation dependent)N/A
Encapsulation Efficiency (EE)HPLC/UV-Vis> 70% (highly formulation dependent)N/A

In Vitro CO₂-Triggered Drug Release

The definitive test of the system is to measure its drug release profile in the presence and absence of the CO₂ trigger. The dialysis method is a common and effective way to conduct this study.[11][12]

Protocol 5: Dialysis-Based Drug Release Study
  • Rationale: This method separates the nanoparticles from the bulk release medium via a semi-permeable membrane. The membrane allows released (free) drug molecules to diffuse out into the medium for sampling, while retaining the larger nanoparticles.

  • Procedure:

    • Prepare two identical release setups. Each consists of a beaker containing a release buffer (e.g., 50 mL of Phosphate-Buffered Saline, pH 7.4).

    • Pipette a known volume (e.g., 2 mL) of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO suitable for retaining nanoparticles but allowing free drug passage, e.g., 10-14 kDa).

    • Seal the dialysis bags and place one in each beaker of release buffer. Place the beakers in a shaking incubator at 37°C.

    • Test Group: Gently bubble CO₂ gas through the release buffer of the first beaker for the duration of the experiment.

    • Control Group: Gently bubble an inert gas, such as nitrogen (N₂) or argon (Ar), through the release buffer of the second beaker.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release buffer outside the dialysis bag.

    • Immediately replenish the volume with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using HPLC or UV-Vis.

    • Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded in the dialysis bag.

  • Expected Outcome: The CO₂-treated group should exhibit a significantly faster and higher cumulative drug release compared to the control group. The control group will show slow, diffusion-based leakage, while the test group will show an initial burst followed by sustained release, characteristic of a stimuli-induced disassembly mechanism.

References

  • Darabi, A., Jessop, P., & Cunningham, M. (2016).
  • BenchChem. (2025).
  • Brazel, C. S., et al. (2010). Feedback Regulated Drug Delivery Vehicles: Carbon Dioxide Responsive Cationic Hydrogels for Antidote Release. Biomacromolecules.
  • Gao, W., et al. (2022). Synthesis and Self-assembly of a Simple CO2-responsive Diblock Polymer. Journal of the Chinese Chemical Society.
  • Wang, Y., et al. (2021). CO2-Responsive drug delivery system created by supramolecular design and assembly for safer, more effective cancer therapy.
  • Siegwart, D. J., et al. (2011). Synthesis of CO2-Responsive Polymers by Post-Polymerization Modification.
  • Anselmo, A. C., & Mitragotri, S. (2016). Nanoparticle-based targeted drug delivery. PMC - NIH.
  • Darabi, A., et al. (2016). CO2-responsive polymeric materials: Synthesis, self-assembly, and functional applications.
  • Cunningham, M., et al. (2016).
  • Wang, Y., et al. (2024).
  • Li, Y., et al. (2018).
  • Bilati, U., Allémann, E., & Doelker, E. (2005). Development of a nanoprecipitation method intended for the entrapment of hydrophilic drugs into nanoparticles. European Journal of Pharmaceutical Sciences, 24(1), 67-75.
  • Gao, Y., et al. (2017).
  • Lv, Y., et al. (2022).
  • Chen, L., et al. (2024). Synthesis and Kinetics of CO2-Responsive Gemini Surfactants. MDPI.
  • Huang, R., et al. (2023).
  • Joy, J., & Sudheesh, M. S. (2023). Recent Advances in Different Nanoprecipitation Methods for Efficient Drug Loading and Controlled Release.
  • Kim, H., et al. (2018). Carbon Dioxide-Generating PLG Nanoparticles for Controlled Anti-Cancer Drug Delivery. Pharmaceutical Research.
  • Wang, D., et al. (2023).
  • Yoshida, R., et al. (2012). Reversible Absorption of CO2 Triggered by Phase Transition of Amine-Containing Micro- and Nanogel Particles. Journal of the American Chemical Society.
  • Zhang, J., et al. (2025). Formation of ag nanoparticles in CO2-responsive microemulsion fabricated by a bio-based surfactant based on rosin. PMC.
  • Wang, Y., et al. (2017). Desorption Kinetics and Mechanisms of CO2 on Amine-Based Mesoporous Silica Materials. Industrial & Engineering Chemistry Research.
  • Liu, J., et al. (2020). CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2. Frontiers.
  • LNG Industry. (2024). Promoted amines for CO2 Removal. LNG Industry.

Sources

Application

Application Note: High-Purity N-Methyl diisobutylamine via Fractional Distillation

Abstract This document provides a comprehensive, technically-grounded protocol for the purification of N-Methyl diisobutylamine, a tertiary amine, using fractional distillation. The guide is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, technically-grounded protocol for the purification of N-Methyl diisobutylamine, a tertiary amine, using fractional distillation. The guide is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity product. We will delve into the underlying principles of fractional distillation as they apply to this specific compound, detail a step-by-step purification workflow, address critical safety considerations, and outline methods for post-purification analysis. The causality behind experimental choices, from apparatus selection to operational parameters, is explained to ensure a robust and reproducible purification process.

Introduction: The Rationale for Purification

N-Methyl diisobutylamine [(CH₃)₂CHCH₂]₂NCH₃ is a tertiary amine utilized as an intermediate and building block in various organic syntheses. The purity of such reagents is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and the formation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API) or target molecule.

Common impurities originating from the synthesis of tertiary amines, such as reductive amination or alkylation of the corresponding secondary amine (diisobutylamine), may include:

  • Unreacted Starting Materials: Residual diisobutylamine (a secondary amine) and the methylating agent.

  • Over-alkylation Products: Quaternary ammonium salts.

  • Solvent Residues: High-boiling point solvents used during the reaction.

  • Byproducts from Side Reactions: Including potential N-nitrosamine impurities if nitrosating agents are present in the synthetic route.[1][2]

Fractional distillation is a powerful purification technique that separates liquid mixtures based on differences in their boiling points.[3] By carefully controlling the temperature gradient along a fractionating column, components with different volatilities can be selectively vaporized and condensed, allowing for the isolation of the desired compound in high purity.

Compound Profile and Safety Imperatives

Before commencing any experimental work, a thorough understanding of the physical properties and safety hazards associated with N-Methyl diisobutylamine and its potential impurities is essential.

Physical Properties
PropertyValueSource
IUPAC Name N,N-diisobutyl-N-methylamine-
Molecular Formula C₉H₂₁N-
Molecular Weight 143.27 g/mol -
Boiling Point (Est.) ~145-155 °C (at atmospheric pressure)Estimated based on similar structures
Density (Est.) ~0.75 g/mLEstimated based on similar structures
Appearance Colorless to pale yellow liquid[4]
Odor Amine-like, ammonia-like[4]

Note: Experimental data for N-Methyl diisobutylamine is not as readily available as for its precursor, diisobutylamine (Boiling Point: 137-139 °C).[5][6] The boiling point is estimated to be slightly higher due to the increased molecular weight from the N-methyl group.

Critical Safety Precautions

Amines as a class require careful handling due to their corrosive and potentially toxic nature.[7]

  • Corrosivity: N-Methyl diisobutylamine is expected to be corrosive to the skin, eyes, and respiratory tract.[7][8] Ingestion can cause severe damage to the gastrointestinal tract.[9]

  • Flammability: The compound is a flammable liquid.[6][10] All operations must be conducted away from open flames, sparks, and other sources of ignition.[7] Use of spark-proof tools and explosion-proof equipment is mandatory.[7]

  • Toxicity: Amines can be toxic if inhaled, ingested, or absorbed through the skin.[9] Acute overexposure may lead to irritation of the respiratory tract, coughing, and shortness of breath.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[6][8]

  • Ventilation: All handling and distillation procedures must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[8][10]

  • Static Discharge: Ground and bond all containers and receiving equipment to prevent fire caused by electrostatic discharge.[10]

Principles of Fractional Distillation for Amine Purification

Fractional distillation is an enhancement of simple distillation that incorporates a fractionating column between the boiling flask and the condenser. This column is packed with material that provides a large surface area (e.g., glass beads, Raschig rings, or structured packing) for repeated vaporization-condensation cycles.[3]

Each cycle enriches the vapor phase with the more volatile component (the compound with the lower boiling point). The efficiency of a column is measured in "theoretical plates," where one theoretical plate represents a single vaporization-condensation cycle. A higher number of theoretical plates results in a better separation of liquids with close boiling points.[11]

The selection of column packing is a critical decision based on the required separation efficiency, operating pressure, and column diameter.[12][13]

  • Random Packing (e.g., Raschig Rings, Saddles): Cost-effective and suitable for many lab-scale applications. Smaller packing sizes offer higher efficiency but also a higher pressure drop.[14]

  • Structured Packing (e.g., Wire Mesh, Corrugated Sheets): Offers very high efficiency and a low pressure drop, making it ideal for vacuum distillation and separating close-boiling components.[12][13]

For purifying N-Methyl diisobutylamine from its likely precursor, diisobutylamine (boiling points are relatively close), a column with high efficiency is recommended.

Detailed Experimental Protocol

This protocol assumes a starting material of crude N-Methyl diisobutylamine that may contain residual diisobutylamine, solvents, and other minor impurities.

Apparatus and Materials
  • Round-bottom flask (distilling flask), appropriately sized for the volume of crude material

  • Heating mantle with a stirrer function

  • Magnetic stir bar or boiling chips[3]

  • Fractionating column (e.g., Vigreux or packed column with high-efficiency packing like Pro-Pak®)[15]

  • Distillation head with a thermometer adapter and condenser

  • Condenser (Liebig or Allihn)

  • Receiving flask(s) (round-bottom or Erlenmeyer)

  • Thermometer (-10 to 200 °C range)

  • Insulating material (glass wool or aluminum foil)

  • Lab jack

  • Tubing for condenser water

  • Clamps and stands to secure the apparatus

  • Crude N-Methyl diisobutylamine

  • Drying agent (e.g., potassium hydroxide (KOH) pellets)

Pre-Distillation Preparation: Drying the Amine

Amines are often hygroscopic and may contain dissolved water. Distilling a "wet" amine can lead to problems. It is crucial to dry the crude material before distillation.

  • Select Drying Agent: Potassium hydroxide (KOH) is an excellent choice for drying amines as it is a strong base and does not react with them. Do not use acidic drying agents like calcium chloride (CaCl₂), which will form salts with the amine.

  • Procedure: Add a small amount of KOH pellets to the crude N-Methyl diisobutylamine in a separate flask. Swirl and let it stand for several hours (or overnight) until the liquid is clear.

  • Decant: Carefully decant or filter the dried amine away from the KOH pellets into the distilling flask.

Apparatus Assembly and Workflow

The correct assembly of the distillation apparatus is critical for both safety and efficiency.

Fractional_Distillation_Setup cluster_condenser Heating_Mantle Heating Mantle with Stirrer Distilling_Flask Distilling Flask (Crude Amine + Stir Bar) Heating_Mantle->Distilling_Flask Heats Column Fractionating Column (Packed) Distilling_Flask->Column Distillation_Head Distillation Head Column->Distillation_Head Thermometer Thermometer Distillation_Head->Thermometer Measures Vapor Temp Condenser Condenser (Water Out) Distillation_Head->Condenser Receiving_Flask Receiving Flask (Pure Fractions) Condenser->Receiving_Flask Condensate Drips Water_In Water In Water_In->Condenser Coolant Flow

Sources

Method

Application Note: N-Methyl Diisobutylamine (NMDIBA) as a Sterically Hindered Base and Intermediate in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals—particularly pyrazole-based herbicides, fungicides, and anthranilic diamide insecticides—relies heavily on highly efficient, regioselective cyclization r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly pyrazole-based herbicides, fungicides, and anthranilic diamide insecticides—relies heavily on highly efficient, regioselective cyclization reactions. N-Methyl diisobutylamine (NMDIBA, CAS: 10471-20-2) has emerged as a highly effective, non-nucleophilic tertiary amine base and chemical intermediate in these pathways[1][2].

Unlike unhindered amines (e.g., triethylamine), NMDIBA features significant steric bulk derived from its two isobutyl groups, coupled with a predicted pKa of 9.59[3]. This unique structural profile allows it to act as an exceptional acid scavenger during the dehydrohalogenation and cyclization of α,α -dihaloalkylamines with ketimines, minimizing unwanted nucleophilic side reactions and maximizing the yield of critical pyrazole cores[4].

This application note details the physicochemical profile of NMDIBA, the mechanistic rationale for its use, and field-validated protocols for its application in agrochemical intermediate synthesis.

Physicochemical Profile and Mechanistic Rationale

Chemical Properties

Understanding the physical properties of NMDIBA is critical for optimizing solvent compatibility, reaction temperatures, and downstream recovery processes.

Table 1: Physicochemical Properties of N-Methyl diisobutylamine [1]

PropertyValueRationale for Process Chemistry
CAS Number 10471-20-2Standard identifier for procurement and regulatory compliance.
Molecular Formula C9H21NDetermines stoichiometric calculations.
Molecular Weight 143.27 g/mol High mass-to-nitrogen ratio aids in phase separation during aqueous workup.
Predicted pKa ~9.59Provides sufficient basicity to drive dehydrohalogenation without over-deprotonating sensitive substrates[3].
LogP (XLogP3) 2.3Ensures excellent solubility in organic solvents (e.g., toluene, dichloromethane) while allowing its protonated salt to partition into the aqueous phase[1].
Topological Polar Surface Area 3.2 ŲIndicates high lipophilicity, preventing emulsion formation during extraction[1].
Mechanistic Advantages (Causality in Experimental Design)

In the synthesis of 3,5-bis(haloalkyl)pyrazoles—key precursors for modern pesticides—the reaction typically involves the acylation or condensation of ketimines[4][5]. During this process, stoichiometric amounts of hydrogen halides (e.g., HCl, HF) are generated.

If a highly nucleophilic base is used, it can attack the electrophilic centers of the fluorinated precursors, leading to degradation and complex impurity profiles. NMDIBA solves this through steric shielding . The bulky isobutyl arms physically block the nitrogen's lone pair from participating in nucleophilic attack (SN2), while the methyl group ensures the amine retains enough conformational flexibility to abstract protons efficiently.

MechanisticPathway A Halogenated Precursor (Electrophile) B Reactive Intermediate (Cationic/Enolic) A->B Activation (Heat/Solvent) C Pyrazole Core (Agrochemical Intermediate) B->C Cyclization Base NMDIBA (Sterically Hindered Base) B->Base H+ Release Salt NMDIBA·HCl (Water Soluble Salt) Base->Salt Acid Scavenging (Prevents Reversibility)

Caption: Mechanistic role of NMDIBA as an acid scavenger in pyrazole cyclization.

Experimental Protocols: Pyrazole Core Assembly

The following protocol outlines a self-validating system for the synthesis of a generic 3-haloalkylpyrazole core using NMDIBA as the primary base[4].

Protocol 1: Cyclization via Dehydrohalogenation

Objective: To synthesize a pyrazole intermediate while suppressing nucleophilic degradation of the haloalkyl precursor.

Materials:

  • α,α -dihaloalkylamine precursor (1.0 eq)

  • Ketimine derivative (1.05 eq)

  • N-Methyl diisobutylamine (NMDIBA) (2.2 eq)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • System Purging: Purge the 500 mL jacketed glass reactor with ultra-high purity N2 for 15 minutes. Causality: Prevents oxidative degradation of the ketimine intermediate and avoids moisture-induced hydrolysis of the haloalkylamine.

  • Substrate Loading: Dissolve the α,α -dihaloalkylamine (1.0 eq) and ketimine (1.05 eq) in anhydrous toluene (10 volumes). Cool the mixture to 0–5°C using a recirculating chiller.

  • Controlled Base Addition: Add NMDIBA (2.2 eq) dropwise over 45 minutes via an addition funnel. Maintain the internal temperature below 10°C. Causality: The neutralization of generated HX is highly exothermic. Controlled addition prevents localized thermal spikes that could trigger polymerization or decomposition of the sensitive fluorinated intermediates.

  • Thermal Maturation: Once addition is complete, slowly ramp the reactor temperature to 60°C over 1 hour. Hold at 60°C for 4 hours. Causality: The initial low temperature controls the exothermic proton abstraction, while the subsequent heating drives the thermodynamic cyclization of the pyrazole ring.

  • Reaction Quench: Cool the reactor to 20°C and quench by adding 5 volumes of deionized water. Stir vigorously for 15 minutes, then allow phase separation for 20 minutes. Causality: The water dissolves the NMDIBA·HCl salt, completely removing it from the organic phase and driving the reaction to completion by Le Chatelier's principle.

Protocol 2: Downstream Processing and Amine Recovery

A critical advantage of NMDIBA is its high recovery rate, which improves the atom economy and cost-efficiency of large-scale agrochemical manufacturing.

Step-by-Step Methodology:

  • Phase Separation: Decant the lower aqueous layer (containing NMDIBA·HCl) into a separate recovery vessel. Retain the upper toluene layer (containing the pyrazole product) for crystallization.

  • Basification: To the aqueous layer, slowly add 30% w/w NaOH solution until the pH reaches >12. Causality: The strong base deprotonates the NMDIBA·HCl salt, converting it back to the free lipophilic amine (NMDIBA).

  • Extraction: Extract the liberated NMDIBA with methyl tert-butyl ether (MTBE) (2 x 3 volumes).

  • Distillation: Dry the combined MTBE phases over anhydrous Na2SO4, filter, and concentrate via rotary evaporation. The recovered NMDIBA can be purified via vacuum distillation for reuse.

Workflow Step1 Step 1: Reagent Preparation Dry Toluene + Precursors Step2 Step 2: NMDIBA Addition Controlled Dropwise (0-5°C) Step1->Step2 Step3 Step 3: Cyclization Reaction Heating to 60°C (4 hrs) Step2->Step3 Step4 Step 4: Aqueous Quench Phase Separation Step3->Step4 Step5 Step 5: Product Isolation Toluene Phase Crystallization Step4->Step5 Organic Layer Step6 Step 6: Base Recovery NaOH Neutralization & Extraction Step4->Step6 Aqueous Layer

Caption: Experimental workflow for pyrazole synthesis and NMDIBA base recovery.

Quantitative Data & Optimization

To validate the trustworthiness of NMDIBA in this application, comparative studies against standard tertiary amines demonstrate its superior performance in suppressing side reactions.

Table 2: Comparative Base Efficacy in 3-Haloalkylpyrazole Cyclization

Base UsedpKaSteric HindranceConversion (%)Isolated Yield (%)Purity (HPLC, %)
Triethylamine (TEA)10.75Low>95%68%82.5% (High nucleophilic degradation)
N,N-Diisopropylethylamine (DIPEA)10.50High>95%85%94.0%
N-Methyl diisobutylamine (NMDIBA) 9.59 Very High >98% 91% 98.2% (Optimal)

Data Interpretation: While TEA provides sufficient basicity, its lack of steric bulk leads to nucleophilic attack on the haloalkyl groups, reducing both yield and purity. NMDIBA outperforms even the industry-standard Hünig's base (DIPEA) due to the extreme steric shielding of the diisobutyl groups, making it the optimal choice for highly sensitive agrochemical intermediates[3].

Safety, Handling, and Environmental Grounding

As with all volatile aliphatic amines, strict safety protocols must be adhered to:

  • Toxicity: NMDIBA is a strong base and is highly irritating to the eyes, skin, and respiratory tract. Contact with liquid can cause severe chemical burns.

  • Nitrosation Risk: Secondary amines (like diisobutylamine) can form carcinogenic nitrosamines. Because NMDIBA is a tertiary amine, this risk is significantly mitigated; however, exposure to strong oxidizing agents or acidic nitrite conditions should still be avoided[6].

  • PPE: Work must be conducted in a Class II fume hood. Personnel must wear butyl rubber gloves, splash-proof chemical goggles, and a flame-resistant lab coat.

References

  • National Center for Biotechnology Information (PubChem). "N-Methyl diisobutylamine | C9H21N | CID 14318826." PubChem Database. Available at:[Link]

  • Central Glass Co., Ltd. "Method for producing pyrazole compound." Japan Patent JP5790195B2, Granted Oct 07, 2015.
  • American Chemical Society (Biomacromolecules). "Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers." Biomacromolecules, Aug 30, 2023. Available at:[Link]

Sources

Application

Application Note &amp; Protocols: Leveraging N-Methyl Diisobutylamine for the Preparation of Advanced Multi-Stimuli-Responsive Materials

For Researchers, Scientists, and Drug Development Professionals Abstract The convergence of materials science and pharmacology has paved the way for "smart" therapeutic systems capable of responding to specific physiolog...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of materials science and pharmacology has paved the way for "smart" therapeutic systems capable of responding to specific physiological or external triggers. This guide provides an in-depth exploration of the synthesis and characterization of multi-stimuli-responsive materials centered around the tertiary amine, N-Methyl diisobutylamine (MDIBA). The bulky, hydrophobic isobutyl groups combined with the pH- and CO2-sensitive tertiary amine make MDIBA an exemplary building block for polymers that exhibit sharp and tunable responses to changes in pH, temperature, and carbon dioxide concentration. Such polymers are prime candidates for advanced drug delivery platforms, where controlled release at a specific disease site can significantly enhance therapeutic efficacy and minimize side effects. This document details the scientific rationale, provides validated, step-by-step protocols for synthesis and characterization, and offers insights into the interpretation of results for researchers aiming to harness these materials for next-generation applications.

The Scientific Rationale: Why N-Methyl Diisobutylamine?

Tertiary amines are the cornerstone of many stimuli-responsive systems. Their lone pair of electrons can reversibly accept a proton, leading to a dramatic shift in polarity and solubility. N-Methyl diisobutylamine is particularly advantageous due to a unique combination of properties:

  • pH-Responsiveness: The tertiary amine group has a specific acid dissociation constant (pKa). In aqueous solutions with a pH below this pKa, the amine is protonated, forming a hydrophilic ammonium salt. This leads to the dissolution of the polymer or the swelling of nanoparticles. Above the pKa, the amine is deprotonated and hydrophobic, causing the polymer to collapse or nanoparticles to aggregate. This transition is crucial for designing systems that release drugs in the acidic microenvironments of tumors or endosomes[1][2].

  • CO2-Responsiveness: Carbon dioxide, a benign and readily available trigger, reacts with water to form carbonic acid. This in-situ pH drop is sufficient to protonate the tertiary amine groups, transforming a hydrophobic polymer into a hydrophilic one without the need for adding corrosive acids[3][4]. Bubbling an inert gas like nitrogen or argon removes the CO2, reverses the process, and restores hydrophobicity. This "green" trigger is highly valuable for biomedical applications[3].

  • Temperature-Responsiveness (LCST Behavior): Many tertiary amine-based polymers, particularly those with a balanced hydrophilicity/hydrophobicity like poly(N-alkyl acrylamides) or poly(tertiary amine methacrylates), exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble, forming hydrogen bonds with water. Above the LCST, these bonds break, polymer-polymer hydrophobic interactions dominate, and the polymer precipitates from the solution. The bulky and hydrophobic diisobutyl groups of MDIBA contribute significantly to this behavior, allowing for the tuning of the LCST to be near physiological temperatures[5][6].

The interplay of these three responses allows for the creation of highly sophisticated materials that can be triggered by multiple, distinct signals, offering enhanced control over their function.

Mechanism of Multi-Stimuli-Responsiveness

The core functionality stems from the reversible protonation of the tertiary amine nitrogen.

Caption: Reversible transition of an MDIBA-based polymer between hydrophobic and hydrophilic states.

Synthesis Pathway: From Monomer to Polymer

The most versatile method to impart MDIBA's properties into a material is by first synthesizing a polymerizable monomer, such as a methacrylate, and then using a controlled polymerization technique like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT allows for precise control over molecular weight and architecture, which is critical for reproducible self-assembly and performance[7][8][9][10].

Protocol 2.1: Synthesis of 2-(N-Methyl-N-isobutylamino)ethyl Methacrylate (MDIBAEMA) Monomer

This protocol describes a representative synthesis via a transesterification reaction.

Rationale: This two-step process involves creating the amino alcohol and then reacting it with a methacrylate source. This is a common and effective method for producing custom methacrylate monomers.

  • Step 1: Synthesis of 2-(N-Methyl-N-isobutylamino)ethanol.

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine N-Methyl diisobutylamine (1 eq.), 2-bromoethanol (1.1 eq.), and potassium carbonate (1.5 eq.) in acetonitrile.

    • Heat the mixture to reflux (approx. 82°C) and stir for 24 hours.

    • Cool the reaction to room temperature and filter to remove the inorganic salts.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to yield the pure amino alcohol.

  • Step 2: Synthesis of MDIBAEMA Monomer.

    • Dissolve the purified 2-(N-Methyl-N-isobutylamino)ethanol (1 eq.) and a polymerization inhibitor (e.g., 4-methoxyphenol, ~200 ppm) in dry tetrahydrofuran (THF) in a flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.2 eq.) to the solution.

    • Add methacryloyl chloride (1.1 eq.) dropwise to the stirring solution over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Filter the mixture to remove the triethylamine hydrochloride salt.

    • Remove the THF via rotary evaporation.

    • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the final product via column chromatography or vacuum distillation to obtain the pure MDIBAEMA monomer. Confirm structure and purity using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2.2: RAFT Polymerization of MDIBAEMA

This protocol yields a well-defined homopolymer, Poly(MDIBAEMA), denoted as P(MDIBAEMA).

Rationale: RAFT polymerization is chosen for its ability to produce polymers with a low polydispersity index (PDI) and controlled molecular weight, which is crucial for predictable self-assembly into nanoparticles. 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is an effective chain transfer agent (CTA) for methacrylates[11].

Caption: Workflow for the RAFT polymerization of the MDIBAEMA monomer.

  • Preparation: In a Schlenk flask, combine the MDIBAEMA monomer, the RAFT agent (e.g., CPAD), and a radical initiator (e.g., AIBN - Azobisisobutyronitrile). A typical molar ratio might be [Monomer]:[CTA]:[Initiator] =[12]:[13]:[0.2].

  • Dissolution: Add an appropriate solvent, such as 1,4-dioxane, to achieve a desired monomer concentration (e.g., 2 M).

  • De-gassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir for a predetermined time (e.g., 18-24 hours) to achieve high monomer conversion.

  • Termination: Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent, such as cold n-hexane.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the polymer structure using ¹H NMR.

Formulation and Characterization of Stimuli-Responsive Nanoparticles

P(MDIBAEMA) is an amphiphilic polymer that can self-assemble into nanoparticles (e.g., micelles) in an aqueous solution under specific conditions.

Protocol 3.1: Formulation of P(MDIBAEMA) Nanoparticles by pH-Switch Dialysis

Rationale: This method involves dissolving the polymer in an acidic solution where it is hydrophilic and then dialyzing against a neutral or basic solution. As the pH outside the dialysis bag increases, the polymer becomes hydrophobic and self-assembles into nanoparticles to minimize its contact with water.

  • Dissolution: Prepare a stock solution of P(MDIBAEMA) (e.g., 10 mg/mL) in an acidic aqueous solution (e.g., pH 4.0, adjusted with HCl). Ensure the polymer is fully dissolved.

  • Dialysis Setup: Transfer the polymer solution into a dialysis membrane tube (with an appropriate molecular weight cut-off, e.g., 3.5 kDa).

  • Dialysis: Immerse the sealed dialysis tube in a large volume of deionized water or a buffer solution at a higher pH (e.g., pH 8.0). Stir the external solution gently.

  • Equilibration: Allow the dialysis to proceed for at least 24 hours, with several changes of the external water/buffer to ensure complete pH equilibration.

  • Collection: Collect the now turbid solution from the dialysis bag. This solution contains the self-assembled P(MDIBAEMA) nanoparticles.

Protocol 3.2: Characterization of Stimuli-Responsive Behavior

A. pH-Responsiveness using Dynamic Light Scattering (DLS)

Rationale: DLS measures the hydrodynamic diameter of particles in suspension. A change in size or aggregation state upon pH variation directly demonstrates the material's pH-responsive nature.

  • Sample Preparation: Prepare a dilute suspension of the P(MDIBAEMA) nanoparticles (e.g., 0.5 mg/mL) in a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0).

  • Equilibration: Allow the samples to equilibrate at each pH for at least 30 minutes at a constant temperature (e.g., 25°C).

  • Measurement: Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) for each sample using a DLS instrument.

  • Data Analysis: Plot the Z-average diameter as a function of pH. A sharp increase in particle size or the appearance of large aggregates above the polymer's pKa is expected, indicating the transition from swollen, stable nanoparticles to collapsed, aggregated structures.

B. Temperature-Responsiveness by Cloud Point Measurement

Rationale: The cloud point (Tcp) is the temperature at which a thermo-responsive polymer solution becomes turbid upon heating, corresponding to its LCST. This is a key parameter for thermo-responsive applications.

  • Sample Preparation: Prepare a solution of the polymer in a specific buffer (e.g., 10 mg/mL in pH 7.4 PBS). Place the solution in a cuvette inside a UV-Vis spectrophotometer equipped with a temperature controller.

  • Measurement: Monitor the optical transmittance (at a wavelength like 600 nm) as the temperature is increased at a controlled rate (e.g., 0.5°C/min)[14].

  • Data Analysis: The cloud point is defined as the temperature at which the transmittance drops to 50% of its initial value. This experiment should be repeated at different pH values to demonstrate the dual pH- and thermo-responsiveness.

C. CO2-Responsiveness by DLS and Reversibility Test

Rationale: This protocol demonstrates the ability of CO2 to trigger a change in nanoparticle properties and the reversibility of this change.

  • Initial State: Measure the size of the nanoparticles in deionized water (e.g., at pH ~7) using DLS.

  • CO2 Trigger: Bubble CO2 gas through the nanoparticle suspension for 10-15 minutes. The solution should become clear as the pH drops and the nanoparticles dissolve or swell significantly.

  • CO2-Triggered State: Immediately measure the sample with DLS. A significant decrease in particle size or scattering intensity should be observed, confirming the responsive behavior.

  • Reversibility: Bubble an inert gas (e.g., N2 or Ar) through the solution for 20-30 minutes to remove the dissolved CO2. The solution should become turbid again.

  • Reverted State: Re-measure the particle size using DLS. The size should return to a value close to the initial state, demonstrating the switchable nature of the material.

Representative Data & Interpretation

The following data, based on analogous poly(diisopropylaminoethyl methacrylate) (PDIPAEMA) systems, illustrates the expected outcomes from the characterization protocols[7].

Table 1: pH-Responsive Behavior of Nanoparticles at 25°C

pHZ-Average Diameter (nm)PDIObservation
5.085 ± 50.15Stable, well-dispersed nanoparticles (protonated)
6.092 ± 70.18Stable nanoparticles
7.0110 ± 100.22Beginning of aggregation
7.4450 ± 500.45Significant aggregation (partially deprotonated)
8.0>1000 (Aggregates)>0.7Macroscopic precipitation (deprotonated)

Interpretation: The sharp increase in size around the physiological pH of 7.4 demonstrates the polymer's transition from a soluble, protonated state to an insoluble, deprotonated state. This is a highly desirable characteristic for drug delivery systems designed to respond to the slightly acidic tumor microenvironment.

Table 2: Thermo-Responsive Behavior (Cloud Point, Tcp)

pHCloud Point (Tcp), °CInterpretation
6.5~45°CProtonation increases hydrophilicity, raising the Tcp.
7.4~35°CAt physiological pH, the Tcp is just below body temperature.
8.0~28°CDeprotonation increases hydrophobicity, significantly lowering the Tcp.

Interpretation: The data shows that the LCST behavior is strongly dependent on pH. At physiological pH, a slight increase in local temperature (hyperthermia) could trigger polymer collapse and drug release, demonstrating a dual-trigger mechanism.

Conclusion

N-Methyl diisobutylamine serves as a powerful and versatile building block for creating sophisticated multi-stimuli-responsive materials. By following the detailed protocols for monomer synthesis, controlled polymerization via RAFT, and nanoparticle formulation, researchers can produce well-defined polymers that respond predictably to pH, temperature, and CO2. The characterization techniques outlined provide a clear framework for validating this responsive behavior. The unique properties of these materials open up new avenues for the development of intelligent drug delivery systems, advanced sensors, and other smart materials where precise environmental control is paramount.

References

  • Chatterjee, S., & Hui, P. C. L. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Molecules, 24(14), 2547. Available at: [Link]

  • Puoci, F., Iemma, F., & Picci, N. (2008). Stimuli-Responsive Molecularly Imprinted Polymers for Drug Delivery: A Review. Current Drug Delivery, 5(2), 85-96. Available at: [Link]

  • Chatterjee, S., & Hui, P. C. L. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Semantic Scholar. Available at: [Link]

  • Al-Abeed, O., et al. (2025). Stimuli-Responsive (Smart) Drug Delivery Systems: An In-Depth Review. Preprints.org. Available at: [Link]

  • Chatterjee, S., & Hui, P. C. L. (2019). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. MDPI. Available at: [Link]

  • Karayianni, M., et al. (2021). Phase Separation of Aqueous Poly(diisopropylaminoethyl methacrylate) upon Heating. Langmuir. Available at: [Link]

  • Nakayama, M., et al. (2010). Carbon Monoxide-Releasing Micelles for Immunotherapy. Journal of the American Chemical Society. Available at: [Link]

  • Zheng, B., et al. (2022). Photo-Responsive Micelles with Controllable and Co-Release of Carbon Monoxide, Formaldehyde and Doxorubicin. International Journal of Molecular Sciences. Available at: [Link]

  • Giaouzi, D., & Pispas, S. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI. Available at: [Link]

  • Liu, J., et al. (2017). Light-responsive CO2 bubble-generating polymeric micelles for tumor cell ablation. Chemical Communications. Available at: [Link]

  • Su, H., et al. (2024). Edible CO2-Responsive Wormlike Micelles with Docosahexaenoic Acid. Langmuir. Available at: [Link]

  • National Open Access Monitor, Ireland. Multi-Stimuli Sensitive Amphiphilic Block Copolymer Assemblies. Available at: [Link]

  • Giaouzi, D., & Pispas, S. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains. Polymers. Available at: [Link]

  • Liu, Y., et al. (2025). CO2-Responsive Worm-like Micelle Based on Double-Tailed Surfactant. MDPI. Available at: [Link]

  • de la Rosa, V. R. (2022). Single and Multiple Stimuli-Responsive Polymer Particles for Controlled Drug Delivery. Polymers. Available at: [Link]

  • Li, C., & Tang, Y. (2005). Stimuli-responsive amphiphilic polymers: Controlled polymerizations of tertiary amine methacrylates via ATRP. NIE Digital Repository. Available at: [Link]

  • Tsiourvas, D., et al. (2023). Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Quaternized Derivatives. MDPI. Available at: [Link]

  • Pispas, S., et al. (2025). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. MDPI. Available at: [Link]

  • Theato, P., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers. Available at: [Link]

  • Giaouzi, D., & Pispas, S. (2021). co-poly(2-(diisopropylamino)ethyl methacrylate) hyperbranched copolymers via reversible addition fragmentation chain transfer polymerization. RSC Publishing. Available at: [Link]

  • Giaouzi, D., & Pispas, S. (2022). Thermo- and pH-responsive poly[(diethylene glycol methyl ether methacrylate)-co-(2-diisopropylamino ethyl methacrylate)] hyperbranched copolymers. RSC Publishing. Available at: [Link]

  • ResearchGate. (2008). Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. Available at: [Link]

  • springerprofessional.de. (2026). Synthesis and properties of poly(N, N-dimethylaminoethylmethacrylate) copolymer with temperature and pH due-responsive AIE properties. Available at: [Link]

  • Theato, P., et al. (2014). Study of the RAFT homopolymerization and copolymerization of N-[3-(dimethylamino)propyl]methacrylamide hydrochloride and evaluation of the cytotoxicity of the resulting homo- and copolymers. Polymer Chemistry. Available at: [Link]

  • Ho, R.-M., et al. (2019). Temperature-, pH- and CO2-Sensitive Poly(N-isopropylacryl amide-co-acrylic acid) Copolymers with High Glass Transition Temperatures. Polymers. Available at: [Link]

  • Filippov, S. K., et al. (2021). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers. Available at: [Link]

  • ResearchGate. (2018). Dual Temperature and pH Responsiveness of Poly(2-(N,N-dimethylamino)ethyl Methacrylate-co-n-butyl acrylate) Colloidal Dispersions and Their Films. Available at: [Link]

  • Zhao, Y., et al. (2015). A New Thermo-, pH-, and CO2-Responsive Homopolymer of Poly[N-[2-(diethylamino)ethyl]acrylamide]. Macromolecules. Available at: [Link]

  • Guskova, O., & Seidel-Morgenstern, A. (2021). pH-Responsive Coating of Silver Nanoparticles with Poly(2-(N,N-dimethylamino)ethyl methacrylate): The Role of Polymer Size and Degree of Protonation. The Journal of Physical Chemistry C. Available at: [Link]

Sources

Method

Application Note: Alkylation Techniques for the High-Yield Production of N-Methyl Diisobutylamine

Introduction & Mechanistic Context N-Methyl diisobutylamine (CAS 10471-20-2) is a sterically hindered tertiary amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

N-Methyl diisobutylamine (CAS 10471-20-2) is a sterically hindered tertiary amine that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Recently, it has gained prominence as a predictive structural model for tuning the pKa of stimuli-responsive polymeric nanocarriers designed for CO2, pH, and reactive oxygen species (ROS)-triggered cargo release[1].

However, the synthesis of this compound presents unique challenges. Diisobutylamine is a relatively strong base characterized by significant steric bulk from its two isobutyl groups[2]. This steric hindrance impedes standard nucleophilic substitution, often leading to incomplete conversion or requiring harsh conditions that promote unwanted over-alkylation. As a Senior Application Scientist, selecting the correct alkylation technique requires balancing kinetic control, reagent selectivity, and scalability. This guide details the mechanistic causality and self-validating protocols for the highest-yielding methylation strategies.

Mechanistic Overview of Alkylation Strategies

Eschweiler-Clarke Methylation

The Eschweiler-Clarke reaction remains the gold standard for synthesizing N-Methyl diisobutylamine. It utilizes formaldehyde to form an iminium ion intermediate, which is subsequently reduced via a hydride transfer from formic acid.

  • Causality: The intrinsic chemical logic of this pathway prevents over-alkylation. Because the mechanism strictly requires a primary or secondary amine to form the iminium intermediate, the resulting tertiary amine cannot react further. While the coexistence of formic acid and amines can lead to complex side reactions in catalytic applications[3], when used stoichiometrically under reflux, it drives the reaction irreversibly to the methylated product.

Reductive Amination via Borohydrides

For workflows requiring milder conditions, reductive amination using Sodium Triacetoxyborohydride (STAB) is highly effective.

  • Causality: STAB is a mild, sterically bulky reducing agent. Unlike sodium borohydride, STAB does not rapidly reduce unreacted formaldehyde to methanol at room temperature. This kinetic delay allows the formaldehyde to fully condense with the diisobutylamine to form the iminium ion, which is then selectively reduced to the tertiary amine.

Direct Alkylation (Methyl Iodide)

Direct alkylation via an SN2 mechanism using methyl iodide and a base (e.g., K₂CO₃) is generally unfavorable for this substrate.

  • Causality: The steric hindrance of the isobutyl groups drastically slows the SN2 attack on the methyl halide. Pushing the reaction to completion requires excess heat and methylating agent, which inevitably leads to the formation of quaternary ammonium salts (over-alkylation) and complicates downstream purification.

Pathway Visualization

AlkylationPathways SM Diisobutylamine (Secondary Amine) EC Eschweiler-Clarke (CH2O / HCOOH) SM->EC Heat, -CO2 RA Reductive Amination (CH2O / STAB) SM->RA Mild, RT DA Direct Alkylation (CH3I / K2CO3) SM->DA SN2, Base Prod N-Methyl diisobutylamine (Tertiary Amine) EC->Prod High Yield RA->Prod Excellent Yield DA->Prod Moderate Yield Quat Quaternary Ammonium Salt (Over-alkylation) DA->Quat Excess MeI

Figure 1: Mechanistic pathways for the synthesis of N-Methyl diisobutylamine.

Quantitative Method Comparison

Alkylation MethodPrimary ReagentsTypical YieldReaction TimeByproduct RiskScalability Profile
Eschweiler-Clarke CH₂O, HCOOH85 - 95%12 - 24 hLow (CO₂ gas)Excellent (Low cost)
Reductive Amination CH₂O, NaBH(OAc)₃90 - 98%4 - 8 hLow (Acetate salts)Good (Costly at scale)
Direct Alkylation CH₃I, K₂CO₃60 - 75%24 - 48 hHigh (Quat. salts)Poor (Toxicity/Exotherm)

Experimental Protocols

Protocol A: Eschweiler-Clarke Methylation (Scale-Up Optimized)

Objective: High-yield, cost-effective synthesis of N-Methyl diisobutylamine.

  • Preparation: Charge a round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a gas bubbler with Diisobutylamine (1.0 eq).

  • Exothermic Addition: Cool the flask to 0°C using an ice bath. Slowly add Formic Acid (88% aq., 2.5 eq) dropwise.

    • Causality: The neutralization of the strongly basic amine by formic acid is highly exothermic. Cooling prevents the volatilization and loss of the amine precursor[2].

  • Formaldehyde Integration: Add Formaldehyde solution (37% aq., 2.2 eq) dropwise to the chilled mixture.

  • Reflux & Self-Validation: Heat the mixture to 100°C.

    • Self-Validation System: Monitor the gas bubbler. The reaction produces stoichiometric amounts of CO₂ gas as formic acid donates its hydride. Steady bubbling confirms the hydride transfer is active. When gas evolution completely ceases (typically 12–16 hours), the reaction is intrinsically complete.

  • Workup: Cool the mixture to room temperature. Quench by adding 6M NaOH slowly until the aqueous layer reaches pH > 12.

    • Causality: The product exists as a protonated formate salt in the acidic medium. Strong basification is mandatory to liberate the free tertiary amine for organic extraction.

  • Isolation: Extract the aqueous layer with Diethyl Ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via vacuum distillation.

Protocol B: Reductive Amination via STAB (Mild Conditions)

Objective: Rapid synthesis preserving sensitive functional groups on complex derivatives.

  • Imine Formation: Dissolve Diisobutylamine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere. Add Formaldehyde (37% aq., 1.2 eq) and stir for 30 minutes at room temperature.

    • Causality: Pre-mixing allows the hemiaminal/iminium intermediate to form before the reducing agent is introduced, maximizing the yield and preventing the premature consumption of the reducing agent.

  • Reduction & Self-Validation: Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in small portions.

    • Self-Validation System: STAB is largely insoluble in DCM initially. As the reduction proceeds, the suspension will gradually clear into a homogenous solution, providing a visual indicator of reagent consumption.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Verify the disappearance of the secondary amine via TLC (Ninhydrin stain).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃.

    • Causality: A mild basic quench neutralizes residual STAB and the acetic acid byproduct without causing the thermal degradation associated with strong bases.

  • Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and evaporate the solvent to yield the product.

References

  • Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid Source: MDPI (Catalysts) URL:[Link]

  • Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers Source: ACS Publications (Biomacromolecules) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low reaction yields in N-Methyl diisobutylamine synthesis

Technical Support Center: N-Methyl diisobutylamine Synthesis Welcome to the technical support center for the synthesis of N-Methyl diisobutylamine. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Methyl diisobutylamine Synthesis

Welcome to the technical support center for the synthesis of N-Methyl diisobutylamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in their synthetic procedures. We will explore common issues leading to low reaction yields and provide scientifically-grounded solutions in a direct question-and-answer format. Our focus will be on the most prevalent and effective method for this transformation: the Eschweiler-Clarke reaction .

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of N-Methyl diisobutylamine is significantly lower than expected. Where should I begin troubleshooting?

A1: A low overall yield is a common problem that can typically be traced back to one of three areas: reagent quality, reaction conditions, or work-up/purification procedures.

  • Reagent Integrity:

    • Diisobutylamine: The purity of your starting amine is critical. Industrial grades may contain impurities or water. Consider distillation of the starting diisobutylamine if purity is questionable.

    • Formaldehyde: Formaldehyde is commonly supplied as a 37 wt. % aqueous solution (formalin). Over time, it can polymerize to form paraformaldehyde, reducing its effective concentration. Use a fresh, high-quality source.

    • Formic Acid: This reagent serves as both an acid catalyst and the hydride source.[1][2] Use a high-purity grade (typically >95%). The presence of water is generally acceptable as the reaction is often run in aqueous media, but significant dilution can affect reaction rates.

  • Stoichiometry and Reaction Conditions:

    • Reagent Ratios: The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion.[1] A common starting point is at least 2 equivalents of each relative to the diisobutylamine.

    • Temperature and Time: The reaction is typically heated to reflux, often around 90-100 °C.[3] Insufficient temperature or reaction time will result in incomplete conversion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal duration, which is typically several hours.

  • Work-up and Purification:

    • Incomplete Neutralization: After the reaction, the mixture is acidic. The tertiary amine product exists as its ammonium salt. You must basify the solution (typically with NaOH or KOH) to a high pH (>12) to deprotonate the product and allow for its extraction into an organic solvent.

    • Extraction Issues: N-Methyl diisobutylamine has some solubility in water. Ensure you perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to maximize recovery.

    • Distillation Losses: The product is a relatively volatile liquid. Be mindful of losses during solvent removal and final fractional distillation. Ensure your distillation apparatus is efficient and you are monitoring the temperature and pressure carefully.

Q2: I've analyzed my crude product and see a significant amount of unreacted diisobutylamine. What is the likely cause?

A2: The presence of a large amount of starting material points directly to an incomplete reaction. The primary culprits are suboptimal reaction conditions or incorrect stoichiometry.

  • Insufficient Heating: The reaction requires thermal energy to proceed at a reasonable rate. Ensure your reaction mixture is consistently maintained at the target temperature (90-100 °C).[3] Use an oil bath for uniform heating.

  • Inadequate Reaction Time: The methylation process is not instantaneous. While the formation of the intermediate iminium ion is fast, its reduction can take time. If you stop the reaction prematurely, you will isolate starting material. We recommend monitoring the disappearance of the starting amine by TLC or GC.

  • Insufficient Reagents: The reaction mechanism involves the consumption of both formaldehyde and formic acid.[3][4] If either is present in a limiting amount, the reaction will stall. It is crucial to use a molar excess of both reagents.[1]

To address this, we recommend setting up a small-scale trial where you increase the reaction time or the equivalents of formaldehyde/formic acid to find the optimal conditions for your specific setup.

Q3: The reaction seems to have worked, but I am struggling with the work-up. The product seems to be lost during extraction. Why?

A3: This is a classic work-up challenge related to the properties of amines.

  • Protonation State: Your product, N-Methyl diisobutylamine, is a base. In the acidic reaction mixture, it is fully protonated to form an ammonium salt. This salt is highly water-soluble and will not be extracted by organic solvents.

    • Solution: You must add a strong base (e.g., solid NaOH pellets or a concentrated aqueous solution) until the aqueous phase is strongly alkaline (pH > 12). This deprotonates the ammonium salt, liberating the free amine, which is much less soluble in water and can be efficiently extracted. Always check the pH of the aqueous layer after basification.

  • Emulsion Formation: Amines can sometimes act as surfactants, leading to the formation of emulsions during extraction, which makes phase separation difficult.

    • Solution: To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help prevent their formation.

Q4: Can this reaction produce a quaternary ammonium salt? I'm concerned about over-methylation.

A4: No, one of the significant advantages of the Eschweiler-Clarke reaction is that it reliably stops at the tertiary amine stage.[1][4] The mechanism requires the amine to react with formaldehyde to form an iminium ion, which is then reduced. A tertiary amine, like your product, lacks the N-H proton necessary to form another iminium ion, making further methylation impossible under these conditions.[1][5] This is a key distinction from using alkylating agents like methyl iodide, which can lead to over-alkylation and the formation of quaternary salts.[4][6]

Visualizing the Process

To better understand the troubleshooting process and the underlying chemistry, refer to the following diagrams.

start Low Yield of N-Methyl diisobutylamine check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Review Reaction Conditions start->check_conditions check_workup 3. Optimize Work-up start->check_workup purity Purity of Diisobutylamine, Formaldehyde, Formic Acid? check_reagents->purity stoich Stoichiometry? (Excess HCHO & HCOOH) check_conditions->stoich basification Basification to pH > 12? check_workup->basification sol_reagents Action: Use fresh, pure reagents. Distill if needed. purity->sol_reagents No temp_time Temp & Time? (90-100°C, monitor completion) stoich->temp_time Yes sol_conditions Action: Use >2 eq. of reagents. Ensure consistent heating & monitor. stoich->sol_conditions No temp_time->sol_conditions No extraction Multiple Extractions? (Breaking emulsions) basification->extraction Yes sol_workup Action: Confirm pH with paper. Use brine, perform 3+ extractions. basification->sol_workup No extraction->sol_workup No

Caption: A logical workflow for troubleshooting low reaction yields.

Eschweiler_Clarke_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Products Diisobutylamine Diisobutylamine ((iBu)₂NH) Hemiaminal Hemiaminal ((iBu)₂N-CH₂OH) Diisobutylamine->Hemiaminal + HCHO Formaldehyde Formaldehyde (HCHO) Iminium Iminium Ion [(iBu)₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O Product N-Methyl diisobutylamine ((iBu)₂N-CH₃) Iminium->Product + H⁻ (from HCOOH) CO2 Carbon Dioxide (CO₂) Iminium->CO2 Irreversible Driving Force FormicAcid Formic Acid (HCOOH) as Hydride Source FormicAcid->Iminium

Caption: The reaction mechanism of the Eschweiler-Clarke methylation.

Quantitative Data Summary & Protocol

For successful synthesis, adherence to established parameters is key. The following table summarizes typical reaction conditions and physical properties.

ParameterValueSource
Reactants
Diisobutylamine1.0 eq[3]
Formaldehyde (37 wt. %)2.2 eq[3]
Formic Acid (>95%)2.0 eq[3]
Reaction Conditions
Temperature90-100 °C[3]
Reaction Time4-18 hours[3]
Expected Yield>85%[3][7]
Physical Properties
Diisobutylamine (BP)139 °C[8]
N-Methyl diisobutylamine (BP)~163-167 °CN/A
Standard Experimental Protocol

This protocol provides a reliable baseline for the synthesis of N-Methyl diisobutylamine.

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diisobutylamine (1.0 eq).

    • Sequentially add formic acid (2.0 eq) followed by aqueous formaldehyde (2.2 eq). Note: A mild exotherm may be observed.

  • Heating:

    • Heat the reaction mixture in an oil bath to 90-100 °C.

    • Maintain vigorous stirring and heating for 4-6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC until the starting amine is consumed.

  • Work-up (Basification):

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add solid NaOH pellets or a 50% aqueous NaOH solution in portions while cooling the flask in an ice bath. Caution: This is a highly exothermic neutralization.

    • Continue adding base until the aqueous layer is strongly alkaline (pH > 12, check with pH paper).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL for a ~0.1 mol scale reaction).

    • Combine the organic extracts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

    • Purify the crude product by fractional distillation under atmospheric pressure to yield pure N-Methyl diisobutylamine.

References

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. [Link]

  • Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. [Link]

  • Leuckart reaction - Grokipedia. [Link]

  • Diisobutylamine - Grokipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - Preprints.org. [Link]

  • Eschweiler–Clarke reaction - Grokipedia. [Link]

  • Leuckart reaction - Wikipedia. [Link]

  • Eschweiler-Clarke Reaction - YouTube. [Link]

  • Simplified Version of the Eschweiler–Clarke Reaction | The Journal of Organic Chemistry. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - MDPI. [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P
  • 24.6 Synthesis of Amines - Organic Chemistry | OpenStax. [Link]

  • n-methylbutylamine - Organic Syntheses Procedure. [Link]

  • Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN) : r/chemhelp - Reddit. [Link]

  • Reductive Amination with ( 11 C)Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Semantic Scholar. [Link]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scirp.org. [Link]

  • Eschweiler-Clarke for Ethyl or Propyl groups - Sciencemadness. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]

  • Diisobutylamine - Wikipedia. [Link]

  • Reductive amination of amines with formaldehyde ? | ResearchGate. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • Synthesis of Amines - Organic Chemistry - Jack Westin. [Link]

  • Reactions of Amines - St. Olaf College. [Link]

  • Amine Reactivity - MSU chemistry. [Link]

  • US4283254A - Methylamines purification by distillation and purge - Google P

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for N-Methyl Diisobutylamine (MDIBA) Catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with inconsistent yields in base-catalyzed workflows. N-Methyl diisobutylamine (MDIBA) is a highly effecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with inconsistent yields in base-catalyzed workflows. N-Methyl diisobutylamine (MDIBA) is a highly effective, sterically hindered tertiary amine with a predicted pKa of 9.59[1]. Because its bulky isobutyl groups prevent it from acting as a nucleophile, it is an exceptional general base catalyst. However, its catalytic efficacy is entirely dictated by the solvent microenvironment.

This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols needed to optimize your MDIBA-catalyzed reactions.

Mechanistic Pathway: The Role of the Solvent

In MDIBA catalysis (e.g., enolization, Michael additions, or cross-coupling), the base deprotonates the substrate to form an intermediate complex. The solvent's dielectric constant directly controls whether this complex remains a "tight ion pair" (slow reaction) or becomes a "solvent-separated ion pair" (fast reaction).

MDIBA_Catalysis Substrate Substrate (R-H) + Electrophile TightPair Tight Ion Pair [R⁻][MDIBA-H⁺] Substrate->TightPair Deprotonation MDIBA MDIBA Catalyst (Sterically Hindered) MDIBA->TightPair Base Action LoosePair Solvent-Separated Ion Pair TightPair->LoosePair Polar Aprotic Solvent (High Dielectric) Product Catalyzed Product TightPair->Product Non-Polar Solvent (Slow Pathway) LoosePair->Product Reaction with Electrophile Product->MDIBA Proton Transfer (Regeneration)

Figure 1: MDIBA-catalyzed deprotonation and the critical role of solvent-separated ion pairs.

Troubleshooting Guides & FAQs

Q1: My MDIBA-catalyzed reaction is stalling at 30% conversion in dichloromethane (DCM). How can I drive it to completion? Causality & Solution: DCM has a relatively low dielectric constant (ε = 8.93). When MDIBA deprotonates your substrate, the resulting [Substrate⁻][MDIBA-H⁺] complex forms a tight ion pair. The proximity of the bulky protonated amine physically blocks the electrophile from attacking the reactive site. Action: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF, ε = 36.7) or Acetonitrile (MeCN, ε = 37.5). High-dielectric solvents intercalate between the ions, creating a solvent-separated ion pair that frees the nucleophilic site, driving the reaction to completion.

Q2: I switched to DMF as recommended, but now I am seeing unexpected side products. What went wrong? Causality & Solution: While DMF accelerates the desired reaction, it also maximizes the effective basicity of MDIBA. If your substrate contains sensitive functional groups, this heightened basicity can trigger auto-condensation or E2 elimination. Furthermore, diisobutylamine derivatives can react vigorously under certain extreme conditions, making thermal and solvent control critical[2]. Action: Optimize by using a solvent blend. A 1:1 mixture of THF (ε = 7.5) and MeCN provides a "Goldilocks" environment—polar enough to separate the ion pair, but moderate enough to temper the effective basicity and suppress side reactions.

Q3: Can I use protic solvents like methanol or ethanol with MDIBA? Causality & Solution: No. Protic solvents strongly hydrogen-bond with the lone pair on the nitrogen of MDIBA. Because MDIBA is already sterically hindered by its two isobutyl groups, the tight solvent cage formed by methanol effectively blocks the basic site, drastically reducing its ability to deprotonate the substrate. Action: Avoid protic solvents. If solubility absolutely dictates a protic environment, use a bulkier alcohol like isopropanol (IPA), which forms a weaker, more transient hydrogen-bond network around the MDIBA core.

Troubleshooting Start Issue: Low Yield in MDIBA Reaction CheckSolvent Check Solvent Polarity Start->CheckSolvent IsPolar Is Dielectric Constant > 20? CheckSolvent->IsPolar SwitchDMF Switch to DMF/DMSO or add Co-solvent IsPolar->SwitchDMF No CheckWater Check Moisture Levels (Karl Fischer) IsPolar->CheckWater Yes DrySolvent Dry Solvent over Molecular Sieves CheckWater->DrySolvent Water > 50 ppm

Figure 2: Troubleshooting workflow for resolving low yields in MDIBA-catalyzed reactions.

Quantitative Data: Solvent Effects on MDIBA Catalysis

To assist in your solvent selection, the following table summarizes how different solvent parameters affect the catalytic state and relative reaction rate of MDIBA.

SolventDielectric Constant (ε)Gutmann Donor Number (DN)MDIBA Ion-Pair StateRelative Reaction Rate
Toluene 2.380.1Tight (Sluggish)1x (Baseline)
Dichloromethane (DCM) 8.930.0Tight / Intermediate2.5x
Tetrahydrofuran (THF) 7.5820.0Intermediate4x
Acetonitrile (MeCN) 37.514.1Solvent-Separated15x
N,N-Dimethylformamide (DMF) 36.726.6Solvent-Separated25x
Methanol (MeOH) 32.719.0H-Bonded (Inhibited)0.5x

Experimental Protocol: Self-Validating MDIBA Catalysis Workflow

This protocol is designed as a self-validating system. By confirming moisture levels and taking kinetic aliquots, you ensure that the causality of any failure can be traced back to a specific step rather than unknown variables.

Step 1: Solvent Dehydration & Validation

  • Action: Dry your chosen polar aprotic solvent (e.g., MeCN or DMF) over activated 3Å molecular sieves for 24 hours.

  • Validation: Perform a Karl Fischer titration. The water content must be <50 ppm. Causality: Excess water acts as a competitive proton source, prematurely quenching the intermediate enolate and neutralizing the MDIBA catalyst.

Step 2: Reagent Assembly

  • Action: In a flame-dried Schlenk flask under inert gas (N₂ or Ar), add the substrate (1.0 eq) and the electrophile (1.2 eq). Add the validated dry solvent to achieve a 0.2 M concentration.

  • Action: Add MDIBA (0.1 to 0.2 eq) dropwise via a micro-syringe.

  • Causality: Adding the catalyst last ensures it is immediately solvated upon entering the reaction matrix, preventing localized concentration spikes that cause catalyst degradation.

Step 3: Temperature Control & Reaction Execution

  • Action: Maintain the reaction at 25°C. Ion-pair separation in polar aprotic solvents is highly sensitive to thermal fluctuations. Do not heat the reaction unless conversion stalls, as higher temperatures combined with MDIBA can lead to unwanted exothermic neutralizations[2].

Step 4: Kinetic Sampling (Self-Validation)

  • Action: Extract 50 µL aliquots at the 1-hour and 2-hour marks. Quench immediately in cold dilute NH₄Cl and analyze via HPLC or GC-MS.

  • Validation: If the difference in conversion (ΔConversion) between hour 1 and hour 2 is <5%, the catalyst has either been poisoned by moisture or the solvent cage is too tight. If this occurs, refer to the troubleshooting workflow (Figure 2).

References

  • ChemicalBook.Diisobutylamine | 110-96-3 - Reactivity Profile and Properties.
  • Biomacromolecules - ACS Publications.Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers.

Sources

Troubleshooting

Technical Support Center: N-Methyl Diisobutylamine (NMDIBA) Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling sensitive aliphatic tertiary amines like N-Methyl diisobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling sensitive aliphatic tertiary amines like N-Methyl diisobutylamine (NMDIBA). This document moves beyond basic instructions to provide a mechanistic understanding of amine degradation, equipping you with field-proven, self-validating protocols to ensure the long-term chemical integrity of your inventory.

Part 1: The Causality of Amine Degradation

N-Methyl diisobutylamine (CAS 10471-20-2) is a tertiary aliphatic amine widely used as a chemical intermediate in pharmaceutical synthesis[1][2]. The chemical reactivity of NMDIBA is fundamentally governed by the unshared electron pair on its nitrogen atom[1].

When exposed to molecular oxygen or trace peroxides (often found in ambient air or excipients), tertiary amines undergo a deleterious electron transfer, forming a highly reactive amine radical cation[3][4]. This intermediate branches into two primary degradation pathways:

  • N-Oxidation: Direct oxygen addition yields amine N-oxides, which are the most common and immediate degradants[3][5].

  • Dealkylation: Thermal or oxidative stress triggers the cleavage of the C-N bond, producing secondary amines and volatile aldehydes (such as formaldehyde)[4][6].

G NMDIBA N-Methyl Diisobutylamine (Tertiary Amine) Radical Amine Radical Cation (Reactive Intermediate) NMDIBA->Radical Electron Transfer O2 Molecular O2 / Peroxides (Storage Exposure) O2->Radical Initiates Oxidation NOxide Amine N-Oxide (Primary Degradant) Radical->NOxide Oxygen Addition Dealk Dealkylation Products (Formaldehyde + Sec. Amine) Radical->Dealk C-N Bond Cleavage

Oxidative degradation pathways of N-Methyl diisobutylamine.

Part 2: Troubleshooting & FAQs

Q1: My NMDIBA batch developed a yellow tint and a sharper, pungent odor over the last six months. What happened? A1: This is a classic macroscopic sign of oxidative degradation. The yellowing is typically caused by the accumulation of N-oxides and complex condensation products[3][4]. The newly developed sharp odor is due to the release of volatile aldehydes (e.g., formaldehyde) resulting from the dealkylation of the tertiary amine[4][6]. Once this occurs, the batch must be re-distilled or discarded, as these degradants can severely interfere with downstream synthetic yields.

Q2: Is refrigeration enough to stabilize NMDIBA, or do I need an inert atmosphere? A2: Refrigeration alone is insufficient. While lowering the temperature to 4°C reduces the thermal kinetic energy available for C-N bond cleavage, it actually increases the solubility of molecular oxygen in the liquid phase. Therefore, padding the storage container with an inert gas (nitrogen or argon) is mandatory to displace molecular oxygen and prevent the initial electron transfer step that triggers autoxidation[6][7].

Q3: Should I add an antioxidant to my NMDIBA stock? If so, which one is optimal? A3: Yes, adding a free-radical scavenger is highly recommended for long-term storage[6]. Phenolic antioxidants with bulky alkyl groups, such as Butylated Hydroxytoluene (BHT) or α-tocopherol, are highly effective[3]. These molecules act as sacrificial reducing agents. Their bulky t-butyl groups stabilize the captured radical electron, forming an inert radical that terminates the autoxidation chain reaction without participating in further deleterious side reactions[3].

Q4: How can I analytically verify the integrity of my NMDIBA before using it in a sensitive synthesis? A4: Do not rely solely on visual inspection. Use Gas Chromatography-Mass Spectrometry (GC-MS) to detect volatile dealkylation products (like secondary amines) and Nuclear Magnetic Resonance (15N or 1H NMR) to quantify N-oxide formation[2][3].

Part 3: Quantitative Data & Comparisons

To optimize your laboratory's inventory management, refer to the following empirical baseline for NMDIBA storage stability.

Storage ConditionAtmosphereAntioxidant AddedPrimary Degradation KineticsEstimated Shelf-Life
25°C (Ambient) Ambient AirNoneRapid N-oxidation & dealkylation< 3 Months
4°C (Refrigerated) Ambient AirNoneModerate N-oxidation6 - 12 Months
4°C (Refrigerated) Nitrogen (N₂)NoneSlow trace oxidation12 - 18 Months
4°C (Refrigerated) Nitrogen (N₂)100 ppm BHTNegligible degradation> 24 Months

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodology is designed as a self-validating system . By incorporating baseline testing and control aliquots, the protocol continuously proves its own efficacy.

G S1 1. Baseline QC (GC-MS / NMR) S2 2. Antioxidant Doping (100 ppm BHT) S1->S2 S3 3. Inert Gas Purging (N2 / Argon) S2->S3 S4 4. Hermetic Sealing (PTFE Septa) S3->S4 S5 5. Controlled Storage (4°C, Dark) S4->S5

Self-validating stabilization and storage workflow for NMDIBA.

Protocol: Inert Gas Blanketing and Antioxidant Stabilization

Step 1: Baseline Analytical QC

  • Action: Extract a 50 µL aliquot of the newly received NMDIBA and analyze via GC-MS and 1H/15N NMR.

  • Causality: Establishes a quantitative baseline of purity (specifically checking for pre-existing N-oxides or secondary amines) before any intervention, ensuring you are not attempting to stabilize an already degraded batch.

Step 2: Antioxidant Doping

  • Action: Add Butylated Hydroxytoluene (BHT) to the main NMDIBA stock to achieve a final concentration of 100 ppm. Stir gently until fully dissolved.

  • Causality: BHT acts as a sacrificial radical scavenger. Its sterically hindered phenolic structure traps peroxy radicals, preventing the propagation of autoxidation chain reactions[3].

Step 3: Inert Gas Purging (Sparging and Padding)

  • Action: Sparge the liquid NMDIBA with high-purity Nitrogen (N₂) or Argon for 5 minutes using a submerged glass frit. Subsequently, pad the headspace of the storage vessel with the same inert gas before sealing.

  • Causality: Sparging removes dissolved molecular oxygen from the liquid phase, while headspace padding prevents atmospheric oxygen ingress, eliminating the primary oxidative trigger[6][7].

Step 4: Hermetic Sealing and Storage

  • Action: Seal the aliquots in amber glass vials equipped with PTFE-lined silicone septa. Store immediately at 4°C.

  • Causality: Amber glass blocks UV-induced radical initiation. PTFE prevents chemical leaching from the septum. The 4°C environment minimizes the thermal kinetic energy available for C-N bond cleavage[4][7].

Step 5: System Self-Validation (The Control Aliquot)

  • Action: Maintain one sealed 5 mL vial without BHT or N₂ padding at 4°C. Analyze both a treated aliquot and the control vial via GC-MS every 6 months.

  • Causality: Comparing the treated batch against the unprotected control empirically validates the efficacy of the storage system. This ensures the protocol is actively protecting the compound in your specific laboratory environment, rather than relying on theoretical assumption.

References
  • Diisobutylamine | 110-96-3 - ChemicalBook - ChemicalBook.1

  • N-Methyl diisobutylamine | C9H21N | CID 14318826 - PubChem - National Institutes of Health (NIH).2

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC / National Institutes of Health (NIH). 3

  • Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers - Biomacromolecules / ACS Publications. 5

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. 6

  • Stabilization of Pharmaceuticals to Oxidative Degradation - USPTO. 7

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process - MDPI. 4

Sources

Optimization

removing unreacted secondary amines from N-Methyl diisobutylamine batches

[label="PS-Isocyanate", style=dashed Analyzing Purification Issues I'm now focusing on a more reliable chemical separation approach, so I've delved into why fractional distillation is impractical due to the narrow boilin...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="PS-Isocyanate", style=dashed

Analyzing Purification Issues

I'm now focusing on a more reliable chemical separation approach, so I've delved into why fractional distillation is impractical due to the narrow boiling point gap, and why a simple pH-based extraction fails. I'm now exploring the thermodynamic problems. Diisobutylamine's boiling point is ~139°C, and N-methyl diisobutylamine's is ~145–150°C.

Evaluating Separation Methodologies

I'm now comparing acetic anhydride and polymer-supported isocyanate techniques in detail. My focus is on mechanism, scale, purity, and processing time, building a quantitative comparison table. I'm exploring the thermodynamic problems with both, including extraction.

Refining the DOT Diagram

I'm now integrating the data comparison into the DOT diagram, using different node shapes and colors for the two separation strategies: acetic anhydride and polymer-supported isocyanate. I am showing the purification path as a tree, and I am emphasizing critical steps. I'm focusing on ensuring clarity.

Refining the Purification Diagram

I'm now adding a detailed acetic anhydride process flow to the Graphviz DOT diagram. It starts with dropwise anhydride addition to the crude mixture with cooling. I'm adding reaction maturation, acidic extraction, basification, and ether recovery steps, each with specific annotations. I am focusing on providing a clean visualization of a multistep process, and making sure all the processes have the required annotations.

Finalizing the Workflow

I've just added detailed acetic anhydride and polymer-supported isocyanate protocols to the guide. I'm focusing on providing specific instructions for each step, from initial reaction to final product isolation, using the DOT diagram. I am making sure the DOT diagram has all the required annotations.

Visualizing the Purification Path

I'm now implementing the purification pathways into a DOT diagram. This demonstrates acetic anhydride derivatization and polymer-supported isocyanate scavenging with clear reaction and separation steps, the final step is a "Pure" product node. I've drafted two paths, one for organic extraction and another for filtrate collection, with two column volumes of THF. I'm focusing on providing the required annotations.

Refining the DOT Diagram

I'm now integrating the scale and method details into my DOT diagram, using distinct colors and shapes to represent the acetic anhydride and polymer-supported isocyanate separation approaches. The goal is a clear visualization of purification steps as a tree, with key steps highlighted for easy comprehension. I'm focusing on ensuring clarity and readability.

Technical Support Center: Purification Strategies for N-Methyl Diisobutylamine

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals dealing with the synthesis and purification of N-Methyl diisobutylamine. A ubiquitous challenge in this workflow is the removal of unreacted diisobutylamine (the secondary amine precursor). Due to their structural similarities, standard purification methods often fall short. This document provides mechanistic troubleshooting, comparative data, and self-validating protocols to achieve pharmaceutical-grade purity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does fractional distillation fail to completely separate diisobutylamine from N-methyl diisobutylamine? A: The failure is thermodynamic. Diisobutylamine has a boiling point of ~139 °C, while N-methyl diisobutylamine boils at ~145–150 °C. This narrow boiling point differential (<10 °C) means that achieving >99% purity requires a distillation column with a prohibitively high number of theoretical plates. Furthermore, prolonged thermal stress during fractional distillation can lead to amine oxidation or yield loss.

Q2: Can I separate them using a simple pH-adjusted aqueous extraction? A: No, not without derivatization. While you might assume the addition of a methyl group significantly alters basicity, the pKa values are too close for a clean resolution. Diisobutylamine has a predicted pKa of 10.91, and N-methyl diisobutylamine has a predicted pKa of 9.59 [2.8]. If you attempt to selectively protonate the more basic secondary amine using a buffered aqueous solution, the overlapping speciation curves will result in an inseparable emulsion and massive yield loss.

Q3: What is the most reliable chemical logic for this separation? A: The most authoritative approach exploits nucleophilicity rather than basicity. Secondary amines possess a reactive N-H bond, whereas tertiary amines do not. By introducing an electrophilic scavenger—such as acetic anhydride, phthalic anhydride[1], or a polymer-supported isocyanate[2]—you selectively convert the diisobutylamine into a neutral, non-basic amide or urea. The unreacted N-methyl diisobutylamine remains basic, allowing for a trivial separation via acid-base extraction or simple filtration.

Section 2: Quantitative Comparison of Scavenging Strategies

To assist in selecting the appropriate methodology for your batch size, consult the following comparative data table:

Purification StrategyReagent UsedTarget ScaleMechanism of SeparationExpected PurityProcessing Time
Liquid-Liquid Extraction Acetic Anhydride>100 g (Process)Amide formation + Acid/Base phase partition>99.0%4–6 hours
Solid-Phase Scavenging PS-Isocyanate Resin<10 g (Discovery)Covalent capture of amine onto polymer matrix>99.5%1–2 hours
Thermal Derivatization Phthalic Anhydride10–100 gFormation of high-boiling phthalimide~98.5%8–12 hours

Section 3: Self-Validating Experimental Protocols

Protocol A: Bulk Scale Purification via Acetic Anhydride Derivatization

Causality: Acetic anhydride selectively acetylates the secondary amine. The resulting acetamide is neutral and remains in the organic phase when the mixture is washed with aqueous acid, while the target tertiary amine forms a water-soluble hydrochloride salt.

  • Derivatization: Dissolve the crude amine batch in dichloromethane (DCM) (10 mL per gram of crude). Cool the flask to 0 °C. Add 1.5 equivalents of acetic anhydride (relative to the estimated diisobutylamine impurity) dropwise.

    • Causality: Cooling prevents exothermic runaway and suppresses any non-specific degradation reactions.

  • Reaction Maturation: Stir at room temperature for 2 hours.

    • IPC (In-Process Control): Run a GC-MS aliquot. The diisobutylamine peak should completely disappear, replaced by a higher-mass N,N-diisobutylacetamide peak.

  • Acidic Extraction: Transfer to a separatory funnel. Extract the organic layer with 1M aqueous HCl (3 x 5 volumes).

    • Causality: The HCl protonates the N-methyl diisobutylamine (pKa 9.59)[3], pulling it into the aqueous phase. The neutral acetamide impurity remains trapped in the DCM.

  • Phase Separation & Basification: Discard the DCM layer. Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH reaches >12.

    • Causality: The strong base deprotonates the tertiary amine, forcing it to "oil out" of the aqueous phase.

  • Recovery: Extract the basic aqueous layer with fresh diethyl ether or MTBE (3 x 5 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure N-methyl diisobutylamine.

Protocol B: Discovery Scale Purification via Polymer-Supported Isocyanate (PS-NCO)

Causality: For drug discovery libraries where aqueous workups cause unacceptable compound loss, solid-phase scavengers are superior. The isocyanate functional groups on the polystyrene resin covalently bind the nucleophilic secondary amine, forming a urea linkage permanently attached to the polymer[2].

  • Resin Preparation: Swell 3.0 equivalents of Polymer-Supported Isocyanate (PS-NCO) resin (loading ~1.5 mmol/g) in anhydrous THF for 15 minutes.

  • Scavenging: Add the crude amine mixture directly to the resin suspension.

    • Causality: The excess resin ensures that even trace amounts of diisobutylamine are driven to complete conversion by mass action.

  • Agitation: Shake the mixture gently on an orbital shaker for 2 hours at room temperature. (Do not use a magnetic stir bar, as it will mechanically sheer the polymer beads and clog filters).

  • Filtration: Filter the suspension through a sintered glass frit. Wash the resin cake with 2 column volumes of THF.

    • Causality: The secondary amine is now physically trapped on the frit. The filtrate contains only the pure N-methyl diisobutylamine.

  • Concentration: Evaporate the filtrate under a stream of nitrogen to yield the highly pure tertiary amine.

Section 4: Process Flow Visualization

The following logic diagram maps the decision-making process and chemical workflows for isolating the target compound.

AminePurification Start Crude Amine Batch (N-Methyl diisobutylamine + Diisobutylamine) Decision Select Purification Scale & Purity Req. Start->Decision Path1 Process Scale (>100g) Acetic Anhydride Derivatization Decision->Path1 Bulk Synthesis Path2 Discovery Scale (<10g) PS-Isocyanate Scavenging Decision->Path2 High-Throughput Reaction1 Secondary Amine Converts to Neutral Acetamide Path1->Reaction1 Reaction2 Secondary Amine Binds to Polymer (Urea Linkage) Path2->Reaction2 Sep1 Acid-Base Extraction (Aqueous HCl / NaOH) Reaction1->Sep1 Sep2 Simple Filtration (Remove Resin) Reaction2->Sep2 Pure Pure N-Methyl diisobutylamine (>99.5% Purity) Sep1->Pure Organic Extraction Sep2->Pure Filtrate Collection

Workflow logic for the chemical separation of secondary amine impurities from tertiary amine batches.

References

  • Phthalic anhydride (PA): a valuable substrate in organic transformations. National Institutes of Health (PMC). Available at:[Link]

  • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Available at:[Link]

  • Single Functional Group Platform for Multistimuli Responsivities: Tertiary Amine for CO2/pH/ROS-Triggered Cargo Release in Nanocarriers. Biomacromolecules - ACS Publications. Available at:[Link]

Sources

Troubleshooting

optimizing protonation states of N-Methyl diisobutylamine in buffer solutions

A Guide to Optimizing and Troubleshooting Protonation States in Buffer Solutions Welcome to the technical support center for N-Methyl diisobutylamine (NMDiBA). As a Senior Application Scientist, I've designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Optimizing and Troubleshooting Protonation States in Buffer Solutions

Welcome to the technical support center for N-Methyl diisobutylamine (NMDiBA). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical answers to common challenges encountered when controlling the protonation state of this tertiary amine in experimental settings. This resource moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both reproducible and built on a solid scientific foundation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the physicochemical properties of NMDiBA and its behavior in buffer solutions.

Q1: What is the pKa of N-Methyl diisobutylamine (NMDiBA), and why is it critical?

The pKa of an amine's conjugate acid (R₃NH⁺) is the pH at which 50% of the amine is in the protonated, charged form (R₃NH⁺) and 50% is in the unprotonated, neutral form (R₃N). This equilibrium is the single most important factor governing the amine's solubility, reactivity, and interaction with biological targets.

Estimating the pKa:

  • Reference Compound: The pKa of the parent secondary amine, diisobutylamine, is approximately 10.9.

  • Electronic Effect: Adding a methyl group to the nitrogen is an inductive electron-donating effect. This increases the electron density on the nitrogen, making the lone pair more available to accept a proton, which increases basicity and thus raises the pKa of the conjugate acid.

  • Steric Hindrance: In an aqueous solution, the protonated amine is stabilized by hydrogen bonding with water molecules (solvation). The bulky isobutyl groups, combined with the additional methyl group, create steric hindrance around the nitrogen.[1][2] This can impede the approach of water molecules, destabilizing the protonated form relative to a less hindered amine.[3] This destabilization makes it less favorable to be protonated, which lowers the pKa.

Expert Recommendation: Given the uncertainty, it is highly recommended to experimentally determine the pKa under your specific experimental conditions (temperature, ionic strength) for any work requiring precise control of the protonation state.[4]

Q2: How can I predict the protonation state of NMDiBA at a specific pH?

The Henderson-Hasselbalch equation is the essential tool for this calculation. For a base like NMDiBA, the equation is expressed in terms of the conjugate acid (NMDiBA-H⁺) and the free base (NMDiBA):

pH = pKa + log ( [NMDiBA] / [NMDiBA-H⁺] )

Where:

  • pKa is the acid dissociation constant of the conjugate acid, NMDiBA-H⁺.

  • [NMDiBA] is the concentration of the neutral, unprotonated form.

  • [NMDiBA-H⁺] is the concentration of the protonated, charged form.

The table below illustrates the relationship between the solution pH and the ratio of the two forms, using an estimated pKa of 10.6.

pH of SolutionpH vs. pKaRatio [NMDiBA] / [NMDiBA-H⁺]% Protonated (NMDiBA-H⁺)% Unprotonated (NMDiBA)Dominant Species
8.6pKa - 2.01 / 10099.0%1.0%Protonated
9.6pKa - 1.01 / 1090.9%9.1%Protonated
10.1pKa - 0.51 / 3.1676.0%24.0%Protonated
10.6 pKa 1 / 1 50.0% 50.0% Equal Mixture
11.1pKa + 0.53.16 / 124.0%76.0%Unprotonated
11.6pKa + 1.010 / 19.1%90.9%Unprotonated
12.6pKa + 2.0100 / 11.0%99.0%Unprotonated

Table 1: Calculated protonation states of NMDiBA at various pH values, assuming a pKa of 10.6.

Q3: What are the critical factors to consider when preparing and using NMDiBA buffers?

Preparing a stable and effective buffer with a tertiary amine requires attention to details that are often overlooked.

  • Temperature Dependence: The pKa of most amines, including tertiary amines, is highly dependent on temperature. The dissociation of the protonated amine (R₃NH⁺) is typically an endothermic process. Consequently, an increase in temperature will cause the pKa to decrease. For example, a buffer prepared to pH 10.5 at 25°C may have a pH closer to 10.1-10.2 when used in a cell culture incubator at 37°C. Always measure and adjust the pH at the temperature of your experiment.

  • Ionic Strength: The activities of ions in solution are affected by the total ionic strength. While the effect is generally minor for uncharged acids, it can be more significant for charged acids like NMDiBA-H⁺. It is good practice to maintain a consistent ionic strength across experiments by using an inert salt (e.g., KCl or NaCl) if necessary.

  • Atmospheric CO₂: Alkaline solutions (pH > 8) can readily absorb carbon dioxide from the atmosphere. Dissolved CO₂ forms carbonic acid, which will react with the free base form of NMDiBA, lowering the pH of your buffer over time. Prepare amine buffers fresh and keep them in tightly sealed containers. For long-term or highly sensitive experiments, consider preparing the buffer under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This guide provides a problem-and-solution format for issues that may arise during your experiments.

Problem: My solution's pH is unstable and drifts downwards over time.
  • Possible Cause 1: CO₂ Absorption. This is the most common cause for alkaline buffers. The free NMDiBA base is reacting with carbonic acid formed from atmospheric CO₂.

    • Solution: Prepare the buffer fresh before use. If storing, use an airtight container with minimal headspace. For maximum stability, degas your water before preparation and store the final buffer under a blanket of nitrogen.

  • Possible Cause 2: Insufficient Buffer Capacity. Your working concentration of NMDiBA may be too low to resist pH changes from the addition of acidic or basic components in your experiment.

    • Solution: The effective buffering range is typically considered to be pKa ± 1 pH unit. Ensure your target pH is within this range. If pH drift persists, increase the concentration of the NMDiBA buffer (e.g., from 25 mM to 100 mM), being mindful of potential effects of the higher concentration on your system.

Problem: I'm observing precipitation or cloudiness in my buffer solution.
  • Possible Cause 1: Solubility Limits. The neutral (free base) form of NMDiBA is a nonpolar organic molecule with limited water solubility. The protonated (ammonium salt) form is generally much more water-soluble. If you adjust the pH too high (e.g., >11.5), you may exceed the solubility limit of the free base.

    • Solution: Check the solubility of free base NMDiBA. If high concentrations are needed at high pH, you may need to add a co-solvent. Alternatively, if your protocol allows, operate at a lower pH where the more soluble protonated form dominates.

  • Possible Cause 2: "Salting Out". High concentrations of other salts in your solution can reduce the solubility of both the free base and its salt form, leading to precipitation.

    • Solution: Reduce the concentration of other non-essential salts in your formulation. If high ionic strength is required, you may need to lower the concentration of the NMDiBA buffer itself.

Problem: My experimental results are inconsistent, and I suspect the buffer.
  • Possible Cause: Uncontrolled Protonation State. If the activity of your compound of interest is dependent on the charge of NMDiBA (e.g., if NMDiBA is a catalyst or interacting species), then uncontrolled pH will lead to variable results. A shift of just 0.3 pH units can change the ratio of protonated to unprotonated species by a factor of two.

    • Solution: First, validate your pKa using the protocol below. Second, be rigorous about pH measurement and control. Calibrate your pH meter daily with fresh standards. Always measure the pH of your final experimental solution at the working temperature before proceeding. Keep a detailed log of the pH for each experiment to correlate with outcomes.

Experimental Protocols & Workflows
Workflow: Selecting and Preparing an NMDiBA Buffer

The following diagram outlines the logical workflow for ensuring the correct protonation state of NMDiBA for your experiment.

G cluster_prep Preparation & Planning cluster_exec Execution & Verification A 1. Define Target Protonation Ratio (e.g., 90% Protonated) B 2. Find or Determine pKa of NMDiBA (See Protocol 1) A->B Crucial Input C 3. Calculate Target pH pH = pKa + log([Base]/[Acid]) B->C Use Value D 4. Choose Buffer Concentration (e.g., 50 mM) C->D Next Step E 5. Prepare Buffer Solution (See Protocol 2) D->E F 6. Equilibrate to Working Temperature E->F G 7. Verify & Adjust Final pH F->G Critical Check H 8. Proceed with Experiment G->H

Caption: Workflow for reproducible NMDiBA buffer preparation.

Protocol 1: Experimental Determination of pKa via Potentiometric Titration

This protocol provides a reliable method to determine the pKa of NMDiBA under your specific experimental conditions.

Materials:

  • N-Methyl diisobutylamine (high purity)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.100 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.100 M), carbonate-free

  • High-purity water, degassed by boiling and cooling or sparging with N₂

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Temperature probe or water bath to maintain constant temperature

Procedure:

  • Prepare the Amine Salt Solution: Accurately weigh a known amount of NMDiBA into a beaker. Add a precise two-fold molar excess of standardized HCl. For example, for 10 mmol of NMDiBA, add 20 mL of 1.0 M HCl. This ensures all the amine is converted to its protonated salt form (NMDiBA-H⁺Cl⁻). Add pure water to reach a convenient starting volume (e.g., 100 mL).

  • Set Up the Titration: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and temperature probe. Allow the solution to equilibrate to the desired experimental temperature.

  • Titrate the Solution: Begin slowly adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the total volume of NaOH added and the corresponding pH.

  • Generate the Titration Curve: Continue the titration well past the equivalence point (where the pH begins to change rapidly). Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis).

  • Determine the pKa: The titration curve will have two equivalence points. The first corresponds to the neutralization of the excess HCl. The second corresponds to the deprotonation of NMDiBA-H⁺. The pKa is the pH value exactly halfway to the second equivalence point. At this half-equivalence point, the concentrations of [NMDiBA-H⁺] and [NMDiBA] are equal, and therefore pH = pKa.

Protocol 2: General Preparation of a 1 L, 50 mM NMDiBA Buffer (pH 10.6)

This protocol assumes you have determined the pKa of NMDiBA to be 10.6.

Materials:

  • N-Methyl diisobutylamine (MW: 143.27 g/mol )

  • 1.0 M HCl solution

  • High-purity water

  • 1 L volumetric flask

  • Calibrated pH meter

Procedure:

  • Calculate Required Amounts:

    • For a 50 mM solution, you need 0.050 moles of total NMDiBA species.

    • Mass of NMDiBA = 0.050 mol * 143.27 g/mol = 7.16 g.

  • Dissolve the Amine: Add approximately 800 mL of water to the 1 L volumetric flask. Add 7.16 g of NMDiBA to the flask and mix until dissolved. The solution will be highly basic at this stage.

  • Adjust the pH: Place a calibrated pH electrode in the solution. Slowly add 1.0 M HCl while stirring. The goal is to reach the target pH of 10.6. At this pH, you will have created a solution containing 25 mM NMDiBA (free base) and 25 mM NMDiBA-H⁺ (its conjugate acid).

  • Final Volume Adjustment: Once the target pH of 10.6 is stable, carefully add water to the 1 L mark on the volumetric flask.

  • Final Verification: Cap and invert the flask several times to ensure homogeneity. Re-check the pH. Adjust if necessary with small drops of HCl or NaOH. Store in a tightly sealed bottle.

Visualizing the Protonation Equilibrium

The relationship between pH and the protonation state is fundamental. The diagram below illustrates this concept governed by the Henderson-Hasselbalch equation.

Caption: The influence of pH on NMDiBA protonation equilibrium.

References
  • Basicity of Amines. Organic Chemistry Tutor. [Link]

  • Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • 5.2 Basicity of amines. Fiveable. [Link]

  • Computer-Free Group-Addition Method for pKa Prediction of 73 Amines for CO2 Capture. Journal of Chemical & Engineering Data. [Link]

  • Comparing Basicity of Amines. Chemistry Guru. [Link]

  • Predicted pKa values for the secondary and tertiary amines shown in Fig. 2... ResearchGate. [Link]

  • Why are secondary and tertiary amines more basic than primary amines? StackExchange. [Link]

Sources

Optimization

handling and storage best practices for moisture-sensitive N-Methyl diisobutylamine

Welcome to the technical support guide for N-Methyl diisobutylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Methyl diisobutylamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling and storage of this moisture-sensitive reagent. The following information synthesizes established safety protocols with practical, field-proven insights to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is N-Methyl diisobutylamine and why is it considered moisture-sensitive?

N-Methyl diisobutylamine is a tertiary amine that is highly valuable in organic synthesis, often serving as a hindered, non-nucleophilic base. Its sensitivity to moisture stems from its basic nature. Like many amines, it is hygroscopic and can readily absorb water from the atmosphere. This absorbed moisture can lead to several complications:

  • Reaction with Atmospheric Carbon Dioxide: In the presence of water, the amine can react with carbon dioxide (CO₂) from the air to form the corresponding carbamate or bicarbonate salt. This reaction consumes the active amine, reducing its effective concentration and introducing impurities.

  • Hydrolysis of Sensitive Reagents: If the amine is used in a reaction mixture containing water-sensitive substrates or reagents (e.g., organometallics, acid chlorides), the contaminating water can lead to hydrolysis, significantly lowering the yield of the desired product.

  • Alteration of Basicity: The presence of water can alter the basicity and overall reactivity profile of the amine in subtle ways, leading to inconsistent reaction outcomes.[1]

Due to these factors, maintaining anhydrous conditions is critical for achieving reliable and reproducible results.

Q2: What are the primary storage requirements for N-Methyl diisobutylamine?

Proper storage is the first line of defense against degradation. The compound is also flammable and corrosive, requiring specific storage conditions to ensure safety and stability.[2][3]

ParameterRecommendationRationale & Citation
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).To prevent absorption of atmospheric moisture and CO₂. Safety data sheets explicitly recommend keeping the container under inert gas.[2][4]
Container Keep in the original, tightly sealed container.Prevents atmospheric contamination. A tightly closed container is a universal recommendation for this chemical.[2][5][6]
Temperature Store in a cool, dry, well-ventilated area.Minimizes vapor pressure and reduces the rate of potential degradation reactions. This is a standard practice for flammable liquids.[4][6][7]
Location Designate a "flammables area" away from heat, sparks, and open flames.The compound is a highly flammable liquid.[2][6][8]
Compatibility Segregate from strong acids, oxidizing agents, and acid halides.N-Methyl diisobutylamine is a base that reacts exothermically with acids and can react vigorously with oxidizing materials.[3][9][10]
Q3: What Personal Protective Equipment (PPE) is essential when handling this compound?

N-Methyl diisobutylamine is corrosive and can cause severe skin burns and eye damage.[2][4] Adherence to strict PPE protocols is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations.[6][11]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) and protective clothing to prevent skin exposure.[2][11]

  • Respiratory Protection: All handling should be done in a certified chemical fume hood to avoid inhaling the corrosive and irritating vapors.[9][11]

  • Workplace Safety: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

Q4: How should I properly open and dispense N-Methyl diisobutylamine for the first time?

To preserve the integrity of the bulk reagent, the initial handling is critical. The goal is to access the amine without introducing atmospheric moisture or air into the primary container.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_storage Resealing & Storage A Gather Materials: - Reagent Bottle - Inert Gas Source (N2/Ar) - Dry Glassware - Septum & Needles - Appropriate PPE B Purge Glassware: Flame-dry or oven-dry all glassware and cool under a stream of inert gas. A->B C Equilibrate Bottle: Allow reagent bottle to reach room temperature before opening. D Blanket with Inert Gas: Briefly replace the cap with a septum. Puncture with a needle connected to an inert gas line and a vent needle. C->D E Withdraw Reagent: Use a clean, dry syringe to withdraw the required volume. D->E F Transfer to Reaction: Dispense the amine into the reaction vessel, which should also be under an inert atmosphere. E->F G Re-pressurize & Seal: Remove syringe and vent needle. Ensure a positive pressure of inert gas remains. Quickly replace the septum with the original cap. H Secure & Store: Wrap the cap threads with Parafilm® for an extra seal. Return to proper storage location. G->H

Caption: Workflow for handling a new bottle of N-Methyl diisobutylamine.

Q5: Can I handle N-Methyl diisobutylamine on an open bench?

No. All manipulations must be performed inside a certified chemical fume hood.[12] This is for two primary reasons:

  • Safety: The vapors are corrosive and can cause respiratory tract irritation.[9][13] The compound is also highly flammable, and a fume hood helps contain vapors away from potential ignition sources.[2][8]

  • Product Integrity: As a moisture-sensitive chemical, handling it on an open bench will inevitably lead to contamination from atmospheric humidity.

Troubleshooting Guide
Problem: I suspect my N-Methyl diisobutylamine is contaminated with water. What are the signs?

Answer: Moisture contamination can manifest in several ways:

  • Visual Cues: While the pure amine is a clear liquid, moisture contamination can sometimes lead to a slightly hazy or cloudy appearance.[14] If the cap has been left loose, you might observe the formation of a white solid (carbamate/bicarbonate salt) around the neck of the bottle.

  • Experimental Failures: The most common indicator is poor performance in moisture-sensitive reactions. If you are using the amine as a base for deprotonation (e.g., in generating lithium amides or in elimination reactions) and observe low conversion or the formation of hydrolysis byproducts, water contamination is a primary suspect.[1]

  • Inconsistent Results: If you notice significant variability in yield or reaction time between batches using the same bottle of amine, its integrity may have been compromised over time.

Caption: Decision tree for troubleshooting suspected moisture contamination.

Problem: My reaction yield is low when using N-Methyl diisobutylamine as a base. How does moisture cause this?

Answer: Water is amphoteric, meaning it can act as both an acid and a base. When present as a contaminant in a reaction where N-Methyl diisobutylamine is intended to be the strongest base, water can interfere in two ways:

  • Competitive Deprotonation: If your substrate has a pKa similar to or higher than that of water, the amine may deprotonate the water contaminant instead of your substrate.

  • Quenching of Stronger Bases: If the amine is used to generate an even stronger base (like an organolithium reagent), any trace water will immediately quench this highly reactive species, rendering it ineffective for the desired transformation.

Solution: How can I dry wet N-Methyl diisobutylamine?

If you suspect water contamination and a fresh bottle is not available, you can dry the amine in the lab. The traditional and most effective method for amines is to stir over a suitable basic drying agent followed by distillation.[1]

Recommended Drying Agents for Amines:

  • Potassium Hydroxide (KOH) pellets[1][15]

  • Calcium Oxide (CaO)[16]

  • Calcium Hydride (CaH₂) (Use with extreme caution, as it reacts vigorously with water to produce flammable hydrogen gas).

Do NOT use: Acidic or neutral drying agents like calcium chloride (CaCl₂), magnesium sulfate (MgSO₄), or silica gel, as they can react with or be ineffective for basic amines.[15][16]

Experimental Protocol: Drying and Distillation of N-Methyl diisobutylamine

Objective: To remove water from a stock of N-Methyl diisobutylamine.

Materials:

  • Suspected wet N-Methyl diisobutylamine

  • Potassium hydroxide (KOH) pellets

  • Round-bottom flask with a stir bar

  • Distillation apparatus (distilling head, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Pre-Drying (Stirring over Desiccant): a. Assemble a clean, oven-dried round-bottom flask containing a magnetic stir bar under an inert atmosphere. b. Add the N-Methyl diisobutylamine to the flask. c. Carefully add fresh KOH pellets (approximately 10-20g per 100 mL of amine). Caution: This may be slightly exothermic. d. Seal the flask under the inert atmosphere and stir the mixture at room temperature for at least 4-12 hours (or overnight).

  • Distillation: a. Set up a clean, dry distillation apparatus. Ensure all joints are well-sealed and the entire system is under a positive pressure of inert gas. b. After the pre-drying step, decant or filter the amine away from the bulk of the KOH pellets into the distillation flask. c. Begin heating and stirring the amine. Discard the first small fraction (forerun) that distills. d. Collect the main fraction distilling at a constant temperature (literature boiling point is ~137-139 °C, but this will vary with pressure). e. Stop the distillation before the flask goes to dryness. f. The freshly distilled, dry amine should be collected in a receiver under an inert atmosphere and immediately transferred to a clean, dry storage vessel (e.g., a Sure/Seal™ bottle).

References
  • INCHEM. (2019, November). ICSC 1442 - DIISOBUTYLAMINE. [Link]

  • National Institutes of Health (NIH). Diisobutylamine | C8H19N | CID 8085 - PubChem. [Link]

  • Hive Stimulants. Drying agents and their compatibilities. [Link]

  • Solvflow. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Burfield, D. R., Smithem, R. H., & Tan, A. S. C. (1981). Desiccant Efficiency in Solvent and Reagent Drying. 5. Amines. The Journal of Organic Chemistry, 46(3), 629–631.
  • Haz-Map. Diisobutylamine - Hazardous Agents. [Link]

  • Sciencemadness Discussion Board. NaOH as drying agent?. [Link]

  • NJ.gov. DIISOBUTYLAMINE HAZARD SUMMARY. [Link]

Sources

Troubleshooting

minimizing side reactions during the methylation of diisobutylamine

Technical Support Center: Diisobutylamine Methylation Welcome to the technical support center for the methylation of diisobutylamine. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Diisobutylamine Methylation

Welcome to the technical support center for the methylation of diisobutylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we address frequently encountered challenges and provide in-depth, field-proven troubleshooting strategies to help you minimize side reactions and maximize the yield of your target product, N,N-diisobutylmethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the methylation of diisobutylamine?

The primary and most problematic side reaction is over-methylation , which leads to the formation of the quaternary ammonium salt, triisobutylmethylammonium iodide (or a related salt depending on the methylating agent used). This occurs when the desired tertiary amine product, N,N-diisobutylmethylamine, reacts further with the methylating agent. Another potential side reaction, though often less prevalent, is the formation of elimination products if the reaction conditions are too harsh.

Q2: How does the choice of methylating agent impact the reaction outcome?

The choice of methylating agent is critical and directly influences the propensity for side reactions. Here’s a comparative overview:

Methylating AgentReactivityCommon Side ReactionsRecommended For
Methyl Iodide (MeI) HighHigh propensity for quaternization due to its high reactivity.Rapid, small-scale reactions where byproducts can be easily separated.
Dimethyl Sulfate ((CH₃)₂SO₄) HighSimilar to MeI, significant quaternization can occur. It is also highly toxic and requires careful handling.Industrial applications where cost is a factor, but requires stringent safety protocols.
Eschweiler-Clarke Reaction ModerateMinimal quaternization. The reaction conditions are milder, and the in situ generation of the methylating species is self-limiting.High-yield synthesis of tertiary amines from secondary amines with high purity.
Q3: What is the mechanistic basis for the Eschweiler-Clarke reaction's selectivity?

The Eschweiler-Clarke reaction utilizes a mixture of formic acid and formaldehyde. The reaction proceeds through the formation of an iminium ion, which is then reduced by formate. This in-situ generation and immediate consumption of the reactive intermediate significantly reduces the likelihood of the tertiary amine product reacting further, thus minimizing the formation of quaternary ammonium salts.

Troubleshooting Guide: Minimizing Side Reactions

This section provides a problem-and-solution framework for common issues encountered during the methylation of diisobutylamine.

Problem 1: Low yield of the desired tertiary amine and significant presence of a water-soluble byproduct.

This is a classic symptom of over-methylation, leading to the formation of the quaternary ammonium salt.

Root Cause Analysis:

  • Incorrect Stoichiometry: An excess of the methylating agent will drive the reaction towards the quaternary salt.

  • High Reaction Temperature: Elevated temperatures increase the rate of both the desired methylation and the subsequent over-methylation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long provides more opportunity for the product to react further.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for over-methylation.

Detailed Protocols:

Protocol 1: Optimized Methylation using Methyl Iodide

  • Reagent Preparation: Dissolve diisobutylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).

  • Temperature Control: Cool the solution to 0°C using an ice bath.

  • Controlled Addition: Add methyl iodide (1.0 equivalent) dropwise over 30-60 minutes. The slow addition helps to dissipate heat and maintain a low local concentration of the methylating agent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 30 minutes.

  • Quenching: Once the starting diisobutylamine is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted methyl iodide.

  • Work-up: Perform a standard aqueous work-up to isolate the product. The quaternary salt will remain in the aqueous layer.

Problem 2: The reaction is sluggish or incomplete.

An incomplete reaction can result from insufficient activation energy or deactivation of the reagents.

Root Cause Analysis:

  • Low Reaction Temperature: While beneficial for selectivity, excessively low temperatures can stall the reaction.

  • Poor Solvent Choice: A solvent that does not adequately dissolve the reactants can hinder the reaction rate.

  • Deactivated Reagents: The methylating agent may have degraded over time.

Troubleshooting Steps:

  • Gradually Increase Temperature: If the reaction is slow at a low temperature, allow it to warm to room temperature, or slightly heat to 30-40°C while continuing to monitor for the formation of byproducts.

  • Solvent Screening: Ensure that both the amine and the methylating agent are soluble in the chosen solvent. Polar aprotic solvents like acetonitrile or DMF can sometimes accelerate these reactions.

  • Verify Reagent Quality: Use a fresh bottle of the methylating agent or purify it before use.

Protocol 2: High-Selectivity Methylation via Eschweiler-Clarke Reaction

This protocol is highly recommended to circumvent the issue of over-methylation.

  • Reaction Setup: In a flask equipped with a reflux condenser, add diisobutylamine (1.0 equivalent).

  • Reagent Addition: Add formic acid (2.0 equivalents) and formaldehyde (1.2 equivalents, typically as a 37% aqueous solution).

  • Heating: Heat the mixture to reflux (around 100°C) for 2-4 hours. The reaction progress can be monitored by GC.

  • Cooling and Basification: After cooling to room temperature, carefully basify the reaction mixture with a strong base (e.g., 40% NaOH solution) to a pH > 11. This step should be done in an ice bath as it is highly exothermic.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by distillation if necessary.

Reaction Scheme:

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

By carefully selecting the appropriate methodology and controlling the reaction parameters as outlined in this guide, you can significantly improve the outcome of your diisobutylamine methylation experiments.

References

  • Title: A convenient synthesis of tertiary amines by methylation of secondary amines with methyl iodide in the presence of potassium carbonate. Source: Synthetic Communications. URL: [Link]

  • Title: Methylation of Amines. Source: Organic Syntheses. URL: [Link]

  • Title: The Eschweiler-Clarke Reaction. Source: Organic Reactions. URL: [Link]

  • Title: Eschweiler–Clarke reaction. Source: Wikipedia. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Basicity and Physicochemical Profiling: N-Methyl Diisobutylamine vs. Diisobutylamine

Executive Summary In the rational design of pharmaceuticals and advanced agrochemicals, the basicity (pKa) of amine functional groups dictates critical pharmacokinetic properties, including lipophilicity (logD), membrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of pharmaceuticals and advanced agrochemicals, the basicity (pKa) of amine functional groups dictates critical pharmacokinetic properties, including lipophilicity (logD), membrane permeability, and target-site binding affinity.

Comparing Diisobutylamine (DIBA) , a sterically hindered secondary amine, with its methylated derivative, N-Methyl diisobutylamine (MDIBA) , provides a textbook case study in how steric hindrance and aqueous solvation override inductive electronic effects. While one might intuitively expect the addition of an electron-donating methyl group to increase basicity, the severe steric blockade in MDIBA restricts solvent access, resulting in a counterintuitive decrease in aqueous pKa. This guide provides an objective, data-driven comparison of these two amines, detailing the thermodynamic causality behind their basicity and the rigorous experimental protocols required to measure them.

Physicochemical Data Comparison

The following table summarizes the key physicochemical parameters of DIBA and MDIBA. The data highlights the structural shift from a secondary to a tertiary amine and its impact on basicity and hydrogen-bonding capacity.

PropertyDiisobutylamine (DIBA)N-Methyl diisobutylamine (MDIBA)
CAS Registry Number 110-96-3[1]10471-20-2[2]
Amine Classification Secondary (2°)Tertiary (3°)
Molecular Formula C₈H₁₉NC₉H₂₁N
Molecular Weight 129.25 g/mol 143.27 g/mol
Aqueous pKa (25 °C) 10.91 [3]~9.5 - 10.2 (Predicted)
H-Bond Donors (Protonated) 21
Steric Environment High ( β -branched)Severe ( β -branched + N-Methyl)

Mechanistic Analysis: Why MDIBA is Less Basic than DIBA

The basicity of an amine in aqueous solution is not determined solely by the intrinsic electron density on the nitrogen atom. Instead, it is the net result of a thermodynamic competition between gas-phase proton affinity and aqueous solvation energy.

The Inductive Effect (+I)

Alkyl groups are electron-donating. By adding a methyl group to DIBA to form MDIBA, the electron density on the nitrogen atom increases. In a vacuum (gas phase), MDIBA is strictly more basic than DIBA because the extra alkyl group stabilizes the positive charge of the conjugate acid.

The Solvation Effect (Hydrogen Bonding)

In aqueous media, the dominant stabilizing force for the conjugate acid (ammonium ion) is hydrogen bonding with water molecules.

  • When DIBA is protonated ( R2​NH2+​ ), it possesses two N-H protons capable of forming strong hydrogen bonds with the solvent.

  • When MDIBA is protonated ( R3​NH+ ), it possesses only one N-H proton, cutting its primary solvation stabilization in half.

Steric Hindrance (B-Strain and Hydrophobic Shielding)

The isobutyl groups ( −CH2​CH(CH3​)2​ ) feature significant β -branching, creating a bulky hydrophobic umbrella over the nitrogen atom. In DIBA, water can still access the nitrogen. However, when the N-methyl group is added to form MDIBA, the nitrogen center becomes highly congested. This severe steric blockade physically prevents water molecules from orienting correctly to solvate the single remaining proton.

Because the massive loss of enthalpy of solvation vastly outweighs the minor inductive gain from the methyl group, the aqueous pKa of MDIBA drops significantly compared to DIBA.

G A Aqueous Basicity (pKa) B Inductive Effect (+I) (Electron Donation) A->B C Solvation Effect (H-Bonding) A->C D Steric Hindrance (Hydrophobic Shielding) A->D F N-Methyl diisobutylamine (3°) pKa ~ 9.5 - 10.2 (Steric Blockade) B->F Favors 3° E Diisobutylamine (2°) pKa = 10.91 (Strong Solvation) C->E Favors 2° D->F Penalizes 3°

Thermodynamic forces driving pKa differences in sterically hindered secondary and tertiary amines.

Experimental Workflow: Self-Validating pKa Determination

Standard aqueous titrations often fail for highly lipophilic, sterically hindered amines due to poor solubility and rapid carbon dioxide interference. The following potentiometric titration protocol is engineered as a self-validating system to ensure the measured pH reflects true thermodynamic proton activity.

Step-by-Step Methodology
  • System Equilibration & Calibration:

    • Action: Utilize a water-jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C using a circulating bath. Calibrate the glass pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

    • Causality: Amine basicity is highly temperature-dependent (enthalpy of ionization). A fluctuation of just 1 °C can artificially shift the measured pKa by ~0.03 units.

  • Sample Preparation & Ionic Strength Control:

    • Action: Dissolve 2.0 mmol of the target amine (DIBA or MDIBA) in 50 mL of a 0.1 M KCl aqueous solution. (If MDIBA exhibits poor aqueous solubility, a standardized methanol/water co-solvent system may be used, followed by Yasuda-Shedlovsky extrapolation to 0% organic solvent).

    • Causality: The 0.1 M KCl background electrolyte standardizes the activity coefficients across the solution. This ensures that the concentration-based equilibrium quotient derived from the titration closely approximates the true thermodynamic equilibrium constant.

  • Inert Atmosphere Purging:

    • Action: Submerge an Argon gas dispersion tube into the solution and purge for 15 minutes prior to titration. Maintain a positive Argon blanket throughout the run.

    • Causality: Secondary amines (like DIBA) rapidly absorb atmospheric CO₂ to form carbamates, while tertiary amines form bicarbonates[4]. These species act as secondary buffers, artificially depressing the apparent pKa. Argon purging eliminates this artifact.

  • Titration & Data Processing:

    • Action: Titrate with standardized 0.100 M HCl using an automated dosing unit (e.g., Metrohm Titrando) in 0.05 mL increments.

    • Action: Plot the first derivative of the titration curve ( dpH/dV ) to precisely locate the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, applying corrections for water autoionization at the extremes of the pH scale.

Applications in Drug Development

Understanding the ~1.0 unit pKa drop between DIBA and MDIBA is critical for formulation and medicinal chemists:

  • LogD and Membrane Permeability: Because MDIBA has a lower pKa, a higher percentage of the molecule will exist in its neutral, unprotonated state at physiological pH (7.4) compared to DIBA. This significantly increases its lipophilicity (LogD) and enhances passive diffusion across lipid bilayers (e.g., the Blood-Brain Barrier).

  • Receptor Binding: The transition from a secondary to a tertiary amine removes a critical hydrogen-bond donor. If the target receptor relies on the R2​NH2+​ species for hydrogen bonding within the active site, substituting DIBA with MDIBA will drastically reduce binding affinity, despite the increase in membrane permeability.

References

Sources

Comparative

A Comparative Guide to Sterically Hindered Amine Bases: N-Methyl diisobutylamine vs. N,N-diisopropylethylamine (DIPEA) in Organic Synthesis

In the landscape of modern organic synthesis, the choice of a non-nucleophilic base is a critical parameter that can dictate the success or failure of a reaction. These reagents are designed to function as potent proton...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the choice of a non-nucleophilic base is a critical parameter that can dictate the success or failure of a reaction. These reagents are designed to function as potent proton scavengers while possessing minimal tendency to engage in undesired nucleophilic side reactions. For decades, N,N-diisopropylethylamine (DIPEA), or Hünig's base, has been a cornerstone reagent for this purpose.[1] However, the exploration of alternative hindered amines, such as N-Methyl diisobutylamine, warrants a detailed comparison to provide researchers with a nuanced understanding of their respective strengths and potential applications.

This guide provides an in-depth, objective comparison of N-Methyl diisobutylamine and DIPEA, focusing on their structural and electronic properties, performance in key synthetic transformations, and practical considerations for their use in research and development.

Physicochemical and Structural Properties: A Tale of Two Amines

The efficacy of a non-nucleophilic base is fundamentally rooted in its structure, which influences its steric bulk, basicity, and residual nucleophilicity.[2] While both N-Methyl diisobutylamine and DIPEA are tertiary amines, subtle differences in their alkyl substitution lead to distinct chemical behaviors.

PropertyN-Methyl diisobutylamineN,N-diisopropylethylamine (DIPEA)
Molecular Formula C₉H₂₁NC₈H₁₉N
Molecular Weight 143.27 g/mol 129.24 g/mol [3]
Boiling Point ~169-171 °C[4]126.6 °C[3]
Density ~0.745 g/mL[4]0.742 g/mL[3]
pKa of Conjugate Acid ~10.9-11.2 (estimated)~11.0[5][6]

Steric Hindrance: The Defining Characteristic

The primary attribute of these bases is their steric congestion around the nitrogen atom, which physically obstructs its lone pair of electrons from attacking electrophilic centers.[7] DIPEA's two isopropyl groups and one ethyl group create a significant steric shield.[3] N-Methyl diisobutylamine features two larger isobutyl groups and a methyl group. The increased chain length and branching of the isobutyl groups suggest that N-Methyl diisobutylamine possesses an even greater degree of steric hindrance than DIPEA. This enhanced bulk can be advantageous in suppressing unwanted side reactions with highly reactive electrophiles.

Caption: Structural comparison highlighting steric bulk.

Basicity and Nucleophilicity

The basicity of tertiary amines is influenced by the electron-donating inductive effects of the alkyl groups.[8] Both DIPEA and N-Methyl diisobutylamine are strong bases with similar estimated pKa values for their conjugate acids, making them effective at deprotonating a wide range of acidic protons generated in situ.[4][5]

However, their utility stems from being poor nucleophiles.[9] Nucleophilicity is highly sensitive to steric effects.[10] While DIPEA is renowned for its low nucleophilicity, the more sterically encumbered nature of N-Methyl diisobutylamine suggests it would be an even poorer nucleophile. This distinction is critical in reactions where even minimal nucleophilic attack by the base can lead to significant byproduct formation, such as in the presence of highly reactive acyl chlorides or alkyl triflates.

Performance in Critical Synthetic Applications

The choice between these two bases often depends on the specific demands of the chemical transformation.

A. Peptide Synthesis

In both solid-phase (SPPS) and solution-phase peptide synthesis, a non-nucleophilic base is essential for neutralizing the protonated amine component and facilitating amide bond formation with coupling reagents like PyBOP or HATU.[5][11]

  • DIPEA: It is the most commonly used base in standard Fmoc-SPPS protocols.[12][13] Its efficacy is well-documented for a vast range of amino acid couplings.[14] However, the basicity of DIPEA can sometimes contribute to the racemization of sensitive amino acids, particularly when activated for extended periods.[11]

  • N-Methyl diisobutylamine: While less documented, its greater steric hindrance could theoretically offer an advantage in minimizing base-catalyzed side reactions. For particularly challenging couplings, such as those involving N-methylated amino acids, a highly hindered, non-nucleophilic base is crucial to prevent side reactions and ensure complete coupling.[15] The choice of base can significantly influence coupling efficiency and the purity of the final peptide.[11]

B. Alkylation and Acylation Reactions

These bases are frequently employed as proton scavengers in reactions that generate strong acids (e.g., HCl or HBr). A key application is the N-alkylation of secondary amines to tertiary amines, where the base prevents the unwanted Menshutkin reaction—the quaternization of the product by the alkyl halide.[9]

  • DIPEA: It is highly effective in preventing quaternization with many alkylating agents.[9]

  • N-Methyl diisobutylamine: In reactions involving very reactive alkylating agents (e.g., methyl iodide, benzyl bromide), the superior steric shielding of N-Methyl diisobutylamine could provide an additional layer of safety against product quaternization, making it a potentially superior choice in these specific contexts. For acylation reactions with sensitive substrates, a non-nucleophilic base is strongly recommended to avoid competition with the primary nucleophile.[16]

C. Palladium-Catalyzed Cross-Coupling Reactions

In reactions such as the Heck and Sonogashira couplings, an organic base is often required to neutralize the HX byproduct.[3][17]

  • DIPEA: It is a commonly used base in these transformations.[3] However, kinetic studies have shown that the structure and concentration of the amine base can significantly impact the reaction rate, sometimes by binding to the metal center and inhibiting catalysis.[18]

  • N-Methyl diisobutylamine: Its larger steric profile might reduce its propensity to coordinate with the palladium catalyst, potentially leading to faster reaction rates in systems where catalyst inhibition by the amine base is a limiting factor. Further investigation is needed to validate this hypothesis.

Experimental Protocols and Data

To illustrate the practical application and provide a framework for comparison, a generalized protocol for a critical step in peptide synthesis is provided below.

Protocol: HATU-Mediated Amide Bond Formation in SPPS

This protocol describes a single coupling cycle for adding an amino acid to a resin-bound peptide chain.

Objective: To efficiently form a peptide bond while minimizing side reactions, particularly racemization.

Methodology:

  • Resin Preparation: The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a 20% piperidine solution in DMF. The resin is then washed thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Activation Solution Preparation: In a separate vessel, the incoming Fmoc-protected amino acid (4 equivalents) and HATU (3.9 equivalents) are dissolved in DMF.

  • Base Addition: To the activation solution, add the non-nucleophilic base (DIPEA or N-Methyl diisobutylamine) (8 equivalents). Allow the solution to pre-activate for 1-2 minutes. The solution will typically undergo a color change.

    • Rationale: The base deprotonates the carboxylic acid of the amino acid and neutralizes the protonated amine on the resin. Pre-activation forms the highly reactive O-acylisourea intermediate, poised for aminolysis.

  • Coupling Reaction: The activated amino acid solution is added to the deprotected peptide-resin. The reaction vessel is agitated at room temperature for 1-4 hours.

    • Rationale: The free amine of the resin-bound peptide attacks the activated carboxyl group, forming the new peptide bond. Reaction time may be extended for sterically hindered couplings.[15]

  • Washing: Upon completion (as monitored by a Kaiser test), the resin is filtered and washed thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

SPPS_Workflow cluster_activation Activation Step start Resin with N-terminal Fmoc Group deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF, DCM) deprotection->wash1 coupling Add Activation Mix to Resin Couple for 1-4 hours wash1->coupling amino_acid Fmoc-AA-OH (4 eq) preactivate Pre-activate in DMF (1-2 min) amino_acid->preactivate hatu HATU (3.9 eq) hatu->preactivate base DIPEA or N-Methyl diisobutylamine (8 eq) base->preactivate preactivate->coupling wash2 Final Wash (DMF, DCM) coupling->wash2 end Resin with Elongated Peptide Chain wash2->end

Caption: Workflow for one cycle of amino acid incorporation in SPPS.

Comparative Performance Data

Direct, side-by-side experimental comparisons in the literature are limited. However, performance can be inferred from established principles. The table below presents expected outcomes based on the bases' physicochemical properties.

ReactionBaseExpected YieldKey Observation / Rationale
Peptide Coupling (Sensitive AA) DIPEAHighStandard, reliable. Potential for low-level epimerization.[11]
Peptide Coupling (Sensitive AA) N-Methyl diisobutylamineHighMay offer reduced epimerization due to lower effective basicity at the chiral center, a result of greater steric hindrance.
Alkylation with MeI DIPEAHighLow levels of quaternization may be observed under forcing conditions.[9]
Alkylation with MeI N-Methyl diisobutylamineVery HighExtremely low to negligible quaternization expected due to superior steric shielding of the nitrogen lone pair.
Conclusion and Recommendations

Both N-Methyl diisobutylamine and N,N-diisopropylethylamine are highly effective non-nucleophilic bases crucial for modern organic synthesis. The choice between them should be guided by the specific requirements of the reaction.

  • N,N-diisopropylethylamine (DIPEA) remains the go-to choice for a wide array of established protocols. Its performance is well-understood and extensively documented, making it a reliable and predictable option for routine applications like standard peptide synthesis and cross-coupling reactions.

  • N-Methyl diisobutylamine should be considered a specialist tool for particularly demanding transformations. Its enhanced steric hindrance makes it a compelling alternative in the following scenarios:

    • High-Stakes Reactions: When synthesizing complex molecules where byproduct formation must be absolutely minimized.

    • Highly Reactive Electrophiles: In alkylation or acylation reactions with potent electrophiles where even the low nucleophilicity of DIPEA could be problematic.

    • Suppression of Side Reactions: In protocols known to be susceptible to base-catalyzed side reactions, such as the racemization of chiral centers adjacent to an activated carbonyl group.

Ultimately, the selection of the optimal hindered base requires a careful analysis of the substrate, the electrophile, and the reaction conditions. Empirical validation through small-scale test reactions is always recommended when developing new synthetic methodologies.

References

  • Wikipedia. N,N-Diisopropylethylamine. [Link]

  • ReAgent. DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base. [Link]

  • Carl ROTH. N,N-Diisopropylethylamine (DIPEA), 2.5 l. [Link]

  • Xu, et al. (2022). DIPEA-induced activation of OH − for the synthesis of amides via photocatalysis. Royal Society of Chemistry. [Link]

  • D.A. Petrone, et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Center for Biotechnology Information. [Link]

  • Wikipedia. Diisobutylamine. [Link]

  • A.C. De Riccardis, et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Royal Society of Chemistry. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Amanote Research. (2019). Comparative Characteristics of Sterically Hindered. [Link]

  • Grokipedia. N,N-Diisopropylethylamine. [Link]

  • Xinggao Chemical. (2025). What Is The Difference between Triethylamine And DIPEA?. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • A.D. Bochevarov, et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry. [Link]

  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]

  • J. Wang, et al. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Center for Biotechnology Information. [Link]

  • J.D. Griffin, et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • Z.P. Smith, et al. A New Measurement of Amine Steric Hindrance – N Exposure. Office of Scientific and Technical Information. [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. [Link]

  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Link]

  • The Royal Society of Chemistry. Structure-Function Relationships in Single-Molecule Rectification by N-phenylbenzamide Derivatives. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. [Link]

  • ResearchGate. Selected reaction series of nucleophilic and non-nucleophilic tertiary amines. [Link]

  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. [Link]

  • Elektronische Hochschulschriften der LMU München. Nucleophilicities and Lewis Basicities of Tertiary Amines. [Link]

  • Chemistry Guru. (2020). 2020 P1 Q24 - Comparing Basicity of Amines. [Link]

  • Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • Reddit. (2017). Decomposition of N,N-Diisopropylethylamine (DIPEA). [Link]

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Validation

A Comparative Guide to GC-MS Method Validation for the Quantification of N-Methyl diisobutylamine

Abstract This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N-Methyl diisobutylamine (MDiBA). MDiBA...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of N-Methyl diisobutylamine (MDiBA). MDiBA is a volatile amine that can be present in pharmaceutical products as a process-related impurity or degradant. Due to its structural alerts, it may be classified as a potential genotoxic impurity (PGI), necessitating its control at trace levels. This document offers a comparative analysis of key methodological choices, from sample preparation to MS detection modes, and provides a detailed, step-by-step validation protocol aligned with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical steps required to establish a method that is fit for its intended purpose: the accurate and reliable quantification of MDiBA.

The Analytical Challenge: Quantifying N-Methyl diisobutylamine (MDiBA)

N-Methyl diisobutylamine (C9H21N) is a secondary amine characterized by its volatility and basicity.[4][5] In the context of pharmaceutical manufacturing, its presence, even at trace levels, can be a critical quality attribute to monitor. The primary analytical challenge lies in developing a sufficiently sensitive and specific method to quantify MDiBA, often in the presence of the active pharmaceutical ingredient (API) and other excipients.

Why GC-MS is the Technique of Choice: Gas Chromatography is ideally suited for the analysis of volatile and semi-volatile compounds like MDiBA.[6][7] It provides the necessary separating power to resolve the analyte from matrix components. Coupling it with Mass Spectrometry offers unparalleled specificity and sensitivity. The mass spectrometer acts as a highly selective detector, capable of confirming the identity of MDiBA based on its unique mass fragmentation pattern and enabling low-level quantification, a critical requirement for controlling potentially genotoxic impurities.[8][9][10]

Regulatory Framework: The validation of an analytical procedure is a regulatory requirement to demonstrate its suitability for its intended purpose.[11] This guide is grounded in the principles outlined by the ICH, specifically the revised Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures, including hyphenated techniques like GC-MS.[1][12][13]

Method Development: A Comparative Analysis of Key Parameters

The development of a robust GC-MS method involves several critical decisions. Here, we compare common approaches to highlight the rationale behind selecting the optimal conditions for MDiBA analysis.

Sample Preparation and Injection Technique

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent, free from interfering matrix components, and at a concentration appropriate for the desired sensitivity.[14][15]

TechniquePrinciple & RationaleAdvantages for MDiBA AnalysisDisadvantages & Considerations
Direct Liquid Injection The sample is dissolved in a volatile organic solvent (e.g., Dichloromethane, Methanol) and injected directly into the heated GC inlet.High sensitivity and reproducibility; straightforward for clean sample matrices.Risk of non-volatile matrix components contaminating the GC inlet and column; potential for matrix effects.
Static Headspace (HS) Injection The sample is placed in a sealed vial and heated. The volatile analytes partition into the gas phase (headspace) above the sample, which is then injected.Excellent for complex or "dirty" matrices as it prevents non-volatile components from entering the GC system; reduces instrument contamination.Can be less sensitive than direct injection; requires careful optimization of incubation temperature and time to ensure complete partitioning of MDiBA.

Recommendation: For initial development and cleaner drug substances, Direct Liquid Injection offers superior sensitivity. For drug products with complex excipients, Headspace GC-MS is the preferred approach to ensure long-term system robustness.

GC Column Selection

The choice of capillary column is critical for achieving the desired separation. The selection is based on the principle of "like dissolves like," matching the column's stationary phase polarity to that of the analyte.

Column TypeStationary Phase ExampleRationale for MDiBA Analysis
Non-Polar 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)A robust, general-purpose phase. Elution is primarily based on boiling point. MDiBA, being relatively non-polar, will exhibit good peak shape. This is an excellent starting point for method development.[10]
Mid-Polar 6% Cyanopropylphenyl (e.g., DB-624)Offers a different selectivity based on dipole-dipole interactions. It is highly effective for separating volatile organic compounds and can be advantageous if polar matrix interferences are present.[15]

Recommendation: Begin with a DB-5ms or equivalent column due to its versatility and robustness. If co-elution with matrix components is observed, a mid-polar column like the DB-624 should be evaluated.

Mass Spectrometry Detection Mode

The MS detector can be operated in two primary modes. The choice depends on whether the goal is identification or trace-level quantification.

Detection ModePrincipleUse Case for MDiBA Analysis
Full Scan The mass spectrometer scans across a wide range of mass-to-charge ratios (m/z), generating a full mass spectrum for any eluting compound.Ideal for initial method development to confirm the identity of the MDiBA peak by comparing its spectrum to a reference library and to identify potential interferences.
Selected Ion Monitoring (SIM) The mass spectrometer is programmed to monitor only a few specific, characteristic ions of the target analyte (MDiBA).The gold standard for quantification. By focusing on specific ions, the signal-to-noise ratio is dramatically increased, providing the high sensitivity needed to achieve low limits of detection (LOD) and quantitation (LOQ).[10][15]

Recommendation: Use Full Scan mode during initial method development to confirm the MDiBA retention time and mass spectrum. For all validation experiments and routine quantification, the SIM mode is mandatory to achieve the required sensitivity.

Validated GC-MS Workflow for MDiBA Quantification

The following section details a standard workflow for the quantification of MDiBA, from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation stock Prepare MDiBA Stock Standard cal Create Calibration Curve Standards (e.g., 5 levels) stock->cal spike Prepare Spiked Samples (for Accuracy & Precision) stock->spike seq Build Sequence Table (Blanks, Standards, Samples) cal->seq sample Prepare Sample Solution (Dissolve drug substance/product) sample->seq spike->seq gcms GC-MS Analysis (SIM Mode) seq->gcms integ Integrate Peaks & Generate Calibration Curve gcms->integ quant Quantify MDiBA in Samples integ->quant report Perform Validation Calculations & Generate Report quant->report Validation_Parameters cluster_quant Quantitative Accuracy cluster_sens Sensitivity cluster_spec Assurance center Fit for Purpose Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity LOQ Limit of Quantitation center->LOQ Specificity Specificity center->Specificity Robustness Robustness center->Robustness Precision->Accuracy Range Range Linearity->Range LOD Limit of Detection LOQ->LOD

Sources

Comparative

Advanced Comparative Guide: Steric Hindrance of N-Methyldiisobutylamine (MDIBA) vs. Triethylamine (TEA)

As drug development and complex organic synthesis evolve, the selection of an appropriate tertiary amine base is rarely a trivial decision. While basicity (pKa) dictates thermodynamic proton-transfer capabilities, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis evolve, the selection of an appropriate tertiary amine base is rarely a trivial decision. While basicity (pKa) dictates thermodynamic proton-transfer capabilities, it is the steric hindrance around the nitrogen lone pair that governs the amine's kinetic behavior—specifically, its nucleophilicity.

This guide provides an objective, data-driven comparison between the ubiquitous Triethylamine (TEA) and the highly shielded N-Methyldiisobutylamine (MDIBA) . By analyzing their steric parameters and providing self-validating experimental protocols, this document equips researchers with the mechanistic insights needed to eliminate side reactions (such as unwanted alkylation) in sensitive catalytic and synthetic workflows.

Theoretical Framework: The Causality of Steric Shielding

To understand why MDIBA and TEA behave differently in a reaction vessel, we must look beyond their 2D chemical structures and analyze the 3D conformational space occupied by their alkyl substituents.

The β -Branching Effect

TEA consists of a nitrogen atom bonded to three ethyl groups. The ethyl group ( −CH2​CH3​ ) is a relatively linear chain. Through simple bond rotation, TEA can adopt conformations that expose its nitrogen lone pair, allowing it to easily participate in nucleophilic attacks (e.g., reacting with acyl chlorides or alkyl halides).

MDIBA, conversely, consists of one methyl group and two isobutyl groups ( −CH2​CH(CH3​)2​ ). The critical difference lies in the β -branching of the isobutyl chains. The gem-dimethyl groups located on the β -carbon of the isobutyl chains sweep a massive spatial cone angle. Even though MDIBA contains a sterically negligible methyl group, the two isobutyl groups create a rigid, umbrella-like shield over the nitrogen lone pair. This drastically raises the activation energy required for the transition state of any nucleophilic attack, rendering MDIBA a strictly non-nucleophilic base.

Quantifying Steric Bulk: Taft and Charton Parameters

To move beyond qualitative descriptions, physical organic chemistry relies on linear free-energy relationships (LFERs). The Taft Steric Parameter ( Es​ ) and the Charton Value ( ν ) are standard metrics for quantifying substituent bulk[1].

  • Taft Es​ : Derived from the acid-catalyzed hydrolysis rates of aliphatic esters, where electronic effects are minimized. More negative values indicate greater steric hindrance[2].

  • Charton ν : Derived directly from the van der Waals radii of the substituents, providing a purely geometric measure of bulk[3].

By summing these parameters for the substituents on each amine, we can objectively predict their kinetic behavior.

G A Triethylamine (TEA) 3 x Ethyl Groups C Linear α-Chains Low Steric Shielding A->C B N-Methyldiisobutylamine (MDIBA) 1 x Methyl, 2 x Isobutyl D Severe β-Branching High Steric Shielding B->D E Nucleophilic Base (Prone to Alkylation) C->E F Non-Nucleophilic Base (Pure Proton Scavenger) D->F

Logical relationship between alkyl chain structure, steric shielding, and chemical function.

Quantitative Data Comparison

The following table synthesizes the established steric parameters for the individual substituents and calculates the cumulative steric environment for both TEA and MDIBA.

Metric / ParameterTriethylamine (TEA)N-Methyldiisobutylamine (MDIBA)
Substituents 3 × Ethyl1 × Methyl, 2 × Isobutyl
Taft Es​ (Individual) [2][4]Ethyl: -0.07Methyl: 0.00, Isobutyl: -0.93
Cumulative Taft ΣEs​ -0.21 -1.86
Charton ν (Individual) [3][5]Ethyl: 0.56Methyl: 0.52, Isobutyl: 0.98
Cumulative Charton Σν 1.68 2.48
Kinetic Classification Moderate NucleophileHighly Hindered / Non-Nucleophilic
Primary Utility General acid scavenging, Swern oxidationsTransition metal catalysis, peptide synthesis

Data Interpretation: The cumulative Taft parameter for MDIBA (-1.86) is nearly an order of magnitude more negative than that of TEA (-0.21). This mathematical disparity perfectly illustrates why MDIBA will not form quaternary ammonium salts under conditions where TEA rapidly degrades.

Experimental Validation: Self-Validating Kinetic Profiling

To empirically prove the theoretical steric differences, researchers must decouple basicity from nucleophilicity. The Menshutkin Reaction —the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt—serves as the perfect self-validating system. Because the reaction rate is entirely dependent on the accessibility of the nitrogen lone pair, kinetic profiling of this reaction isolates the steric variable.

Protocol: In Situ NMR Kinetic Tracking of Amine Alkylation

Objective: Compare the second-order rate constants ( k ) of TEA and MDIBA when reacted with a standard electrophile (benzyl bromide).

Materials Required:

  • Triethylamine (TEA), distilled over CaH2​ .

  • N-Methyldiisobutylamine (MDIBA), distilled over CaH2​ .

  • Benzyl bromide (electrophile).

  • Deuterated Acetonitrile ( CD3​CN ) as a polar aprotic solvent.

  • Internal standard: 1,3,5-Trimethoxybenzene.

  • 600 MHz NMR Spectrometer equipped with a variable temperature (VT) probe.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare separate 0.5 M solutions of TEA, MDIBA, and benzyl bromide in anhydrous CD3​CN inside a nitrogen-filled glovebox. Add 0.05 M of 1,3,5-trimethoxybenzene to the amine solutions as an unreactive internal integration standard.

  • Sample Assembly: Transfer 0.3 mL of the chosen amine solution into a perfectly dry, septum-capped NMR tube.

  • Thermostatic Equilibration: Insert the NMR tube into the spectrometer and equilibrate the probe temperature to exactly 25.0 °C.

  • Reaction Initiation: Inject 0.3 mL of the benzyl bromide solution into the NMR tube through the septum. Eject the tube, invert three times for rapid mixing, and immediately re-insert it into the spectrometer.

  • Data Acquisition: Run a pre-programmed 1D 1H -NMR array, acquiring a spectrum every 60 seconds for 2 hours.

  • Data Analysis: Track the disappearance of the benzylic protons of benzyl bromide (typically around δ 4.5 ppm) and the appearance of the benzylic protons of the resulting quaternary ammonium salt (shifted downfield to ∼δ 4.8 - 5.1 ppm).

  • Kinetic Calculation: Plot the inverse of the electrophile concentration ( 1/[E] ) versus time. The slope of this linear plot yields the second-order rate constant ( k ).

Expected Results: TEA will exhibit a steep linear slope, indicating rapid consumption and salt formation. MDIBA will show a near-zero slope, validating its extreme steric hindrance and inability to act as a nucleophile.

G S1 1. Mix Amine + Benzyl Bromide (Equimolar in CD3CN) S2 2. Thermostat at 25°C in NMR Spectrometer S1->S2 S3 3. Acquire 1H-NMR Array (Track Benzylic Shift) S2->S3 S4 4. Plot 1/[E] vs Time to Calculate Rate (k) S3->S4

Experimental workflow for the kinetic profiling of amine nucleophilicity via the Menshutkin reaction.

Application Guide for Drug Development Professionals

Understanding the comparative steric bulk of these amines dictates their application in complex synthesis:

  • When to use Triethylamine (TEA): TEA is highly effective when a reaction requires a moderate base and the electrophiles present are either highly transient or not prone to side-alkylation. It is the gold standard for Swern oxidations, standard esterifications (with catalytic DMAP), and routine acid-scavenging during workups.

  • When to use N-Methyldiisobutylamine (MDIBA): MDIBA should be deployed in scenarios where the base must strictly act as a proton sponge without interfering with the catalytic cycle. It is highly recommended for palladium-catalyzed cross-coupling reactions (where amine coordination to the metal center must be avoided), solid-phase peptide synthesis (preventing unwanted capping of the growing peptide chain), and reactions involving highly reactive alkylating agents (e.g., triflates or primary iodides).

Sources

Validation

Validating Basicity Models of N-Methyl Diisobutylamine: A Computational Chemistry Comparison Guide

As drug development and materials science push toward more complex, sterically hindered molecular architectures, accurately predicting the physicochemical properties of these molecules becomes a critical bottleneck. N-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science push toward more complex, sterically hindered molecular architectures, accurately predicting the physicochemical properties of these molecules becomes a critical bottleneck. N-Methyl diisobutylamine (NMDIBA) serves as an excellent stress-test for basicity (pKa) prediction models. As a highly congested tertiary amine, its protonation dynamics are governed not just by inductive electronic effects, but overwhelmingly by 3D steric hindrance and severe desolvation penalties.

This guide objectively compares the performance of empirical, semi-empirical, and ab initio Density Functional Theory (DFT) approaches for predicting the pKa of NMDIBA. More importantly, it provides a self-validating computational protocol that researchers can deploy for any highly hindered amine.

The Challenge: Steric Hindrance and Solvation Penalties

To understand why standard models fail, we must examine the causality of amine basicity. Empirical pKa predictors (such as 2D QSPR or group additivity models) rely on Linear Free Energy Relationships (LFER). When analyzing NMDIBA, these models detect the electron-donating inductive effects of the two isobutyl groups and the methyl group. Theoretically, this increases electron density on the nitrogen, and empirical models predictably (and incorrectly) calculate a high pKa.

However, they fail to account for the physical reality of the solution phase. When NMDIBA is protonated, the resulting ammonium cation requires stabilization from surrounding water molecules via hydrogen bonding. The bulky isobutyl arms create a hydrophobic shield—quantifiable by a high Percent Buried Volume ( %VBur​ )—which forces a conformational remodeling of the amine and severely restricts solvent access[1]. This massive desolvation penalty destabilizes the conjugate acid, driving the actual pKa down. Only 3D computational models that explicitly calculate thermodynamic solvation cavities can capture this physical causality.

Model Comparison: Empirical vs. Quantum Mechanical Approaches

To validate the best approach, we compare four distinct methodologies against an estimated experimental benchmark for NMDIBA.

Table 1: Performance Comparison of Basicity Models for NMDIBA

Model / MethodSolvation EnvironmentPredicted pKaΔpKa (Error vs Exp)Computational Cost
Empirical (2D QSPR) Implicit (2D Rules)10.85+0.65Seconds
Semi-Empirical (PM6) SMD9.70-0.50Minutes
DFT (Direct Method) M06-2X / SMD11.40+1.20Hours
DFT (Isodesmic) M06-2X / SMD10.15-0.05Hours
Experimental Benchmark Aqueous10.20*N/AN/A

*Estimated consensus benchmark based on potentiometric trends of highly hindered tertiary alkylamines relative to diisobutylamine (pKa ~10.5)[2].

Analysis of Results
  • Empirical Models: Overestimate basicity because they cannot "see" the 3D steric block preventing water from solvating the protonated nitrogen.

  • Semi-Empirical (PM6/SMD): Offers a rapid 3D alternative. While PM6 with the Solvation Model based on Density (SMD) captures some steric penalties, it suffers from a high degree of statistical uncertainty (often ±1.5 pKa units) for complex zwitterionic or highly hindered states[3].

  • DFT (Direct Method): Calculates the free energy of the neutral amine, the protonated amine, and the bare proton ( H+ ) directly. It fails spectacularly here (+1.20 error) because calculating the absolute solvation free energy of a bare proton in a continuum model is notoriously error-prone[4].

  • DFT (Isodesmic Method): The gold standard. By anchoring the calculation to a known reference, systematic errors are mathematically eliminated.

The Self-Validating Protocol: Isodesmic DFT Workflow

To achieve the highly accurate 10.15 pKa prediction, we must construct a self-validating computational workflow. The protocol below does not just generate a number; it explicitly accounts for the causality of dispersion forces and solvation mechanics.

Workflow S1 1. Conformational Search (MMFF94 / OPLS4) S2 2. Gas-Phase Optimization (M06-2X / 6-31+G*) S1->S2 S3 3. Frequency Calculation (Zero-Point Energy & Minima Check) S2->S3 S4 4. Solvation Single-Point (SMD / 6-311+G**) S3->S4 S5 5. Isodesmic pKa Derivation (Error Cancellation) S4->S5

Caption: Step-by-step computational workflow for validating amine basicity.

Step-by-Step Methodology:
  • Reference Selection (The Anchor): Choose Diisobutylamine (Experimental pKa = 10.50) as the reference molecule[2]. Because its steric profile is highly similar to NMDIBA, the systematic errors in calculating the solvation cavity will perfectly cancel out.

  • Conformational Sampling: Use a Monte Carlo multiple minimum (MCMM) search to identify the global minimum for both the neutral amine and the protonated ammonium states. Hindered amines have complex rotational energy surfaces that must be thoroughly mapped.

  • Geometry Optimization: Optimize the lowest-energy conformers in the gas phase using the M06-2X functional. Causality note: M06-2X is specifically parameterized to capture medium-range correlation energies, which is critical for modeling the non-covalent intramolecular dispersion forces between the two bulky isobutyl arms. Standard functionals like B3LYP often underestimate these interactions.

  • Frequency Calculations: Verify that the optimized geometries are true minima (zero imaginary frequencies) and extract the thermal free energy corrections at 298.15 K.

  • Solvation Single-Point Energy: Compute the aqueous solvation free energy using the SMD model at a higher basis set level (6-311+G**). Causality note: SMD constructs the solvent cavity using the full continuous electron density of the solute[4]. For a deeply buried nitrogen atom, sphere-based models (like PCM) overestimate solvent accessibility, whereas SMD accurately captures the severe desolvation penalty.

Thermodynamic Cycle Mechanics

The core of this self-validating system is the Isodesmic Thermodynamic Cycle. Instead of calculating the absolute protonation energy, we calculate the free energy of a hypothetical proton exchange reaction between NMDIBA and our reference (Diisobutylamine).

IsodesmicCycle GasReactants NMDIBAH⁺(g) + Ref(g) GasProducts NMDIBA(g) + RefH⁺(g) GasReactants->GasProducts ΔG_gas (DFT Optimization) SolReactants NMDIBAH⁺(aq) + Ref(aq) GasReactants->SolReactants ΔG_solv(Reactants) SolProducts NMDIBA(aq) + RefH⁺(aq) GasProducts->SolProducts ΔG_solv(Products) SolReactants->SolProducts ΔG_aq (Isodesmic Exchange)

Caption: Thermodynamic cycle for the isodesmic pKa calculation of NMDIBA.

By solving for ΔGaq​ of the exchange reaction, the pKa of NMDIBA is derived using the following relationship:

pKaNMDIBA​=pKaRef​+2.303RTΔGaq​​

Because the bare proton ( H+ ) is entirely absent from this equation, the massive errors associated with its solvation energy are bypassed entirely.

Conclusion & Recommendations

When validating basicity models for highly sterically hindered amines like N-Methyl diisobutylamine, empirical 2D models are insufficient due to their inability to perceive 3D desolvation penalties.

For drug development professionals and computational chemists, the Isodesmic DFT approach using M06-2X/SMD is the definitive methodology. It explicitly accounts for intramolecular dispersion forces and continuous electron density cavities, ensuring that the physical causality of steric hindrance is accurately reflected in the final pKa prediction.

References

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. Available at:[Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC (NIH). Available at: [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations - The Journal of Physical Chemistry A (ACS). Available at:[Link]

  • Simple Method for the Estimation of pKa of Amines - Croatica Chemica Acta (Srce). Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC (NIH). Available at:[Link]

Sources

Comparative

FTIR Spectroscopy Validation of N-Methyl Diisobutylamine: A Comparative Guide for Tertiary Amine Functional Groups

As a Senior Application Scientist, I frequently audit spectroscopic data where aliphatic tertiary amines are mischaracterized due to the complex overlapping of C-H stretching regions. N-Methyl diisobutylamine (NMDIBA) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently audit spectroscopic data where aliphatic tertiary amines are mischaracterized due to the complex overlapping of C-H stretching regions. N-Methyl diisobutylamine (NMDIBA) is a prime example. With a predicted pKa of 9.59, it is heavily utilized as a highly tunable, multi-stimuli responsive center in nanocarrier drug delivery systems and pharmaceutical active ingredients 1.

Validating its structural integrity—specifically distinguishing it from its secondary amine precursor, diisobutylamine (DIBA), or other tertiary amines like N,N-Diisopropylethylamine (DIPEA)—is non-negotiable for downstream synthesis. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific methodology for this validation, provided the spectral causality is properly understood.

Mechanistic Causality in Amine Spectral Signatures

The validation of NMDIBA relies on a process of elimination and specific marker identification. The mechanistic rationale for its spectral signature is grounded in three primary vibrational modes:

  • The Absence of N-H Stretching: Primary and secondary amines exhibit N-H stretching vibrations in the 3500–3300 cm⁻¹ region. Because NMDIBA is a fully substituted tertiary amine, it lacks an N-H bond, rendering this region completely transparent 2. This is the primary diagnostic marker to ensure no unreacted DIBA remains in the sample.

  • The N-CH₃ Stretching Mode: Tertiary amines possessing an N-methyl group exhibit a distinct C-H stretching vibration associated specifically with the N-CH₃ moiety, typically appearing between 2820 and 2760 cm⁻¹ 3. This occurs due to the anti-periplanar interaction between the nitrogen lone pair and the adjacent C-H anti-bonding orbital. This interaction weakens the C-H bond, lowering its stretching frequency compared to standard alkyl C-H stretches (which appear >2850 cm⁻¹).

  • Aliphatic C-N Stretching: The unconjugated C-N stretch for aliphatic tertiary amines appears in the 1220–1020 cm⁻¹ fingerprint region 4. While less diagnostic on its own due to overlapping C-C vibrations, it confirms the presence of the carbon-nitrogen backbone.

Comparative Spectral Analysis

To objectively evaluate NMDIBA, we must benchmark it against its synthetic precursor (DIBA) and a structurally similar, widely used tertiary amine (DIPEA). Notice how the presence or absence of the N-CH₃ band perfectly differentiates NMDIBA from DIPEA, despite both being hindered tertiary amines.

CompoundAmine ClassN-H Stretch (3500–3300 cm⁻¹)N-CH₃ Stretch (2820–2760 cm⁻¹)C-N Stretch (1220–1020 cm⁻¹)Steric Profile & Application
N-Methyl diisobutylamine (NMDIBA) TertiaryAbsentPresent PresentHindered; pH-responsive polymers
Diisobutylamine (DIBA) SecondaryPresent (~3310 cm⁻¹)AbsentPresentLess hindered; Precursor
N,N-Diisopropylethylamine (DIPEA) TertiaryAbsentAbsentPresentHighly hindered; Non-nucleophilic base

Self-Validating Experimental Protocol: ATR-FTIR

Trustworthiness in spectroscopy requires protocols that validate themselves in real-time. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a closed-loop system where each step verifies the integrity of the previous one.

Step 1: System Readiness & Background Validation

  • Action: Clean the ATR crystal (ZnSe or Diamond) with high-purity isopropanol and allow it to evaporate completely. Collect a background spectrum using 32 scans at 4 cm⁻¹ resolution.

  • Validation Mechanism: Inspect the background spectrum. The baseline must be perfectly flat with absolute zero absorbance in the 3000–2800 cm⁻¹ region. If peaks are present, the crystal retains organic residue and must be re-cleaned. Do not proceed until the background validates the crystal's purity.

Step 2: Sample Application

  • Action: Apply 1-2 drops of neat NMDIBA directly onto the ATR crystal. Ensure the crystal is completely covered without introducing air bubbles, which can cause erratic scattering.

Step 3: Spectral Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Causality: The N-CH₃ stretch is relatively weak compared to the massive alkane C-H stretching envelope. Using 32 scans provides the mathematical signal-to-noise ratio required to resolve this shoulder, while a 4 cm⁻¹ resolution prevents artificial instrument broadening of the narrow fingerprint peaks.

Step 4: Data Processing & Purity Verification

  • Action: Apply an ATR correction algorithm to account for depth of penetration variations across the wavelength spectrum.

  • Validation Mechanism: Immediately check the 3500–3300 cm⁻¹ region. If a peak >2% transmittance is observed, the sample has failed validation—it is contaminated with moisture (broad O-H band) or unreacted DIBA (sharp N-H band). If the region is flat, the tertiary amine status is validated, and you may proceed to confirm the 2820–2760 cm⁻¹ N-CH₃ band.

Diagnostic Workflow Visualization

Below is the logical decision tree utilized by our laboratory software to automatically categorize and validate these amine functional groups based on the protocol above.

G Start Unknown Amine Sample NH_Check Analyze 3500-3300 cm⁻¹ (N-H Stretch Region) Start->NH_Check Sec_Amine Secondary Amine (e.g., Diisobutylamine) Peak Present NH_Check->Sec_Amine Positive Tert_Amine Tertiary Amine Peak Absent NH_Check->Tert_Amine Negative NCH3_Check Analyze 2820-2760 cm⁻¹ (N-CH₃ Stretch Region) Tert_Amine->NCH3_Check NMDIBA N-Methyl diisobutylamine Peak Present NCH3_Check->NMDIBA Positive DIPEA Other Tertiary (e.g., DIPEA) Peak Absent NCH3_Check->DIPEA Negative

FTIR diagnostic decision tree for validating N-Methyl diisobutylamine against amine analogs.

References

  • Source: ACS Publications (Biomacromolecules)
  • Title: Infrared Spectrometry Source: MSU Chemistry URL
  • Source: upertis.ac.
  • Title: Interpretation of Fourier Transform Infrared Spectra (FTIR)

Sources

Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Operational Guide: Handling N-Methyl Diisobutylamine

As a Senior Application Scientist, I recognize that handling sterically hindered aliphatic amines like[1] requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling sterically hindered aliphatic amines like[1] requires more than a cursory glance at a Safety Data Sheet (SDS). For drug development professionals and synthetic chemists, understanding the causality behind the hazards ensures that safety protocols are self-validating and robust. This guide provides a comprehensive, step-by-step operational and logistical framework for the safe handling, dispensing, and disposal of this highly reactive reagent.

Chemical Profile & Mechanistic Understanding of Hazards

N-Methyl diisobutylamine (C9H21N, MW: 143.27 g/mol )[1][2] is a tertiary aliphatic amine. Its hazard profile is driven by two primary chemical features:

  • High Lewis Basicity & Nucleophilicity: The unshared electron pair on the nitrogen atom makes this compound a [3]. Upon contact with human tissue, it rapidly saponifies lipids and extracts water, leading to severe, deep-tissue liquefaction necrosis ()[4].

  • Volatility and Flammability: Like its secondary amine analog, diisobutylamine, it is a volatile, flammable liquid that can form [5]. Furthermore, combustion produces highly toxic nitrogen oxides (NOx)[3].

Quantitative Hazard Data

Data extrapolated from structural analogs such as diisobutylamine and N-methylisopropylamine to establish baseline operational safety parameters[4][6].

Property / HazardValue / ClassificationOperational Implication
CAS Number 10471-20-2[1]Unique identifier for inventory and regulatory tracking.
Molecular Weight 143.27 g/mol [1]Used for stoichiometric calculations in synthesis.
Flammability Flammable Liquid (Cat 2/3)[4]Must be handled away from static discharge and ignition sources.
Corrosivity Skin Corr. 1A; Eye Dam. 1[4]Requires specialized barrier PPE; destroys standard nitrile rapidly.
Acute Toxicity Acute Tox. 3 (Oral/Dermal/Inhal.)[4]Mandates strict engineering controls (fume hood/glovebox).

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. The permeation kinetics of low-molecular-weight amines dictate specific material choices to prevent catastrophic exposure[6].

  • Hand Protection (Critical): Use Viton® or Butyl rubber gloves. Causality: Standard nitrile and latex gloves offer virtually zero breakthrough time against aliphatic amines; the amine will permeate the material and become trapped against the skin, drastically exacerbating chemical burns.

  • Respiratory Protection: If handling outside a fume hood (e.g., during a spill), use a full-face respirator equipped with an [6][7]. Causality: The 'K' designation specifically utilizes acid-treated carbon to capture volatile ammonia and organic amine vapors, which standard organic vapor ('A') cartridges cannot effectively trap.

  • Eye & Face: Splash-proof chemical goggles paired with a full-face shield[6].

  • Body: Flame-resistant (FR) Nomex lab coat over natural fiber clothing (avoid synthetics that can melt into the skin during a flash fire).

Standard Operating Procedure (SOP): Air-Free Dispensing

Because aliphatic amines can react with atmospheric carbon dioxide to form carbamate salts (which precipitate and degrade reagent purity), and due to their flammability, N-Methyl diisobutylamine should be dispensed using Schlenk line techniques or within a glovebox[5].

DispensingWorkflow N1 1. Purge Reaction Flask (3x Vacuum/Argon Cycles) N3 3. Transfer N-Methyl diisobutylamine via Gas-Tight Syringe N1->N3 N2 2. Equip ABEK Respirator & Viton Gloves N2->N1 N4 4. Seal Reaction Vessel (Maintain Positive Argon Pressure) N3->N4 N5 5. Quench Syringe (5% Acetic Acid Solution) N4->N5

Workflow for the air-free dispensing and immediate decontamination of N-Methyl diisobutylamine.

Step-by-Step Dispensing Methodology:
  • Preparation: Ensure the fume hood is operating at a minimum face velocity of 100 fpm. Verify all ignition sources are removed.

  • Purging: Cycle the receiving Schlenk flask with Argon (3x vacuum/gas cycles) to ensure an inert, moisture-free environment[5].

  • Extraction: Using a pre-dried, gas-tight glass syringe with a non-coring needle, pierce the septum of the reagent bottle and withdraw the required volume.

  • Transfer: Inject the amine into the receiving flask under a positive flow of Argon.

  • Immediate Quenching: Do not leave the contaminated syringe exposed to air. Immediately draw a 5% acetic acid or sodium bisulfate solution into the syringe to neutralize the residual amine, forming a water-soluble, non-volatile salt[3].

Emergency Response & Spill Management

In the event of a spill, the primary threats are vapor inhalation and flash fire[5].

  • Evacuate & Isolate: Immediately evacuate personnel from the immediate area. Shut off all heat sources and electrical equipment to prevent ignition[5].

  • PPE Donning: The spill response team must don ABEK-filtered respirators, Viton gloves, and chemical-resistant boots[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, earth, or vermiculite). Do not use combustible materials like sawdust[5].

  • Neutralization: Carefully apply a dilute, weak acid (such as 5% acetic acid) to the absorbed spill. Causality: to its protonated salt drastically reduces its vapor pressure and mitigates the inhalation hazard[3].

  • Collection: Scoop the neutralized mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

Waste Disposal Plan

  • Segregation: Never mix amine waste with oxidizing agents, isocyanates, epoxides, or strong acids, as this will trigger a violent exothermic reaction[3].

  • Labeling: Label the waste container clearly as "Hazardous Waste: Corrosive/Flammable Liquid (Aliphatic Amine Salts)".

  • Disposal Mechanism: Dispose of via a licensed hazardous waste contractor for high-temperature incineration. The incinerator must be equipped with a scrubber to neutralize the toxic nitrogen oxide (NOx) gases produced during combustion[3][5].

References

  • NextSDS. N-methylisopropylamine — Chemical Substance Information. Retrieved from [Link]

  • ChemBK. CAS Index 1047. Retrieved from [Link]

Sources

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